molecular formula C7H13NO2 B034213 (R)-2-methylpiperidine-2-carboxylic acid CAS No. 105141-61-5

(R)-2-methylpiperidine-2-carboxylic acid

Katalognummer: B034213
CAS-Nummer: 105141-61-5
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: GLNOAERYNWZGJY-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-methylpiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-2-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(6(9)10)4-2-3-5-8-7/h8H,2-5H2,1H3,(H,9,10)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNOAERYNWZGJY-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60993363
Record name 2-Methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72518-41-3
Record name 2-Methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Architect's Guide to Chirality: A Deep Dive into the Stereospecific Synthesis of 2-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring, particularly when substituted at the 2-position, represents a cornerstone of modern medicinal chemistry and natural product synthesis. Its prevalence in a vast array of FDA-approved drugs and biologically active alkaloids underscores the critical need for synthetic methodologies that afford precise stereochemical control.[1][2] This in-depth technical guide provides a comprehensive exploration of the core strategies for the stereospecific synthesis of 2-substituted piperidines. Moving beyond a mere catalog of reactions, this document delves into the mechanistic underpinnings and causal logic behind experimental design, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the strategic advantages of asymmetric catalysis, the nuanced control offered by chiral auxiliaries, the burgeoning potential of biocatalysis, and the efficiency of organocatalytic domino reactions. Each section is supported by detailed protocols, comparative data, and mechanistic diagrams to create a self-validating and authoritative resource for the practitioner.

The Strategic Imperative: Why Stereochemistry at C2 Matters

The three-dimensional arrangement of substituents on the piperidine scaffold dictates its interaction with biological targets. For 2-substituted piperidines, the stereocenter adjacent to the nitrogen atom is often a key pharmacophoric element. A change from an (R)- to an (S)-configuration can dramatically alter or even ablate biological activity. Consequently, the development of synthetic routes that can selectively generate a single enantiomer is not an academic exercise but a fundamental requirement for the creation of safe and effective therapeutics. This guide will navigate the principal methodologies that have proven most successful in achieving this critical objective.[3]

Asymmetric Catalysis: The Power of Chiral Transition Metal Complexes

Asymmetric catalysis stands as a pillar of modern organic synthesis, offering the most atom-economical and elegant solutions for installing chirality. By employing a substoichiometric amount of a chiral catalyst, large quantities of enantioenriched products can be generated.

Asymmetric Hydrogenation of Pyridine Derivatives

The direct asymmetric hydrogenation of substituted pyridines is a highly attractive strategy for accessing chiral piperidines.[4][5] This approach, however, is challenging due to the high energetic cost of dearomatizing the stable pyridine ring.[6] Significant progress has been made using iridium, rhodium, and ruthenium catalysts bearing chiral phosphorus ligands.[5]

Causality in Catalyst Selection: The choice of metal and ligand is paramount. Iridium catalysts, such as those based on PHOX ligands, are often effective for the hydrogenation of olefins and imines and have been extended to N-heterocycles.[5] The catalyst functions by coordinating to the substrate and delivering hydrogen from one face, dictated by the steric and electronic properties of the chiral ligand.

A significant breakthrough involves the asymmetric hydrogenation of N-iminopyridinium ylides, which circumvents the direct hydrogenation of the highly stable pyridine ring. This method provides access to a wide range of enantioenriched piperidines after a facile N-N bond cleavage.[7]

Experimental Protocol: Asymmetric Hydrogenation of an N-Iminopyridinium Ylide [7]

  • Ylide Formation: To a solution of 2-substituted pyridine (1.0 mmol) in CH₂Cl₂ (5 mL) is added O-(mesitylsulfonyl)hydroxylamine (MSH) (1.1 mmol). The mixture is stirred at room temperature for 2-4 hours until complete consumption of the pyridine. The solvent is removed under reduced pressure.

  • Hydrogenation: The crude ylide is dissolved in methanol (10 mL) in a high-pressure autoclave. The chiral catalyst, for example, [Rh(COD)₂(CF₃)₂-PhTRAP]BF₄ (0.01 mmol, 1 mol%), is added. The autoclave is purged with hydrogen and pressurized to 50 atm.

  • Reaction Execution: The reaction is stirred at 40 °C for 24 hours.

  • Work-up and Cleavage: After cooling and depressurization, the solvent is evaporated. The residue is dissolved in methanol (10 mL), and Raney Nickel (approx. 100 mg, slurry in water) is added. The mixture is stirred under a hydrogen atmosphere (balloon) for 12 hours.

  • Purification: The reaction mixture is filtered through Celite, and the solvent is removed. The crude product is purified by flash column chromatography to yield the enantioenriched 2-substituted piperidine.

Catalytic Asymmetric Reductive Heck Reactions

A novel and powerful strategy for accessing 3-substituted piperidines, which can be precursors to 2-substituted analogues or valuable in their own right, is the rhodium-catalyzed asymmetric reductive Heck reaction. This method couples arylboronic acids with partially reduced pyridines, such as dihydropyridines, to create a new C-C bond with high enantioselectivity.[8][9]

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the rhodium catalyst to the arylboronic acid, followed by carbometalation across one of the double bonds of the dihydropyridine. This key step proceeds with high regio- and enantioselectivity, controlled by the chiral ligand. Subsequent protodemetalation regenerates the catalyst and releases the 3-substituted tetrahydropyridine product, which can then be reduced to the corresponding piperidine.[8]

Chiral Auxiliaries: Stoichiometric Control for High Fidelity

The use of chiral auxiliaries provides a robust and often predictable method for stereocontrol. The auxiliary, a chiral molecule temporarily attached to the substrate, directs the stereochemical outcome of a reaction before being cleaved to reveal the desired product.

Sulfinamide-Mediated Synthesis

Chiral tert-butanesulfinamide has emerged as a gold standard among chiral auxiliaries for the synthesis of chiral amines.[10] This methodology can be effectively applied to the synthesis of 2-substituted piperidines. The general approach involves the condensation of the sulfinamide with a suitable ketone to form a sulfinylimine, which is then subjected to a diastereoselective nucleophilic addition or reduction, followed by cyclization and removal of the auxiliary.

Logic of Stereochemical Induction: The stereochemical outcome is dictated by the steric bulk of the tert-butyl group on the sulfinamide, which directs the incoming nucleophile to the opposite face of the C=N bond. This leads to a highly predictable and diastereoselective formation of the new stereocenter.

Workflow: Sulfinamide-Mediated Piperidine Synthesis

G cluster_0 Step 1: Sulfinylimine Formation cluster_1 Step 2: Diastereoselective Addition & Cyclization cluster_2 Step 3: Auxiliary Cleavage A δ-Ketoamine or equivalent C Sulfinylimine Intermediate A->C Condensation B (R)-tert-Butanesulfinamide B->C E Diastereoselective Addition C->E D Nucleophile (e.g., Grignard, Organolithium) D->E F Intramolecular Cyclization E->F G Cyclized Product F->G H Acidic Cleavage (e.g., HCl) G->H I Enantioenriched 2-Substituted Piperidine H->I

Caption: General workflow for sulfinamide-assisted synthesis.

Organocatalysis: Metal-Free Asymmetric Transformations

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric reactions, has revolutionized synthetic chemistry. For piperidine synthesis, proline-catalyzed Mannich-type reactions are particularly powerful.[11][12]

Biomimetic Mannich Reactions

This approach mimics the biosynthesis of piperidine alkaloids.[13] A key intermediate, Δ¹-piperideine, is generated in situ and then undergoes a proline-catalyzed asymmetric Mannich reaction with a nucleophile, such as a ketone or an aldehyde.[12]

The Role of Proline: L-proline activates the carbonyl compound by forming a chiral enamine intermediate. This enamine then attacks the electrophilic imine (Δ¹-piperideine) from a specific face, guided by the stereochemistry of the proline catalyst, to establish the new stereocenter with high enantioselectivity.[12][13] This biomimetic strategy is notable for its operational simplicity and often mild reaction conditions.[13]

Table 1: Proline-Catalyzed Asymmetric Synthesis of Pelletierine Analogues [13]

EntryNucleophile (Ketone)SolventYield (%)ee (%)
1AcetoneBenzonitrile7597
2AcetoneAcetonitrile7096
3Butan-2-oneBenzonitrile7295 (dr 1:1)
4CyclohexanoneBenzonitrile8594 (dr >20:1)

Biocatalysis and Chemo-enzymatic Cascades: The Green Chemistry Frontier

The use of enzymes offers unparalleled selectivity under mild, environmentally benign conditions.[14][15] For piperidine synthesis, transaminases, amine oxidases, and ene-imine reductases (EneIREDs) are particularly valuable.[14][16]

Transaminase-Triggered Cyclizations

Transaminases can be used to asymmetrically synthesize chiral amines from ketones. This has been cleverly exploited in cascades where a transaminase converts an ω-chloroketone into a chiral ω-chloroamine, which then undergoes spontaneous intramolecular cyclization to afford the enantioenriched 2-substituted piperidine.[16]

Amine Oxidase/Ene-Imine Reductase Cascades

A sophisticated chemo-enzymatic approach involves the chemical synthesis of a tetrahydropyridine precursor, which is then subjected to a one-pot, dual-enzyme cascade.[14][17]

  • An amine oxidase oxidizes the tetrahydropyridine to a cyclic iminium ion.

  • An ene-imine reductase (EneIRED) then stereoselectively reduces the iminium ion to the chiral piperidine.

Self-Validating System: The power of this system lies in the dynamic kinetic resolution (DKR) that can occur.[14] The iminium ion intermediate can racemize, allowing the EneIRED to selectively reduce one enantiomer, theoretically enabling a quantitative conversion to a single enantiomer of the product. By selecting from panels of EneIREDs, either the (R)- or (S)-enantiomer of the target piperidine can be produced with high fidelity.[14]

Diagram: Chemo-Enzymatic Cascade for Piperidine Synthesis

G cluster_chem Chemical Synthesis cluster_bio Biocatalytic Cascade (One-Pot) A Activated Pyridine B Chemical Reduction (e.g., NaBH4) A->B C N-Substituted Tetrahydropyridine B->C D Amine Oxidase C->D E Cyclic Iminium Ion (Prochiral Intermediate) D->E Oxidation F Ene-Imine Reductase (EneIRED) E->F Asymmetric Reduction G Enantioenriched Piperidine F->G

Caption: A chemo-enzymatic route to chiral piperidines.

Conclusion and Future Outlook

The stereospecific synthesis of 2-substituted piperidines is a mature yet continually evolving field. While powerful catalytic systems based on transition metals and organocatalysts provide efficient and versatile routes, the future undoubtedly lies in the expansion of biocatalytic and chemo-enzymatic strategies. These approaches offer the potential for unparalleled selectivity and sustainability, aligning with the principles of green chemistry. The ability to perform reactions in aqueous media at ambient temperature, combined with the power of directed evolution to tailor enzyme specificity, will continue to drive innovation. For the medicinal chemist and drug development professional, a deep understanding of these diverse methodologies is essential for selecting the optimal synthetic strategy, enabling the efficient and stereocontrolled construction of the next generation of piperidine-based therapeutics.

References

  • Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids.RSC Publishing.
  • Asymmetric routes to substituted piperidines.
  • Asymmetric routes to substituted piperidines.Sci-Hub.
  • Asymmetric synthesis of 2-substituted pyrrolidine and piperidine.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Combining bio- and organocatalysis for the synthesis of piperidine alkaloids.
  • A new asymmetric synthetic route to substituted piperidines.
  • Combining bio- and organocatalysis for the synthesis of piperidine alkaloids.RSC Publishing.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.Adv. J. Chem. A.
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ
  • Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues.
  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition.PMC - NIH.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.RSC Medicinal Chemistry (RSC Publishing).
  • Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine.
  • Access to 2,6-Disubstituted Piperidines: Control of the Diastereoselectivity, Scope, and Limitations. Applications to the Stereoselective Synthesis of (−)-Solenopsine A and Alkaloid (+)-241D.
  • Sustainable biocatalytic approaches to pyridine and piperidine heterocycles.Research Explorer The University of Manchester.
  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.
  • Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives.Journal of the American Chemical Society.
  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.PMC - NIH.
  • Biocatalysis: A smart and green tool for the prepar
  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds.Organic & Biomolecular Chemistry (RSC Publishing).
  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
  • Mastering chiral substituted 2-oxopiperazines.
  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.pubs.acs.org.
  • Recent Advances in the Synthesis of Piperidones and Piperidines.
  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogen
  • Stereoselective synthesis of piperidine derivatives.
  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminobor
  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)
  • Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans.
  • Harnessing Biocatalytic Cascades to Access Pharmaceutically Relevant Piperidines.Synfacts.
  • Piperidine as an organocatalyst.
  • Accessing Chiral Pyrrolodiketopiperazines under Organoc

Sources

Physicochemical properties of (R)-2-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of (R)-2-methylpiperidine-2-carboxylic Acid

Abstract

This compound is a chiral, non-proteinogenic amino acid analog that serves as a critical building block in modern medicinal chemistry. Its conformationally constrained piperidine scaffold offers a strategic advantage in designing molecules with enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, detailing the theoretical basis and practical experimental protocols for their determination. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique scaffold in their synthetic and discovery programs.

Molecular Structure and Stereochemical Integrity

The defining feature of this compound is its rigid six-membered heterocyclic ring, which reduces the conformational flexibility inherent in acyclic amino acids. The molecule possesses a single stereocenter at the C2 position, substituted with both a methyl and a carboxylic acid group. The (R)-configuration at this quaternary carbon is crucial for its specific interactions with chiral biological targets.

Key Structural Features:

  • Molecular Formula: C₇H₁₃NO₂[]

  • Molecular Weight: 143.18 g/mol []

  • IUPAC Name: (2R)-2-methylpiperidine-2-carboxylic acid[]

  • CAS Number: 105141-61-5[]

Figure 1: Chemical structure of this compound, highlighting the (R)-stereocenter at the C2 position.

Core Physicochemical Data Summary

A molecule's physicochemical profile dictates its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetics. The table below summarizes key properties, distinguishing between readily available data and those requiring experimental determination.

PropertyValue / Expected RangeSignificance in Drug Development
Molecular Weight 143.18 g/mol []Adherence to Lipinski's "Rule of Five" for oral bioavailability.
Appearance White to off-white crystalline solidIndicator of purity; important for formulation.
Melting Point Typically high for amino acids (>200 °C), often with decomposition.Indicates crystal lattice energy and purity.
logP Predicted: -1.5 to -2.0[2][3]Measures lipophilicity; impacts membrane permeability and solubility.
pKa (Acidic) Predicted: 1.86[2]Governs the ionization state of the carboxylic acid group.
pKa (Basic) Predicted: 10.15[2]Governs the ionization state of the piperidine nitrogen.
Aqueous Solubility High (zwitterionic nature)Crucial for formulation and absorption. Predicted logS: 0.46[2].
Optical Rotation Value must be determined experimentally.Confirms stereochemical identity and enantiomeric purity.

Experimental Protocols for Property Determination

The following sections provide authoritative, step-by-step protocols for the precise measurement of the most critical physicochemical parameters.

pKa Determination by Potentiometric Titration

Expertise & Causality: The ionization state (and thus the charge) of a molecule at physiological pH (≈7.4) is dictated by its pKa values. For an amino acid analog, two pKa values are critical: pKa₁ for the carboxylic acid and pKa₂ for the secondary amine. Potentiometric titration is the gold-standard method as it directly measures the change in pH upon the addition of a titrant, allowing for the precise identification of the inflection points where the molecule acts as a buffer.[4][5]

Protocol:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~50 mL of deionized, CO₂-free water. A constant ionic strength is maintained by adding a background electrolyte like 0.15 M KCl.[5]

  • Acidic Titration (for pKa₂): Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise aliquots (e.g., 0.05 mL) from a calibrated burette.

  • Data Acquisition: Record the pH value after each aliquot addition, allowing the reading to stabilize.

  • Basic Titration (for pKa₁): In a separate experiment, or by back-titration, titrate the sample solution with a standardized strong base (e.g., 0.1 M NaOH).

  • Data Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the buffering region).[6] This can be determined from the first derivative plot (ΔpH/ΔV vs. V), where the equivalence points are peaks, and the half-equivalence points are halfway between them.

pKa_Titration_Workflow cluster_setup Setup & Calibration cluster_titration Titration Process cluster_analysis Data Analysis Calibrate Calibrate pH Meter (3-point) Prepare Prepare Analyte Solution (in 0.15M KCl) Titrate Titrate with Acid/Base (small aliquots) Prepare->Titrate Standardize Standardize Titrants (HCl & NaOH) Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Derivative Calculate 1st Derivative (ΔpH/ΔV) Plot->Derivative Identify Identify Equivalence & Half-Equivalence Points Derivative->Identify Result Determine pKa₁, pKa₂ Identify->Result

Figure 2: Standard workflow for the determination of pKa values using potentiometric titration.

Optical Rotation Measurement

Expertise & Causality: As a chiral molecule, this compound will rotate the plane of polarized light.[7] The specific rotation, [α], is a fundamental physical constant that confirms the molecule's enantiomeric identity and purity. A value of equal magnitude but opposite sign would indicate the (S)-enantiomer, while a value of zero would suggest a racemic mixture.

Protocol:

  • Solution Preparation: Prepare a solution of the compound of known concentration (c, in g/mL) in a specified solvent (e.g., water or 1 M HCl) at a defined temperature (T, typically 20 or 25 °C).

  • Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent).

  • Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present.

  • Reading: Measure the observed rotation (α) at a specific wavelength (D, typically the sodium D-line at 589 nm).

  • Calculation: Calculate the specific rotation using the formula: [α]ᵀD = α / (c × l)

Role in Modern Drug Design

The physicochemical properties of this compound directly translate into tangible benefits for drug design. Its use as a constrained scaffold is a well-established strategy to improve ligand-receptor interactions.

  • Pre-organization and Potency: The rigid piperidine ring pre-organizes the pharmacophoric elements into a bioactive conformation, reducing the entropic penalty upon binding to a target protein. This often leads to a significant increase in binding affinity and potency.

  • Metabolic Stability: The cyclic structure and the quaternary α-carbon can block common sites of metabolic attack (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the compound's half-life in vivo.

  • Aqueous Solubility: The presence of both an acidic (carboxylate) and a basic (amine) group gives the molecule a zwitterionic character, which generally confers high aqueous solubility, a desirable trait for oral drug administration and formulation.

  • Vectorial Control: The fixed stereochemistry allows for precise, three-dimensional positioning of substituents, enabling chemists to fine-tune interactions with specific pockets of a target protein, which can enhance selectivity and reduce off-target effects.

This building block is particularly valuable in the synthesis of inhibitors for enzymes like soluble epoxide hydrolase and as a component in complex macrocycles and peptidomimetics.[8]

Conclusion

This compound is more than a simple synthetic intermediate; it is a sophisticated tool for molecular design. A rigorous understanding and precise experimental determination of its physicochemical properties—most notably its pKa and stereochemical integrity—are fundamental prerequisites for its successful application. The protocols and data presented in this guide provide the necessary foundation for researchers to confidently incorporate this valuable chiral building block into their drug discovery pipelines, enabling the development of next-generation therapeutics with optimized pharmacological profiles.

References

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • Cheméo. Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). [Link]

  • Human Metabolome Database. (2021). Metabocard for (R)-1-Methylpiperidine-2-carboxylic acid (HMDB0242107). [Link]

  • PubChem. 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid. [Link]

  • PubChem. Methyl pipecolinate. [Link]

  • PubChem. 1-Methylpiperidine-2-carboxylic acid. [Link]

  • PubChem. 2-Methylpyrrolidine-2-carboxylic acid. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Britannica. (2025). Protein - Amino Acids, Physicochemical Properties. [Link]

  • Dobson, C. M., & Winter, N. S. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. The Repository at St. Cloud State. [Link]

  • Scribd. Determination of Pka and Pi Values of Amino Acids Through Titration. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-2-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the expected spectroscopic data for (R)-2-methylpiperidine-2-carboxylic acid, a chiral heterocyclic amino acid of interest in medicinal chemistry and drug development. Due to the limited availability of published spectra for this specific molecule, this document leverages data from closely related analogs and foundational spectroscopic principles to provide a robust predictive analysis for researchers.

Introduction to this compound

This compound belongs to the class of substituted pipecolic acid derivatives. These structures are valuable building blocks in organic synthesis, particularly for constructing complex alkaloids and pharmaceutical agents. The rigid piperidine ring and the chiral center at the C2 position impart specific conformational constraints that are crucial for molecular recognition in biological systems.

Molecular Structure and Properties:

  • Molecular Formula: C₇H₁₃NO₂[]

  • Molecular Weight: 143.18 g/mol []

  • IUPAC Name: (2R)-2-methylpiperidine-2-carboxylic acid[]

  • CAS Number: 105141-61-5[]

The presence of a carboxylic acid and a secondary amine makes this molecule zwitterionic at physiological pH. This dual functionality dictates its solubility and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound. While specific experimental data is scarce, a detailed prediction of the ¹H and ¹³C NMR spectra can be made based on the analysis of related compounds such as 2-methylpiperidine and 2-piperidinecarboxylic acid.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the methyl group, the piperidine ring protons, and the amine and carboxylic acid protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
-CH₃ (C2-methyl)1.2 - 1.5Singlet (s)3HThe methyl group is attached to a quaternary carbon, hence it will be a singlet.
-CH₂- (C3, C4, C5)1.4 - 1.9Multiplets (m)6HThese methylene protons will show complex overlapping multiplets due to diastereotopicity and coupling to adjacent protons.
-CH₂- (C6)2.8 - 3.2Multiplet (m)2HProtons on the carbon adjacent to the nitrogen are deshielded and will appear further downfield.
-NH-2.5 - 3.5 (variable)Broad Singlet (br s)1HThe chemical shift and appearance of the N-H proton are highly dependent on the solvent, concentration, and temperature.
-COOH10.0 - 13.0 (variable)Broad Singlet (br s)1HThe carboxylic acid proton is highly deshielded and its signal is often broad. It may exchange with deuterium in solvents like D₂O.

Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
-CH₃ (C2-methyl)20 - 25The methyl carbon is expected in the aliphatic region.
-CH₂- (C4)25 - 30
-CH₂- (C3, C5)30 - 40
-CH₂- (C6)45 - 50The carbon adjacent to the nitrogen is deshielded.
C2 (quaternary)60 - 70The quaternary carbon attached to the methyl, carboxyl, and within the ring.
-COOH175 - 185The carboxylic acid carbon is significantly deshielded.
Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for structural verification.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). The choice of solvent will affect the chemical shifts and the observation of exchangeable protons (-NH and -COOH).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each carbon.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the piperidine ring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Match, Shim) transfer->setup H1_acq ¹H NMR Acquisition setup->H1_acq C13_acq ¹³C NMR Acquisition setup->C13_acq D2_acq 2D NMR (COSY, HSQC, HMBC) setup->D2_acq processing Fourier Transform, Phase & Baseline Correction H1_acq->processing C13_acq->processing D2_acq->processing integration Integration & Peak Picking processing->integration assignment Spectral Assignment integration->assignment

Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the amine groups. The data for the parent compound, 2-piperidinecarboxylic acid, from the NIST WebBook provides a good reference.[2]

Predicted IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
O-H stretch (Carboxylic Acid)2500 - 3300BroadThis very broad band is characteristic of the hydrogen-bonded O-H in a carboxylic acid and often overlaps with the C-H stretching.
N-H stretch (Secondary Amine)3200 - 3500Medium, sharpThis peak may be obscured by the broad O-H stretch.
C-H stretch (Aliphatic)2850 - 3000Medium to StrongArises from the methyl and methylene groups.
C=O stretch (Carboxylic Acid)1700 - 1730StrongThe exact position depends on hydrogen bonding. For the zwitterionic form, a carboxylate stretch would appear around 1550-1650 cm⁻¹.
N-H bend1500 - 1650Medium
C-O stretch (Carboxylic Acid)1210 - 1320Medium
C-N stretch1020 - 1250Medium
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and more common method.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the IR spectrum.

    • Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_choice Choose Method: KBr Pellet or ATR kbr Mix with KBr & Press Pellet prep_choice->kbr atr Place on ATR Crystal prep_choice->atr background Record Background Spectrum kbr->background atr->background sample_spec Record Sample Spectrum background->sample_spec peak_id Identify Characteristic Absorption Bands sample_spec->peak_id functional_group Assign Functional Groups peak_id->functional_group

Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight is 143.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak at m/z = 143 might be observed.

  • Protonated Molecule [M+H]⁺: Using soft ionization techniques like electrospray ionization (ESI), the most prominent peak is expected to be the protonated molecule at m/z = 144.1019.[3]

  • Key Fragmentation Pathways:

    • Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group (45 Da), leading to a fragment at m/z = 98.

    • Decarboxylation: Loss of CO₂ (44 Da) would result in a fragment at m/z = 99.

    • Ring Opening: Fragmentation of the piperidine ring can lead to a variety of smaller charged species. The fragment corresponding to the 2-methylpiperidine cation (m/z = 98) after loss of the carboxyl group is expected to be a major peak.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for ESI).

  • Ionization: Choose an appropriate ionization method. ESI is well-suited for this polar molecule.

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement to confirm the elemental composition of the parent ion and its fragments.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve_ms Dissolve in Suitable Solvent ionization Ionization (e.g., ESI) dissolve_ms->ionization analysis Mass Analysis (e.g., TOF) ionization->analysis detection Detection analysis->detection spectrum_analysis Identify Molecular Ion & [M+H]⁺ detection->spectrum_analysis fragmentation Analyze Fragmentation Pattern spectrum_analysis->fragmentation

Workflow for Mass Spectrometric Analysis.

Summary and Conclusion

The comprehensive spectroscopic analysis of this compound requires a combination of NMR, IR, and mass spectrometry. This guide provides a detailed predictive framework for the expected spectral data based on the analysis of its constituent functional groups and related molecular structures. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality data for this compound. The combination of these techniques will allow for unambiguous structural confirmation and characterization, which is essential for its application in research and development.

References

  • NIST. 2-Piperidinecarboxylic acid. In: NIST Chemistry WebBook. Available from: [Link]

  • NIST. 2-Methylpiperidine. In: NIST Chemistry WebBook. Available from: [Link]

  • NIST. 2-Methylpiperidine. In: NIST Chemistry WebBook. Available from: [Link]

  • Human Metabolome Database. (R)-1-Methylpiperidine-2-carboxylic acid (HMDB0242107). Available from: [Link]

  • PubChem. 2-Methylpyrrolidine-2-carboxylic acid. Available from: [Link]

  • PubChem. Methyl pipecolinate. Available from: [Link]

  • Beilstein, J., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Journal of the American Chemical Society.
  • Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology.
  • Google Patents. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
  • Alonso, J. L., et al. (2018). Elucidating the multiple structures of pipecolic acid by rotational spectroscopy. Physical Chemistry Chemical Physics.
  • PubChem. 2-methylpiperidine-2-carboxylic acid hydrochloride. Available from: [Link]

  • Golm Metabolome Database. Synonyms of Piperidine-2-carboxylic acid. Available from: [Link]

  • Cerkovnik, J., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Golm Metabolome Database. Piperidine-2-carboxylic acid (2TMS). Available from: [Link]

  • Sunkur, M., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • ResearchGate. Scheme 1. 2-Piperidine-carboxylic acid. Available from: [Link]

Sources

The Biological Versatility of Piperidine Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Carboxylic Acid Scaffold, a Cornerstone of Modern Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly privileged scaffold in the realm of drug discovery.[1][2] Its prevalence in over twenty classes of pharmaceuticals and numerous natural alkaloids underscores its significance.[2] When functionalized with a carboxylic acid group, the resulting piperidine carboxylic acid (PCA) scaffold offers a unique combination of structural and physicochemical properties that make it an ideal starting point for the synthesis of diverse and potent bioactive molecules.[3][4]

The inherent features of the PCA scaffold—such as its conformational flexibility, the basicity of the nitrogen atom, and the acidic nature of the carboxyl group—allow for multifaceted interactions with biological targets.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a common strategy in synthesis, preventing unwanted side reactions and enabling controlled, site-specific modifications to the molecule.[3] This level of synthetic control is paramount in medicinal chemistry, where subtle structural changes can lead to significant differences in pharmacological activity.[3] This guide provides an in-depth exploration of the major biological activities of PCA derivatives, the methodologies used to assess these activities, and a look toward the future of this versatile structural motif.

Section 1: Key Biological Activities and Therapeutic Applications

The structural attributes of PCA derivatives have been leveraged to develop compounds with a wide spectrum of pharmacological activities. These compounds have shown promise in treating a variety of diseases, from neurological disorders to cancer and infectious diseases.[1][5][6]

Neuroprotective and Central Nervous System (CNS) Activity

PCA derivatives have been extensively investigated for their effects on the central nervous system.[7] A significant area of research has focused on their role as GABAergic agents. For instance, Isonipecotic acid (piperidine-4-carboxylic acid) is a conformationally restricted analog of γ-aminobutyric acid (GABA) and acts as a partial agonist at GABA-A receptors.[8] Other derivatives, such as Tiagabine, function as selective GABA transporter 1 (GAT-1) inhibitors, effectively increasing GABA levels in the synapse and producing anticonvulsant, hypnotic, and anxiolytic-like effects.[9]

Furthermore, nipecotic acid (piperidine-3-carboxylic acid) derivatives have been explored as multi-targeting agents for neurodegenerative disorders like Alzheimer's disease.[10] By combining the GABA reuptake inhibitory properties of the nipecotic acid core with antioxidant and anti-inflammatory moieties, researchers have developed compounds that can simultaneously address multiple pathological factors, including oxidative stress, inflammation, and cholinergic dysfunction.[10][11] Additionally, certain PCA derivatives act as monoamine neurotransmitter re-uptake inhibitors, showing potential for the treatment of depression and attention deficit hyperactivity disorder (ADHD).[12]

Anticancer Activity

The piperidine scaffold is a key component in numerous anticancer agents.[1][13] PCA derivatives have demonstrated cytotoxic effects against various cancer cell lines, including lung, breast, prostate, and colon cancer.[13][14][15] The mechanisms underlying their anticancer activity are diverse and often involve the modulation of critical signaling pathways essential for cancer cell survival and proliferation, such as STAT-3, NF-κB, and PI3K/Akt.[13]

Studies have shown that these compounds can induce apoptosis (programmed cell death), inhibit cell migration, and cause cell cycle arrest in cancer cells.[13][16] For example, piperine, a well-known natural product containing a piperidine moiety, has been shown to suppress stem cell self-renewal and enhance the body's antioxidant and detoxifying enzyme systems.[17] The selective cytotoxicity of many piperidine derivatives towards cancerous cells over normal cells makes them promising candidates for further development.[17]

Antimicrobial and Antifungal Properties

The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Piperidine derivatives have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[18][19][20][21]

The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the piperidine ring.[18] For instance, the addition of a thiosemicarbazone moiety to a piperidin-4-one core has been shown to significantly enhance antifungal activity.[20] Some derivatives have demonstrated potent inhibitory activity comparable to standard antibiotics like rifampicin and chloramphenicol.[21] The development of these compounds offers a potential new avenue for combating infectious diseases.

Enzyme Inhibition and Anti-inflammatory Effects

PCA derivatives have been identified as potent inhibitors of various enzymes implicated in disease. For example, they have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory processes.[22] Inhibition of sEH is considered a promising therapeutic strategy for cardiovascular and inflammatory diseases.[22]

Additionally, these compounds have shown potential as inhibitors of enzymes involved in menaquinone biosynthesis in Mycobacterium tuberculosis, suggesting a possible application in treating tuberculosis.[23] In the context of inflammation, PCA derivatives have been developed as inhibitors of adhesion molecules like ICAM-1, which play a crucial role in the inflammatory response.[24] These compounds have demonstrated oral activity in animal models of inflammation and arthritis.[24]

Section 2: Methodologies for Evaluating Biological Activity

The comprehensive evaluation of PCA derivatives requires a combination of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.

Workflow for Screening and Evaluation

A logical workflow is essential for the efficient screening and development of PCA derivatives. This typically begins with primary in vitro screening to identify active compounds, followed by more detailed mechanistic studies and subsequent evaluation in animal models.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Library of PCA Derivatives B Primary Screening (e.g., Enzyme Inhibition, Cell Viability) A->B C Hit Identification B->C D Secondary Assays (Dose-Response, Selectivity) C->D E Mechanism of Action Studies D->E F Lead Compound Selection E->F Promising Candidates G Pharmacokinetic (ADME) Studies F->G H Efficacy in Animal Models G->H I Toxicology Studies H->I J Preclinical/Clinical Development I->J Clinical Candidate

General workflow for the screening and development of PCA derivatives.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a standard preliminary assay for evaluating the anticancer potential of new compounds.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry.

Self-Validation System:

  • Positive Control: A known cytotoxic drug (e.g., Doxorubicin) to confirm the assay is working correctly.

  • Negative Control: Untreated cells to establish a baseline for 100% viability.

  • Vehicle Control: Cells treated with the solvent used to dissolve the test compounds (e.g., DMSO) to ensure the solvent itself has no cytotoxic effect.

  • Blank Control: Media without cells to subtract background absorbance.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine carboxylic acid derivatives. Remove the old media from the wells and add 100 µL of fresh media containing the test compounds at various concentrations. Include positive, negative, and vehicle controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2. The incubation time depends on the cell line and the expected mechanism of action.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C and 5% CO2. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Structure-Activity Relationship (SAR) Table

Summarizing SAR data in a tabular format allows for the clear and concise comparison of how structural modifications affect biological activity.

Compound IDR1 GroupR2 GroupTarget Activity (IC50, µM)
PCA-01-H-CH315.2
PCA-02-Cl-CH38.7
PCA-03-OCH3-CH322.1
PCA-04-H-CH2CH312.5
PCA-05-Cl-CH2CH35.1

This is a representative table. Actual data would be derived from experimental results.

Section 3: Future Perspectives and Emerging Targets

The versatility of the piperidine carboxylic acid scaffold ensures its continued relevance in drug discovery.[4] Future research will likely focus on several key areas:

  • Novel Target Identification: Exploring the activity of PCA derivatives against new and emerging biological targets.

  • Enhanced Selectivity: Fine-tuning the scaffold to create highly selective inhibitors, thereby reducing off-target effects and improving safety profiles.

  • Combination Therapies: Investigating the synergistic effects of PCA derivatives when used in combination with existing drugs, particularly in the context of cancer and infectious diseases.[23]

  • Advanced Drug Delivery: Developing novel formulations and delivery systems to improve the pharmacokinetic properties and bioavailability of PCA-based drugs.[7]

The ability to readily synthesize a wide array of derivatives from the PCA core ensures that this structural class will remain a fertile ground for the discovery of new therapeutic agents for years to come.

Conclusion

Piperidine carboxylic acid derivatives represent a remarkably successful and enduring class of compounds in medicinal chemistry. Their broad range of biological activities, from CNS modulation and anticancer effects to antimicrobial and anti-inflammatory properties, is a testament to the versatility of the core scaffold. The well-established synthetic routes and the potential for multi-parameter optimization provide a robust platform for the design of future therapeutics. As our understanding of disease biology deepens, the rational design of novel PCA derivatives will undoubtedly lead to the development of next-generation medicines to address unmet medical needs.

References

  • The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. Available at: [Link]

  • Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. ResearchGate. Available at: [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available at: [Link]

  • Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis Online. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

  • Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Isonipecotic acid. Wikipedia. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available at: [Link]

  • Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. Google Patents.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

  • Scheme 1. 2-Piperidine-carboxylic acid. ResearchGate. Available at: [Link]

  • Tiagabine. Wikipedia. Available at: [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

  • Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][7][25]benzothiazine as orally-active adhesion molecule inhibitors. PubMed. Available at: [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. Available at: [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed Central. Available at: [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. Available at: [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential. PubMed. Available at: [Link]

  • Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies. PubMed. Available at: [Link]

Sources

(R)-2-methylpiperidine-2-carboxylic acid hydrochloride salt preparation and properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (R)-2-methylpiperidine-2-carboxylic acid hydrochloride, a chiral heterocyclic amino acid derivative of significant interest in medicinal chemistry and drug development. The document details a proposed enantioselective synthetic route, purification strategies, and methods for physicochemical and spectroscopic characterization. Furthermore, it discusses the compound's key properties and potential applications as a chiral building block in the synthesis of complex bioactive molecules. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Introduction and Significance

This compound is a non-proteinogenic α,α-disubstituted cyclic amino acid. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to orient substituents in a well-defined three-dimensional space. The introduction of a quaternary stereocenter at the 2-position, as in the title compound, imparts significant conformational rigidity. This structural feature is highly desirable in drug design as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

The hydrochloride salt form of this amino acid offers improved stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications. This guide will provide a detailed exploration of its preparation and properties, offering valuable insights for its application in the synthesis of novel therapeutics.[]

Proposed Enantioselective Synthesis

While various methods exist for the synthesis of substituted piperidines, this guide proposes a robust and well-precedented strategy for the enantioselective synthesis of this compound, leveraging a chiral auxiliary-mediated diastereoselective alkylation. This approach offers excellent control over the stereochemistry of the newly formed quaternary center.

The overall synthetic strategy involves the following key transformations:

  • Coupling of a chiral auxiliary to a piperidine-2-carboxylic acid precursor.

  • Diastereoselective methylation of the resulting enolate.

  • Removal of the chiral auxiliary.

  • Hydrolysis of the ester to the carboxylic acid.

  • Formation of the hydrochloride salt.

SynthesisWorkflow cluster_0 Step 1: Chiral Auxiliary Coupling cluster_1 Step 2: Diastereoselective Methylation cluster_2 Step 3 & 4: Auxiliary Cleavage & Hydrolysis cluster_3 Step 5: Deprotection & Salt Formation A N-Boc-piperidine- 2-carboxylic acid C N-Acyl Piperidine (Chiral Auxiliary Adduct) A->C EDC, HOBt DCM B (R)-Phenylglycinol B->C D Lithium Enolate C->D LDA, THF -78 °C F Methylated Adduct D->F Electrophilic Addition E Methyl Iodide (MeI) E->F G (R)-2-Methyl-N-Boc- piperidine-2-carboxylic acid F->G 1. LiOH, H2O2 2. Acidic Workup H (R)-2-methylpiperidine- 2-carboxylic acid G->H TFA or HCl in Dioxane I Final Product: (R)-2-methylpiperidine- 2-carboxylic acid HCl H->I HCl in Ether or Ethanol

Detailed Experimental Protocol (Proposed)

Step 1: Coupling of Chiral Auxiliary

  • Rationale: The use of a chiral auxiliary, such as (R)-phenylglycinol, allows for the introduction of a stereocenter that will direct the subsequent methylation step. The formation of an amide bond is a reliable and high-yielding reaction.

  • Procedure:

    • To a solution of N-Boc-piperidine-2-carboxylic acid (1.0 eq.) in dichloromethane (DCM), add (R)-phenylglycinol (1.0 eq.), 1-hydroxybenzotriazole (HOBt) (1.1 eq.), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.).

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the N-acyl piperidine adduct.

Step 2: Diastereoselective Methylation

  • Rationale: The formation of a lithium enolate followed by alkylation is a classic method for α-functionalization of carbonyl compounds. The bulky chiral auxiliary is expected to block one face of the enolate, leading to the preferential addition of the methyl group from the less hindered face.

  • Procedure:

    • Dissolve the N-acyl piperidine adduct (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere.

    • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF, and stir for 1 hour at -78 °C to ensure complete enolate formation.

    • Add methyl iodide (1.2 eq.) dropwise and continue stirring at -78 °C for 2-4 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by flash chromatography to isolate the methylated adduct. Diastereoselectivity can be assessed at this stage by ¹H NMR or chiral HPLC.

Step 3 & 4: Auxiliary Cleavage and Saponification

  • Rationale: The chiral auxiliary must be removed to yield the desired product. Hydrolysis under basic conditions will cleave the amide bond and saponify the ester (if applicable) to the carboxylic acid.

  • Procedure:

    • Dissolve the methylated adduct in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (excess, ~5 eq.) and aqueous hydrogen peroxide (30%, excess).

    • Stir vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction carefully with sodium sulfite solution.

    • Acidify the aqueous layer with 1 M HCl to pH ~3 and extract with ethyl acetate.

    • Dry the combined organic layers and concentrate to yield the crude N-Boc protected this compound.

Step 5: Deprotection and Hydrochloride Salt Formation

  • Rationale: The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions. The final hydrochloride salt is then formed by treatment with hydrochloric acid, which improves the compound's handling and solubility characteristics.

  • Procedure:

    • Dissolve the crude N-Boc protected acid in a minimal amount of dioxane or ethyl acetate.

    • Add a solution of 4 M HCl in dioxane (excess) and stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • The resulting solid can be triturated with diethyl ether to induce precipitation.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a crystalline solid.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for the title compound, the following properties are based on data from closely related analogs and theoretical predictions.

Table 1: Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₇H₁₄ClNO₂Calculated
Molecular Weight 179.64 g/mol Calculated
Appearance White to off-white crystalline solidPredicted
Melting Point >200 °C (with decomposition)Predicted, based on similar amino acid hydrochlorides
Solubility Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents.Predicted
Optical Rotation Positive (+)Predicted for the (R)-enantiomer, based on related structures. The exact value needs experimental determination.
Spectroscopic Characterization (Predicted)

The identity and purity of this compound hydrochloride can be confirmed by a combination of spectroscopic methods.

  • ¹H NMR (400 MHz, D₂O):

    • δ 3.0-3.5 (m, 2H): Protons on the carbon adjacent to the nitrogen (C6-H₂).

    • δ 1.5-2.0 (m, 6H): Protons of the piperidine ring (C3-H₂, C4-H₂, C5-H₂).

    • δ 1.4 (s, 3H): Protons of the methyl group at the C2 position.

    • Note: The acidic protons (NH₂⁺ and COOH) may be broad or exchange with D₂O.

  • ¹³C NMR (100 MHz, D₂O):

    • δ ~175-180: Carboxylic acid carbon (C=O).

    • δ ~60-65: Quaternary carbon at the 2-position (C2).

    • δ ~45-50: Carbon adjacent to nitrogen (C6).

    • δ ~20-30 (multiple signals): Remaining piperidine ring carbons (C3, C4, C5) and the methyl carbon.

  • FT-IR (KBr, cm⁻¹):

    • 3400-2500 (broad): O-H stretch of the carboxylic acid and N-H stretch of the ammonium salt.

    • ~1730 (strong): C=O stretch of the carboxylic acid.

    • ~1600: N-H bend of the ammonium group.

    • 2950-2850: C-H stretches of the alkyl groups.

  • Mass Spectrometry (ESI+):

    • m/z: 144.10 [M+H]⁺ (corresponding to the free amino acid C₇H₁₃NO₂).

Applications in Research and Drug Development

This compound hydrochloride is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. Its constrained conformation makes it an ideal scaffold for:

  • Peptidomimetics: Incorporation into peptide sequences to induce specific secondary structures (e.g., turns) and enhance metabolic stability.

  • Asymmetric Synthesis: As a chiral ligand or starting material for the synthesis of other complex chiral molecules.

  • Novel Drug Candidates: The piperidine moiety is a key component in a wide range of CNS-active agents, antivirals, and enzyme inhibitors. The specific stereochemistry and substitution pattern of this compound could lead to the discovery of novel drug candidates with improved potency and selectivity.[]

Safety and Handling

As with all laboratory chemicals, this compound hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. Based on data for similar compounds, it may cause skin and eye irritation. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This technical guide has outlined a proposed enantioselective synthesis, along with the predicted physicochemical and spectroscopic properties of this compound hydrochloride. The unique structural features of this compound, particularly its constrained conformation due to the quaternary stereocenter, make it a highly valuable building block for the development of novel therapeutics. The methodologies and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.

References

  • Choi, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • PubChem. (n.d.). Methyl pipecolinate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Olofsson, B., Bogár, K., Fransson, A. L., & Bäckvall, J. E. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of organic chemistry, 71(21), 8256–8260. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved January 24, 2026, from [Link]

Sources

The Ubiquitous Piperidine Ring: A Technical Guide to the Discovery and Natural Occurrence of Substituted Piperidine Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of a Simple Heterocycle

In the vast and intricate world of natural products, few structural motifs are as deceptively simple yet profoundly significant as the piperidine ring. This six-membered nitrogen-containing heterocycle forms the backbone of a sprawling family of alkaloids that have shaped human history, from the tragic demise of Socrates by hemlock to the development of modern pharmaceuticals. For researchers, scientists, and drug development professionals, a deep understanding of the discovery, natural occurrence, and biosynthesis of these compounds is not merely an academic exercise; it is a critical foundation for harnessing their immense therapeutic and toxicological potential. This guide offers an in-depth exploration of substituted piperidine alkaloids, moving beyond a simple cataloging of compounds to elucidate the causal relationships between their structure, biosynthesis, and biological function.

A Tapestry of Structures: Classification and Chemical Diversity

Piperidine alkaloids are a broad class of natural products chemically derived from piperidine.[1] Their structural diversity is vast, arising from various substitution patterns on the piperidine ring and the fusion of the ring with other cyclic systems. A logical approach to their classification is based on their biosynthetic precursors and structural complexity.

Piperidine_Alkaloid_Classification cluster_main Classification of Substituted Piperidine Alkaloids Core Piperidine Alkaloids

1.1. Simple Piperidine Alkaloids: These compounds feature a single, substituted piperidine ring. Their biosynthesis can be broadly categorized into two main pathways:

  • Lysine-Derived: The majority of simple piperidine alkaloids arise from the amino acid L-lysine.[2] This pathway typically involves the decarboxylation of lysine to form cadaverine, which then undergoes oxidative deamination and cyclization to form the piperidine ring.[3] Examples include lobeline from Lobelia inflata and sedamine from Sedum species.[2][4]

  • Polyketide-Derived: A notable exception to the lysine pathway is the biosynthesis of coniine, the infamous toxic principle of poison hemlock (Conium maculatum).[4] Coniine's carbon skeleton is assembled from acetate units via a polyketide pathway, with the nitrogen atom being introduced later in the sequence.[5]

1.2. Complex Piperidine Alkaloids: This group includes structures where the piperidine ring is fused to other heterocyclic systems or is part of a larger, more complex molecule.

  • Fused-Ring Systems: This category includes well-known classes such as the tropane alkaloids (e.g., atropine, scopolamine) found in the Solanaceae family, where a piperidine ring is fused with a pyrrolidine ring.[6] Quinolizidine and indolizidine alkaloids also feature fused piperidine ring systems.

  • Piperine-Type (Amides): Piperine, the compound responsible for the pungency of black pepper (Piper nigrum), is a prominent example of a piperidine alkaloid where the piperidine nitrogen is part of an amide linkage.[4]

Nature's Pharmacy and Poison Cabinet: Natural Occurrence

Substituted piperidine alkaloids are widely distributed throughout the plant kingdom, with notable concentrations in certain families. They are also found in some animals and marine organisms, often as a result of dietary sequestration.

Alkaloid Class/Example Prominent Natural Source(s) Geographical Distribution Key Biological Activity/Toxicity Reference(s)
Simple Piperidines
ConiineConium maculatum (Poison Hemlock)Europe, North Africa, widely naturalizedNeurotoxin, nicotinic acetylcholine receptor agonist[4]
LobelineLobelia inflata (Indian Tobacco)North AmericaNicotinic acetylcholine receptor modulator, smoking cessation aid[4]
SedamineSedum speciesWidespreadMemory-enhancing properties[2]
PinidinePinus species (Pine)WidespreadVaries[7]
Amides
PiperinePiper nigrum (Black Pepper), Piper longumTropical regions, primarily Southeast AsiaAnti-inflammatory, antioxidant, anticancer, bioenhancer[4]
Fused-Ring Systems
Atropine, Scopolamine (Tropane)Atropa belladonna, Datura stramoniumEurope, Asia, North AfricaAnticholinergic, used in medicine[6]
Aconitine (Norditerpenoid)Aconitum species (Aconite)Northern HemispherePotent cardiotoxin and neurotoxin[8]
Animal-Derived
SolenopsinsSolenopsis invicta (Fire Ants)South America, invasive worldwideNecrotic, inflammatory[9]

The Molecular Assembly Line: Biosynthesis of Key Piperidine Alkaloids

Understanding the biosynthetic pathways of piperidine alkaloids is fundamental for their production through synthetic biology approaches and for appreciating their chemical diversity.

3.1. The Polyketide Pathway to Coniine

The biosynthesis of coniine is a classic example of a polyketide-derived alkaloid.[4] The pathway commences with the formation of the carbon backbone from butyryl-CoA and two molecules of malonyl-CoA, a reaction catalyzed by a polyketide synthase.[5] A subsequent transamination reaction incorporates a nitrogen atom from L-alanine, followed by a non-enzymatic cyclization to yield γ-coniceine.[4] The final step is the reduction of γ-coniceine to coniine by an NADPH-dependent reductase.[5]

Coniine_Biosynthesis

3.2. The Lysine-Derived Pathway to Lobeline

The biosynthesis of lobeline in Lobelia inflata originates from L-lysine and phenylalanine.[9] Lysine is first decarboxylated to cadaverine.[3] Through a series of proposed steps including deamination, oxidation, and imine formation, the piperidine ring is formed.[9] Phenylalanine, via the phenylpropanoid pathway, gives rise to benzoylacetic acid, which provides the side chains.[9] A key symmetrical intermediate, lobelanine, is believed to be formed and subsequently modified to produce lobeline.[10]

From Plant to Pure Compound: Experimental Protocols for Isolation and Characterization

The successful isolation and structural elucidation of piperidine alkaloids are cornerstones of natural product research. The following protocols provide a framework for these processes, with the understanding that specific optimization is often required for different plant materials and target compounds.

4.1. General Protocol for the Extraction and Isolation of Piperidine Alkaloids

This protocol is based on the principle of acid-base extraction, which leverages the basicity of the alkaloid nitrogen.

  • Step 1: Maceration and Extraction

    • Air-dry and finely powder the plant material.

    • Macerate the powdered material in a suitable organic solvent (e.g., ethanol, methanol, or a mixture with water) for 24-48 hours at room temperature.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Step 2: Acid-Base Partitioning

    • Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid (HCl) or acetic acid.

    • Extract the acidic solution with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic compounds. Discard the organic layer.

    • Make the aqueous layer basic (pH 9-10) by the dropwise addition of a base (e.g., ammonium hydroxide or sodium carbonate).

    • Extract the now basic aqueous solution with a polar organic solvent (e.g., chloroform or dichloromethane). The protonated alkaloids will deprotonate and move into the organic phase.

    • Collect the organic layers, dry them over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

  • Step 3: Chromatographic Purification

    • Subject the crude alkaloid fraction to column chromatography over silica gel or alumina.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, chloroform, or methanol).

    • Monitor the fractions by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent for alkaloids).

    • Combine fractions containing the compound of interest and further purify by preparative TLC or High-Performance Liquid Chromatography (HPLC) if necessary.

4.2. Characterization by Spectroscopic Methods

Once a pure compound is isolated, its structure is elucidated using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For piperidine alkaloids, characteristic signals for protons on the piperidine ring and its substituents are observed.

    • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule by showing correlations between protons, between protons and carbons, and long-range correlations between protons and carbons.

  • Mass Spectrometry (MS):

    • Provides the molecular weight of the compound and information about its elemental composition (with high-resolution MS).

    • The fragmentation pattern can give valuable clues about the structure of the molecule. For example, the fragmentation of lobeline often involves the loss of its side chains.[5]

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • IR Spectroscopy: Identifies the functional groups present in the molecule (e.g., C=O, O-H, N-H).

    • UV-Vis Spectroscopy: Provides information about the presence of chromophores (e.g., aromatic rings, conjugated double bonds).

Experimental_Workflow

Concluding Remarks and Future Perspectives

The study of substituted piperidine alkaloids continues to be a vibrant and fruitful area of research. From their historical significance to their diverse pharmacological activities, these compounds offer a wealth of opportunities for drug discovery and development. The methodologies outlined in this guide provide a robust framework for the exploration of new piperidine alkaloids and the re-examination of known compounds for novel biological activities. As analytical techniques become more sensitive and synthetic biology tools more sophisticated, our ability to discover, characterize, and produce these valuable natural products will undoubtedly expand, paving the way for the next generation of piperidine-based therapeutics.

References

  • Wikipedia. Piperidine alkaloids. [Link]

  • Qasem, A. M. A., et al. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules, 27(19), 12128. [Link]

  • Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Molecules, 22(11), 1962. [Link]

  • ResearchGate. What is the best method for isolation of a piperidine alkaloids from the defatted extract of plant ?. [Link]

  • Ma, Y., et al. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Molecules, 27(19), 6598. [Link]

  • PubMed Central. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. [Link]

  • Wikipedia. Coniine. [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1686. [Link]

  • Singh, R., et al. (2022). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. Current Pharmaceutical Biotechnology, 23(9), 1134-1147. [Link]

  • ResearchGate. Biosynthesis of coniine in poison hemlock (C. maculatum) according to.... [Link]

  • Taylor & Francis Online. Piperidine alkaloids – Knowledge and References. [Link]

  • bioRxiv. Remarkable diversity of alkaloid scaffolds in Piper fimbriulatum. [Link]

  • PubMed Central. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. [Link]

  • PubMed. Occurrence of Piperidine Alkaloids in Piper Species Collected in Different Areas. [Link]

  • Gupta, R. N., & Spenser, I. D. (1967). The biosynthesis of sedamine. Canadian Journal of Chemistry, 45(11), 1275-1284. [Link]

  • ResearchGate. (PDF) Possible biosynthesis pathway of PIP.. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Development and Validation of Rapid RP- HPLC Method for Estimation of Piperine in Piper nigrum L.. [Link]

  • ResearchGate. (PDF) Biosynthesis of Lobinaline. [Link]

  • PubMed. Anticonvulsant mechanisms of piperine, a piperidine alkaloid. [Link]

  • ResearchGate. How do I purify an alkaloid extract by HPLC?. [Link]

  • ResearchGate. The Potential of Piperidine Alkaloids-rich Extracts from Prosopis spp. to Combat Plant Pests and Diseases. [Link]

  • Wikipedia. Conium maculatum. [Link]

  • SciELO. Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. [Link]

  • Imperial College London. Biosynthesis of Alkaloids. [Link]

  • MDPI. Innovative Green Approach for Extraction of Piperine from Black Pepper Based on Response Surface Methodology. [Link]

  • Frontiers. Beyond Alkaloids: Novel Bioactive Natural Products From Lobelia Species. [Link]

  • PubMed Central. Biosynthetic pathways and related genes regulation of bioactive ingredients in mulberry leaves. [Link]

  • PubMed Central. Computational metabolomics reveals overlooked chemodiversity of alkaloid scaffolds in Piper fimbriulatum. [Link]

  • NP-MRD. Showing NP-Card for Piperine (NP0000084). [Link]

  • ResearchGate. (PDF) Plant Derived Alkaloids. [Link]

  • Wikipedia. Pethidine. [Link]

  • PubMed Central. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]

  • ANSM. Pharmacopee Francaise - Indian tobacco FHP / Lobelia inflata PPH. [Link]

  • MDPI. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. [Link]

  • Botanical Cube Inc.. How To Extract Piperine From Black Pepper?. [Link]

  • Journal of the Chemical Society C: Organic. The biosynthesis of Lobelia alkaloids. Part II. The role of lobelanine in the biosynthesis of lobeline. [Link]

  • ResearchGate. (PDF) Chemical Profiling of Lobelia chinensis with High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (HPLC/Q-TOF MS) Reveals Absence of Lobeline in the Herb. [Link]

  • Physics Wallah. GPAT 2026 Pharmacognosy Chapter-Wise Weightage, Important Topics. [Link]

  • Grantome. Structure Elucidation Of Alkaloids - Hugo Garraffo. [Link]

  • CORE. Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]

  • PubMed. Biology-Oriented Synthesis (BIOS) of Piperine Derivatives and their Comparative Analgesic and Antiinflammatory Activities. [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

A Technical Guide to the Theoretical Calculation of (R)-2-methylpiperidine-2-carboxylic Acid Properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: (R)-2-methylpiperidine-2-carboxylic acid is a chiral cyclic amino acid of significant interest in medicinal chemistry and drug development due to its constrained conformation, which can impart favorable binding characteristics to peptide-based therapeutics. A thorough understanding of its structural, electronic, and spectroscopic properties at the atomic level is paramount for rational drug design. This technical guide provides a comprehensive, in-depth protocol for the theoretical characterization of this molecule using quantum chemical calculations. We detail a robust, self-validating workflow rooted in Density Functional Theory (DFT), covering conformational analysis, geometry optimization, and the prediction of spectroscopic (IR, Raman, NMR) and electronic (HOMO-LUMO) properties. The causality behind methodological choices, such as the selection of functionals and basis sets, is explained to provide researchers with both the "how" and the "why" of the computational approach, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Computational Analysis

This compound presents a unique structural scaffold. The piperidine ring's puckered nature, combined with a chiral quaternary carbon center, creates a conformationally restricted yet complex system. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target. However, this same complexity makes experimental characterization challenging and underscores the need for high-fidelity computational models.[1]

Theoretical calculations, particularly those based on quantum mechanics, offer a powerful lens to probe the molecule's intrinsic properties.[2][3] By solving approximations of the Schrödinger equation, we can determine the molecule's minimum energy structure, explore its conformational landscape, predict its vibrational spectra, and understand its electronic behavior—insights that are crucial for predicting its reactivity and interaction with other molecules.[4][5] This guide establishes a complete in-silico workflow for deriving these properties.

Foundational Theoretical Concepts: Density Functional Theory (DFT)

The workhorse of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). DFT strikes an optimal balance between computational cost and accuracy by reformulating the many-body electronic structure problem in terms of the electron density, a simpler quantity than the full wavefunction. The accuracy of a DFT calculation hinges on two key choices:

  • The Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been extensively tested, providing reliable results for geometries and thermochemistry.[6][7][8]

  • The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-311++G(d,p) , are a common and robust choice.[9][10] This notation indicates a triple-zeta quality set for core orbitals, with diffuse functions (++) to better describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron density distributions, which are critical for accurate bonding descriptions.[6][11]

The Computational Workflow: A Step-by-Step Guide

A rigorous and self-validating computational protocol is essential for trustworthy results. The following workflow ensures that the calculated properties correspond to a true energy minimum on the potential energy surface.

G cluster_prep 1. Input Preparation cluster_conf 2. Conformational Search cluster_opt 3. Optimization & Validation cluster_prop 4. Property Calculation Build Build Initial 3D Structure Search Low-Mode or MD Search Build->Search Initial Guess Filter Filter Unique Conformers Search->Filter Generate Ensemble Opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Filter->Opt Lowest Energy Conformer(s) Freq Frequency Calculation Opt->Freq Optimized Geometry Verify Verify Minimum (No Imaginary Frequencies) Freq->Verify NMR NMR Shifts (GIAO) Verify->NMR Validated Structure IR IR/Raman Spectra Verify->IR Elec Electronic Properties (HOMO, LUMO, MEP) Verify->Elec

Caption: Computational workflow for theoretical property prediction.

Protocol: Conformational Analysis

For a flexible six-membered ring, identifying the global minimum energy conformation is critical. A single, arbitrary starting structure is insufficient.

  • Initial Structure Generation: Build an initial 3D model of this compound using a molecular editor (e.g., Avogadro, GaussView).

  • Conformational Search: Employ an automated conformational search algorithm. Methods like the Low-Mode Search (LMOD) are highly efficient for cyclic systems.[12] This involves systematically distorting the molecule along its low-frequency vibrational modes to explore the potential energy surface.

  • Filtering and Selection: The search will yield multiple conformers. These should be clustered based on geometry and energy. Select the lowest-energy, unique conformer for the next, more computationally expensive, step. For cyclic amino acids, this step is crucial for obtaining meaningful results.[13][14]

Protocol: Geometry Optimization and Frequency Validation

This protocol ensures the identified structure is a true energetic minimum.

  • Optimization: Perform a full geometry optimization on the lowest-energy conformer using a robust DFT method (e.g., B3LYP/6-311++G(d,p)). This process systematically adjusts all bond lengths, angles, and dihedrals to find the point of minimum energy.

  • Solvation Model: Since biological interactions occur in aqueous environments, incorporating a solvent model is crucial. Implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) offer a good compromise by treating the solvent as a continuous dielectric medium.[15][16][17] The SMD model is often favored for its broad applicability.[18]

  • Frequency Calculation: At the same level of theory as the optimization, perform a vibrational frequency calculation.[19]

  • Verification (Self-Validation): The output of the frequency calculation is the primary validation step. A true minimum energy structure will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the structure must be further optimized.

Protocol: Spectroscopic and Electronic Property Calculation

Using the validated minimum-energy structure, the following properties can be accurately predicted.

  • IR and Raman Spectra: The frequency calculation from the previous step directly yields the harmonic vibrational frequencies and their corresponding intensities, which can be used to simulate the IR and Raman spectra.[20][21][22][23]

  • NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method.[24][25][26][27] These calculations should be performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry. The calculated isotropic shielding values are then referenced against a standard (e.g., Tetramethylsilane, TMS) to yield chemical shifts (δ).

  • Electronic Properties:

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.[5][28][29] The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them.[5] The HOMO-LUMO energy gap is a descriptor of molecular stability and is important in drug design.[4]

    • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions of positive (electron-poor) and negative (electron-rich) potential, which are critical for understanding non-covalent interactions and receptor binding.

Predicted Properties of this compound

The application of the above protocols yields a rich dataset of the molecule's intrinsic properties. The following tables present illustrative data that would be generated from such a study.

Table: Key Structural Parameters (Illustrative)

Calculated at the B3LYP/6-311++G(d,p) level with SMD solvation (water).

ParameterAtom 1Atom 2Atom 3Atom 4Value
Bond Length C2N1--1.48 Å
C2C3--1.54 Å
C2C(Methyl)--1.53 Å
C(Carboxyl)O(Carbonyl)--1.22 Å
Bond Angle N1C2C3-109.5°
C6N1C2-112.0°
Dihedral Angle C6N1C2C3-55.2° (Chair)
N1C2C3C456.8° (Chair)
Table: Predicted Spectroscopic Data (Illustrative)

Calculated at the B3LYP/6-311++G(d,p) level with SMD solvation (water).

PropertyAssignmentPredicted Value
Major IR Frequencies O-H stretch (Carboxylic Acid)~3450 cm⁻¹
C=O stretch (Carboxylic Acid)~1725 cm⁻¹
C-H stretch (Aliphatic)~2950-2850 cm⁻¹
¹³C NMR Chemical Shifts C2 (Quaternary)~65 ppm
C=O (Carboxyl)~178 ppm
C(Methyl)~22 ppm
¹H NMR Chemical Shifts H (Methyl)~1.3 ppm
H (Axial/Equatorial on Ring)~1.5 - 3.2 ppm

Validation and Benchmarking

The trustworthiness of theoretical calculations is established through validation.[30][31] The ultimate goal is to compare the predicted data with experimental results.[32][33][34]

  • Spectroscopic Comparison: Predicted IR, Raman, and NMR spectra can be directly compared to experimentally measured spectra of a synthesized sample. A strong correlation, particularly after applying a standard scaling factor to vibrational frequencies, validates the accuracy of the computed geometry.

  • Structural Comparison: If a crystal structure is available, the calculated bond lengths and angles can be benchmarked against X-ray crystallography data.

  • Methodological Benchmarking: In the absence of experimental data, results can be benchmarked by performing calculations with higher-level theories or larger basis sets to ensure the convergence of the predicted properties.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the theoretical characterization of this compound using DFT. By following these self-validating protocols, researchers in drug discovery and medicinal chemistry can obtain reliable insights into the molecule's conformational preferences, structural parameters, and electronic nature. This detailed atomic-level understanding is indispensable for designing novel therapeutics with enhanced efficacy and specificity. The integration of such computational methods into the research pipeline can significantly accelerate the drug development process.[1]

References

  • Fang, D. et al. (2022). DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Royal Society of Chemistry. [Link]

  • SCM. (2025). Quantum ESPRESSO: Calculating IR and Raman Spectra. SCM Tutorials. [Link]

  • Tirado-Rives, J. & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. [Link]

  • ResearchGate. (2024). Validation of models with experimental data and analysis of discrepancies. ResearchGate. [Link]

  • Islam, M. S. et al. (2024). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PubMed Central. [Link]

  • Pirkle, W. H. et al. (1998). Computational studies of the interactions of chiral molecules: complexes of methyl N-(2-naphthyl)alaninate with N-(3,5-dinitrobenzoyl)leucine n-propylamide as a model for chiral stationary-phase interactions. Journal of the American Chemical Society. [Link]

  • University of Glasgow. (2022). Conformational design of cyclic peptides. Enlighten Theses. [Link]

  • ResearchGate. (2021). DFT-GIAO 1H and 13C-NMR Chemical Shifts Calculation of Uncaria longiflora Alkaloids. ResearchGate. [Link]

  • Jiang, F. & Geng, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. PubMed. [Link]

  • Unknown. VIBRATIONAL SPECTROSCOPY IR AND RAMAN. Course Hero. [Link]

  • Omixium. (2023). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. [Link]

  • Al-Mokaram, A. A. et al. (2022). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. New Journal of Chemistry. [Link]

  • PySCF Developers. Solvation models. PySCF. [Link]

  • Castillo, G. et al. (2014). Algorithm for model validation: Theory and applications. Proceedings of the National Academy of Sciences. [Link]

  • Zhang, Y. et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PubMed Central. [Link]

  • IEEE. (2023). 5 Design of computational chiral compounds for drug discovery and development. IEEE Xplore. [Link]

  • Physics Forums. (2019). Comparing theoretical calculations with experimental data. Physics Forums. [Link]

  • ResearchGate. (2023). Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. ResearchGate. [Link]

  • Smith, K. M. et al. (2015). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry. [Link]

  • NWChem. Solvation Models. NWChem. [Link]

  • LibreTexts Chemistry. (2020). 7.2: Identifying all IR- and Raman-active vibrational modes in a molecule. Chemistry LibreTexts. [Link]

  • Reddit. (2016). ubiquity of B3LYP/6-31G. Reddit. [Link]

  • Le Maître, O. & Knio, O. M. (2023). Optimal Design of Validation Experiments for the Prediction of Quantities of Interest. arXiv. [Link]

  • The Ohio State University. (2024). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations”. The Ohio State University. [Link]

  • DergiPark. (2022). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. DergiPark. [Link]

  • SPIE Digital Library. (2004). Application of computational chemistry methods to the prediction of chirality and helical twisting power in liquid crystal systems. SPIE Digital Library. [Link]

  • Osorio-Cantillo, C. et al. (2022). DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles. MDPI. [Link]

  • Wiley-VCH. (2012). 2 Theory of Infrared Absorption and Raman Spectroscopy. Wiley-VCH. [Link]

  • Zhu, X. et al. (2023). DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Physical Chemistry Chemical Physics. [Link]

  • Kolossváry, I. & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Peptides. Journal of the American Chemical Society. [Link]

  • Zhang, Y. et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications. [Link]

  • Bentham Open Archives. (2012). Correlation Between Experimental and DFT/GIAO Computed C NMR Chemical Shifts of Organic Compounds. Effects of Asymmetry. Bentham Open Archives. [Link]

  • Herbert, J. M. (2019). In Defense of (Certain) Pople-Type Basis Sets. ChemRxiv. [Link]

  • ResearchGate. (2023). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. ResearchGate. [Link]

  • Marenich, A. V., Cramer, C. J. & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. [Link]

  • Ali, M. (2019). Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT. Lupine Publishers. [Link]

  • Advanced Science News. (2022). Unique insights afforded to us by computational chemistry. Advanced Science News. [Link]

  • Oxford Academic. (2024). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Briefings in Bioinformatics. [Link]

  • YouTube. (2019). Experimental validation of research result (Carlo Ghezzi). YouTube. [Link]

  • Ringholm, M. et al. (2014). Analytic calculations of anharmonic infrared and Raman vibrational spectra. PubMed Central. [Link]

  • FOLIA. (2007). Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. FOLIA. [Link]

  • Kolossváry, I. & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Peptides. Journal of the American Chemical Society. [Link]

  • Evans, A. C. et al. (2021). Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. PubMed Central. [Link]

  • Gong, Z. et al. (2008). Density functional theory study of piperidine and diazocine compounds. PubMed. [Link]

  • Vitaku, E. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-2-Methylpiperidine-2-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral α-Methylated Cyclic Amino Acids

(R)-2-methylpiperidine-2-carboxylic acid and its corresponding esters are valuable chiral building blocks in medicinal chemistry and drug development. As unnatural α-amino acid derivatives, their incorporation into peptides can induce specific conformational constraints, enhance metabolic stability, and improve biological activity. The quaternary stereocenter at the α-position presents a significant synthetic challenge, demanding highly stereocontrolled methodologies to access the desired enantiomer in high purity. These motifs are found in various biologically active compounds, making their efficient and enantioselective synthesis a topic of considerable interest for researchers in pharmaceuticals and organic synthesis.

This comprehensive guide provides an in-depth analysis of a robust and widely applicable strategy for the asymmetric synthesis of this compound esters: the chiral auxiliary-mediated diastereoselective alkylation . We will delve into the mechanistic underpinnings of this approach, provide detailed, field-proven protocols, and present data to support the efficacy of this method.

Strategic Overview: The Power of Chiral Auxiliaries

The use of a chiral auxiliary is a powerful and reliable strategy in asymmetric synthesis.[1] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.

For the synthesis of α-alkylated amino acids, Evans' oxazolidinone auxiliaries are particularly effective.[2][3] These auxiliaries are readily available in both enantiomeric forms and provide excellent stereocontrol in a variety of C-C bond-forming reactions, including enolate alkylations.[2][3]

The overall synthetic workflow for preparing this compound esters using this strategy can be visualized as follows:

Asymmetric Synthesis Workflow cluster_0 Preparation of Key Intermediate cluster_1 Diastereoselective Methylation cluster_2 Final Product Synthesis Start Piperidine-2-carboxylic acid ester Acylation N-Acylation with (R)-Evans Auxiliary Start->Acylation 1 Intermediate N-Acyl Piperidine Oxazolidinone Acylation->Intermediate 2 Enolate Enolate Formation Intermediate->Enolate 3 Methylation Diastereoselective Methylation Enolate->Methylation 4 Alkylated_Product Methylated N-Acyl Piperidine Oxazolidinone Methylation->Alkylated_Product 5 Cleavage Auxiliary Cleavage Alkylated_Product->Cleavage 6 Esterification (if necessary) Cleavage->Esterification 7 Final_Product This compound ester Esterification->Final_Product 8 caption Workflow for Asymmetric Synthesis

Figure 1: General workflow for the asymmetric synthesis of this compound esters via a chiral auxiliary approach.

Part 1: Synthesis of the N-Acyl Piperidine Oxazolidinone Intermediate

The first critical step is the coupling of the piperidine-2-carboxylic acid ester with the chosen chiral auxiliary. For the synthesis of the (R)-enantiomer of the final product, the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is a suitable choice.

Protocol 1: N-Acylation of Piperidine-2-carboxylic Acid Ester

Objective: To covalently attach the chiral auxiliary to the piperidine nitrogen, forming the key intermediate for diastereoselective methylation.

Materials:

  • Piperidine-2-carboxylic acid methyl ester hydrochloride

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

  • Triethylamine (Et₃N)

  • Acylating agent (e.g., pivaloyl chloride or a suitable acid chloride)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium chloride (LiCl)

  • n-Butyllithium (n-BuLi) in hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Activated Ester (if necessary): If starting from a carboxylic acid, it must first be converted to an activated form, such as an acid chloride. For this, the corresponding carboxylic acid can be treated with a reagent like oxalyl chloride or thionyl chloride.

  • Activation of the Oxazolidinone: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium dropwise to the solution. The color will typically change to a persistent yellow, indicating the formation of the lithium salt of the oxazolidinone. Stir the mixture at -78 °C for 30 minutes.

  • Acylation: To the solution of the lithiated oxazolidinone, add a solution of the activated piperidine-2-carboxylic acid derivative in anhydrous THF dropwise at -78 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure N-acyl piperidine oxazolidinone.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is crucial to prevent the quenching of the highly basic n-butyllithium and the reactive lithium enolate intermediate by water.

  • Low Temperature (-78 °C): The deprotonation and acylation steps are performed at low temperatures to minimize side reactions and ensure kinetic control, which is essential for high diastereoselectivity in the subsequent alkylation step.

  • n-Butyllithium: This strong base is required to completely deprotonate the oxazolidinone, forming the nucleophilic lithium salt.

Part 2: Diastereoselective Methylation

With the chiral auxiliary in place, the next step is the introduction of the methyl group at the α-position. The stereochemical outcome of this reaction is directed by the bulky substituent on the oxazolidinone ring, which shields one face of the enolate from the incoming electrophile.

Protocol 2: Asymmetric α-Methylation

Objective: To introduce a methyl group at the C2 position of the piperidine ring with high diastereoselectivity.

Materials:

  • N-acyl piperidine oxazolidinone (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Methyl iodide (MeI) or Dimethyl sulfate ((Me)₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-acyl piperidine oxazolidinone in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA or NaHMDS in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution will typically change color.

  • Methylation: Add methyl iodide (or another methylating agent) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to afford the methylated product. The diastereoselectivity can be determined at this stage by ¹H NMR or chiral HPLC analysis.

Mechanistic Insight and Stereochemical Control:

The high diastereoselectivity of the alkylation is a result of the chiral environment created by the oxazolidinone auxiliary. The bulky substituent at the C5 position (phenyl group in this case) effectively blocks one face of the planar enolate, forcing the electrophile (methyl iodide) to approach from the less sterically hindered face. This leads to the preferential formation of one diastereomer.

Figure 2: Simplified representation of the stereochemical control exerted by the chiral auxiliary during methylation. The bulky phenyl group directs the incoming methyl iodide to the opposite face of the enolate. (Note: Actual 3D representation required for full clarity).

Data Summary: Expected Outcomes

The following table summarizes typical results for the diastereoselective methylation of N-acyl piperidine oxazolidinones, based on literature precedents for similar systems.

Chiral AuxiliaryBaseElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneLDAMeI>95:585-95
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneNaHMDSMeI>95:580-90

Part 3: Cleavage of the Chiral Auxiliary and Ester Formation

The final step involves the removal of the chiral auxiliary to unveil the desired this compound, which can then be esterified.

Protocol 3: Auxiliary Removal and Esterification

Objective: To cleave the chiral auxiliary and obtain the final ester product.

Materials:

  • Methylated N-acyl piperidine oxazolidinone (from Protocol 2)

  • Anhydrous methanol (MeOH)

  • Sodium methoxide (NaOMe) or Lithium hydroxide (LiOH) followed by esterification

  • Anhydrous diethyl ether (Et₂O)

  • Hydrochloric acid (HCl) in diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Auxiliary Cleavage: Dissolve the methylated N-acyl piperidine oxazolidinone in anhydrous methanol in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add a solution of sodium methoxide in methanol. Stir the reaction at 0 °C to room temperature until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Neutralize the reaction mixture with a mild acid (e.g., acetic acid) and concentrate under reduced pressure.

  • Take up the residue in water and extract with diethyl ether to remove the chiral auxiliary. The aqueous layer contains the sodium salt of the desired amino acid.

  • Esterification: Acidify the aqueous layer to pH 1-2 with concentrated HCl.

  • Evaporate the aqueous solution to dryness.

  • To the resulting solid, add anhydrous methanol and bubble in dry HCl gas at 0 °C for 1 hour, then stir at room temperature overnight. Alternatively, use thionyl chloride in methanol.[4]

  • Concentrate the reaction mixture in vacuo.

  • Purification: The crude product, the methyl ester hydrochloride salt, can be purified by recrystallization or by conversion to the free base followed by silica gel chromatography.

Self-Validation and Quality Control:

  • Enantiomeric Purity: The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

  • Spectroscopic Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative Strategies: A Brief Overview

While the chiral auxiliary approach is highly reliable, other methods for the asymmetric synthesis of this compound esters are also noteworthy:

  • Catalytic Asymmetric Phase-Transfer Alkylation: This method involves the alkylation of a Schiff base of a piperidine-2-carboxylic acid ester using a chiral phase-transfer catalyst.[5] This approach is attractive due to the use of catalytic amounts of the chiral source.

  • Kinetic Resolution: Racemic 2-methylpiperidine-2-carboxylic acid ester can be resolved through enzymatic methods or by using a chiral resolving agent. This can be an efficient way to obtain one enantiomer, but the maximum theoretical yield is 50%.

Conclusion

The diastereoselective alkylation of an N-acyl piperidine oxazolidinone intermediate provides a robust and highly stereocontrolled route to this compound esters. The protocols outlined in this guide, when executed with care, offer a reliable pathway for researchers and drug development professionals to access this valuable chiral building block in high enantiomeric purity. The principles of stereochemical control demonstrated here are broadly applicable to the synthesis of a wide range of other α-substituted amino acids.

References

  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • Guo, H., et al. (2021). Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis. Angewandte Chemie International Edition, 60(26), 14639-14644. [Link]

  • Hernández-Linares, G., et al. (2012). Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill. Beilstein Journal of Organic Chemistry, 8, 446-451. [Link]

  • Huguet, F., et al. (2005). Diastereoselective Synthesis of Chiral Methyl 2-Piperidin-2-ylpropanoates. Tetrahedron: Asymmetry, 16(3), 631-638. [Link]

  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Maruoka, K., & Ooi, T. (2007). Asymmetric Phase Transfer Catalysis. Angewandte Chemie International Edition, 46(23), 4222-4266. [Link]

  • Lebel, H., et al. (2008). Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids. The Journal of Organic Chemistry, 73(17), 6841-6844. [Link]

  • Turner, N. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(32), 14576–14582. [Link]

  • Niu, R., et al. (2022). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry, 20(1), 37-54. [Link]

  • Cheon, C.-H. (2018). Preparation of Asymmetric Phase‐Transfer Catalyst, 1,4‐Bis((4S,5S)‐1,3‐Bis(3,5‐Di‐Tert‐Butylbenzyl)‐4,5‐Diphenylimidazolidin‐2‐Ylidene)piperazine‐1,4‐Diium Chloride. Comprehensive Organic Synthesis, 9, 396-419. [Link]

  • ChemMasters. (2018, February 16). asymmetric induction-chiral auxiliary (chemmasters.online) [Video]. YouTube. [Link]

  • Ager, D. J., et al. (1996). Oxazolidinones and Related Heterocycles as Chiral Auxiliaries. Chemical Reviews, 96(2), 835-875. [Link]

  • Alker, A., et al. (2000). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (21), 3623-3634. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis, characterization and biological studies of schiff bases derived from piperonal and their complexes with cobalt (II). Der Pharma Chemica, 4(2), 793-799. [Link]

  • Ellman, J. A., et al. (2014). Regio‐ and Stereoselective 1,2‐Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers. Angewandte Chemie International Edition, 53(34), 9012-9016. [Link]

  • Cozzi, P. G. (2004). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Angewandte Chemie International Edition, 43(37), 4896-4899. [Link]

  • Bouvier, B., et al. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Journal of Molecular Structure: THEOCHEM, 1091, 129-135. [Link]

  • Wang, J., et al. (2023). Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. The Journal of Organic Chemistry, 88(10), 6549–6559. [Link]

  • Chem252. (2022, December 28). Chem252 (Lecture 1: Evans' Oxazolidinone) [Video]. YouTube. [Link]

  • Procter, G. (1995). Asymmetric Synthesis. Oxford University Press.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Davies, S. G., & Fletcher, A. M. (2006). Asymmetric Synthesis of Pipecolic Acid and Derivatives. Tetrahedron: Asymmetry, 17(12), 1731-1768. [Link]

  • Seebach, D., et al. (1997). Diastereoselective Synthesis of Piperidine Imino Sugars Using Aldol Additions of Metalated Bislactim Ethers to Threose and Erythrose Acetonides. Helvetica Chimica Acta, 80(7), 2509-2541. [Link]

  • Abdel-Magid, A. F., et al. (1996). A Convenient Synthesis of Amino Acid Methyl Esters. Synthetic Communications, 26(10), 1953-1958. [Link]

Sources

The Strategic Advantage of (R)-2-methylpiperidine-2-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-2-methylpiperidine-2-carboxylic acid, a conformationally constrained α-amino acid analog, represents a valuable chiral building block for the design and synthesis of novel therapeutics. Its rigid piperidine scaffold, combined with a chiral quaternary center, offers a unique three-dimensional architecture that can impart significant advantages in drug discovery, including enhanced potency, selectivity, and improved pharmacokinetic properties. This guide provides an in-depth exploration of its synthesis, applications, and the strategic considerations for its incorporation into drug candidates.

The Significance of Conformational Constraint and Quaternary Stereocenters

In the realm of medicinal chemistry, the precise control of a molecule's three-dimensional shape is paramount for achieving desired biological activity and minimizing off-target effects.[1] this compound embodies two key principles that contribute to this control:

  • Conformational Rigidity: The piperidine ring exists in a stable chair conformation, which limits the number of accessible spatial arrangements of its substituents. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.

  • Quaternary Stereocenter: The presence of a methyl and a carboxyl group at the C2 position creates a chiral quaternary center. Such centers are of great interest in drug design as they introduce a high degree of three-dimensionality and can serve as a scaffold to project substituents into specific regions of a binding pocket with high precision.

The combination of these features makes this compound an attractive proline mimic, offering a more rigid and sterically defined alternative for probing structure-activity relationships (SAR).

Synthesis and Chiral Resolution Strategies

The synthesis of enantiomerically pure this compound typically involves two main approaches: asymmetric synthesis or resolution of a racemic mixture.

Asymmetric Synthesis

Direct asymmetric synthesis of α,α-disubstituted amino acids is a challenging but powerful strategy. While specific protocols for this compound are not extensively detailed in readily available literature, general methodologies for the enantioselective synthesis of related pipecolic acid derivatives can be adapted. These often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions.

Chiral Resolution of Racemic 2-Methylpiperidine-2-carboxylic Acid

A more common and often more practical approach is the resolution of a racemic mixture of 2-methylpiperidine-2-carboxylic acid. This can be achieved through two primary methods:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a chiral base to form diastereomeric salts.[2] These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. The choice of resolving agent and solvent system is critical and often requires empirical screening for optimal results.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) can be used to separate the enantiomers of 2-methylpiperidine-2-carboxylic acid or its derivatives.[3] This method is particularly useful for analytical assessment of enantiomeric purity and can be scaled for preparative separation.

Protocol: Chiral Resolution of (±)-2-Methylpiperidine-2-carboxylic Acid via Diastereomeric Salt Formation

This protocol provides a general framework for the resolution of racemic 2-methylpiperidine-2-carboxylic acid using a chiral resolving agent such as a chiral amine. Note: This is a representative protocol and may require optimization for specific resolving agents and scales.

Materials:

  • Racemic 2-methylpiperidine-2-carboxylic acid

  • Chiral resolving agent (e.g., (R)-(-)-1-(p-Tolyl)ethylamine or other commercially available chiral amine)

  • Solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Salt Formation:

    • Dissolve racemic 2-methylpiperidine-2-carboxylic acid (1 equivalent) in a suitable solvent with gentle heating.

    • In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent) in the same solvent.

    • Slowly add the resolving agent solution to the racemic acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, then further cool in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals. This first crop will be enriched in one diastereomer.

    • The mother liquor will be enriched in the other diastereomer and can be processed separately to recover the other enantiomer.

  • Liberation of the Enantiomerically Enriched Amino Acid:

    • Dissolve the isolated diastereomeric salt in water.

    • Acidify the solution with HCl to a pH of approximately 1-2 to protonate the chiral amine resolving agent.

    • Extract the aqueous solution with an organic solvent to remove the chiral resolving agent.

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 5-6) with NaOH to precipitate the enantiomerically enriched 2-methylpiperidine-2-carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Determination of Enantiomeric Purity:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral derivatizing agent followed by analysis using standard chromatographic or spectroscopic methods.

Applications in Medicinal Chemistry and Structure-Activity Relationships

The incorporation of the this compound scaffold can significantly influence the pharmacological properties of a molecule. While specific examples of marketed drugs containing this exact moiety are not prominently disclosed in the public domain, the strategic use of substituted piperidines is widespread in drug discovery.[4][5]

Rationale for Incorporation:
  • Improved Target Affinity and Selectivity: The rigid nature of the piperidine ring can orient key pharmacophoric groups in a conformation that is optimal for binding to a specific biological target, leading to increased potency and selectivity.[6]

  • Enhanced Metabolic Stability: The quaternary center and the piperidine ring can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.

  • Modulation of Physicochemical Properties: The introduction of the piperidine moiety can alter a compound's solubility, lipophilicity, and pKa, which can be fine-tuned to optimize drug-like properties.[6]

Structure-Activity Relationship (SAR) Considerations:

When incorporating this compound into a lead compound, several SAR aspects should be considered:

  • Stereochemistry: The (R)-configuration at the C2 position will project the methyl and carboxyl groups in a specific orientation. It is crucial to determine if this stereochemistry is preferred for binding to the target. In many cases, one enantiomer will exhibit significantly higher activity than the other.

  • Piperidine Ring Substitution: The piperidine ring offers multiple points for further substitution (at the nitrogen and other ring carbons) to probe interactions with the target and to modulate physicochemical properties.

  • Carboxylic Acid and Amine Functionality: The carboxylic acid and the secondary amine of the piperidine ring provide convenient handles for further chemical modification, such as amide bond formation or N-alkylation, to build more complex molecules.

Data Summary

PropertyValueSource
Molecular Formula C7H13NO2[]
Molecular Weight 143.18 g/mol []
IUPAC Name (2R)-2-methylpiperidine-2-carboxylic acid[]
Chirality (R)-configuration at C2
Key Features Quaternary stereocenter, conformationally constrained

Visualizations

Chiral_Resolution_Workflow racemate Racemic (±)-2-Methyl- piperidine-2-carboxylic Acid diastereomers Mixture of Diastereomeric Salts racemate->diastereomers + resolving_agent Chiral Resolving Agent (e.g., Chiral Amine) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt (Enriched in one enantiomer) crystallization->less_soluble Precipitation mother_liquor Mother Liquor (Enriched in the other enantiomer) crystallization->mother_liquor Remains in solution liberation Liberation of Amino Acid (pH adjustment & extraction) less_soluble->liberation final_product (R)-2-Methylpiperidine- 2-carboxylic Acid liberation->final_product

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

SAR_Logic cluster_design Design & Synthesis cluster_evaluation Evaluation building_block (R)-2-Methylpiperidine- 2-carboxylic Acid incorporation Incorporate Building Block building_block->incorporation lead_compound Lead Compound lead_compound->incorporation new_analog New Analog incorporation->new_analog biological_testing Biological Activity & Selectivity Testing new_analog->biological_testing pk_profiling Pharmacokinetic Profiling new_analog->pk_profiling sar_analysis SAR Analysis & Optimization biological_testing->sar_analysis pk_profiling->sar_analysis sar_analysis->incorporation Iterative Optimization

Sources

Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Group of 2-Methylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Methylpiperidine-2-carboxylic acid is a valuable chiral building block in pharmaceutical research and drug development, frequently incorporated into complex molecules to impart specific conformational constraints or to serve as a scaffold. However, its synthetic utility is often hampered by the significant steric hindrance surrounding the carboxylic acid moiety. As an α,α-disubstituted amino acid, the quaternary carbon at the 2-position, bearing both a methyl group and the piperidine ring backbone, severely restricts access to the carboxyl group.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective strategies to derivatize this challenging substrate, focusing on the formation of esters and amides. We move beyond simple reagent lists to explain the mechanistic rationale behind successful protocols, ensuring reliable and reproducible outcomes for even the most demanding coupling reactions.

The Synthetic Challenge: Understanding Steric Hindrance at the Quaternary Center

Standard synthetic methodologies for carboxylic acid derivatization, such as Fischer esterification or direct amide coupling with carbodiimides alone, are often inefficient when applied to 2-methylpiperidine-2-carboxylic acid. The underlying issue is the steric congestion imposed by the two substituents on the α-carbon.

Causality of Low Reactivity:

  • Steric Shielding: The piperidine ring and the α-methyl group form a molecular "shield" around the carbonyl carbon of the carboxylic acid. This shield physically blocks the trajectory of incoming nucleophiles (e.g., alcohols or amines), dramatically slowing the rate of reaction.

  • Reduced Electrophilicity: While the carbonyl carbon is inherently electrophilic, the steric bulk prevents the optimal orbital overlap required for nucleophilic attack. For a reaction to proceed at a practical rate, the electrophilicity of this carbon must be significantly enhanced.

Attempts to force these reactions with high temperatures or prolonged reaction times often lead to decomposition or undesirable side reactions. Therefore, a successful derivatization strategy hinges on circumventing the steric barrier by employing highly activated intermediates or potent coupling agents.

Core Strategies for Activating Hindered Carboxylic Acids

To overcome the steric impediment, the hydroxyl group of the carboxylic acid must be converted into a superior leaving group. This transformation generates a highly reactive intermediate where the carbonyl carbon's electrophilicity is sufficient to drive the reaction forward, even with the steric hindrance.

Strategy A: Formation of Highly Reactive Acyl Donors

The most direct approach is the conversion of the carboxylic acid into a more reactive species, such as an acid chloride or a mixed anhydride.

  • Acid Chlorides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are extremely effective for this purpose. They react with the carboxylic acid to form a highly electrophilic acyl chloride intermediate. The subsequent reaction with a nucleophile is rapid. However, these reagents are harsh and can be incompatible with sensitive functional groups. Furthermore, the piperidine nitrogen must be protected to prevent unwanted side reactions.

  • Mixed Anhydrides: A milder, yet still highly effective, alternative involves the formation of a mixed anhydride using reagents like isobutyl chloroformate or methanesulfonyl chloride.[4] This in-situ-generated intermediate is more reactive than the parent carboxylic acid but less aggressive than an acid chloride, offering a broader range of functional group tolerance.

Strategy B: Potent Coupling Reagents for Amide Formation

For amide synthesis, modern coupling reagents are designed specifically to tackle challenging substrates. These reagents activate the carboxylic acid in situ to generate a highly reactive species that readily couples with an amine.

  • Carbodiimides with Additives: While carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are common, their use with hindered acids requires additives.[5] Reagents such as 4-(Dimethylamino)pyridine (DMAP) act as powerful acyl transfer catalysts, forming a highly reactive acylpyridinium intermediate that is then attacked by the amine.

  • Uronium/Aminium and Phosphonium Reagents: For exceptionally difficult couplings, uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP) are the reagents of choice. HATU, in particular, reacts with the carboxylate to form an activated acyluronium species, which is highly susceptible to nucleophilic attack by the amine, even when both coupling partners are sterically demanding.

Strategy C: Sₙ2 Alkylation of the Carboxylate for Ester Synthesis

An alternative route to esters avoids activating the carboxyl group itself. Instead, the acid is deprotonated to form a nucleophilic carboxylate, which then displaces a leaving group on an alkylating agent in an Sₙ2 reaction.[6]

  • Mechanism: This method requires a strong, non-nucleophilic base (e.g., DBU, Cs₂CO₃) to fully deprotonate the carboxylic acid without competing with the carboxylate as a nucleophile. The resulting carboxylate attacks an alkyl halide (e.g., benzyl bromide, methyl iodide) to form the ester. This approach is particularly useful for preparing simple alkyl esters.

Experimental Protocols

Critical Prerequisite: N-Protection For strategies involving highly electrophilic intermediates (e.g., acid chlorides, mixed anhydrides, or coupling reagents), the secondary amine of the piperidine ring must be protected to prevent self-reaction or reaction with the activating agent. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under coupling conditions and its straightforward removal. The starting material for Protocols 1 and 2 is therefore 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid .[7]

Protocol 1: Methyl Ester Formation via an Acid Chloride Intermediate

This protocol maximizes reactivity by converting the carboxylic acid to its corresponding acid chloride, ensuring a high yield even with the significant steric hindrance.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification A N-Boc-2-methylpiperidine- 2-carboxylic acid in DCM B Add Oxalyl Chloride (1.2 eq) + cat. DMF A->B C Stir at 0°C to RT (Vigorous gas evolution) B->C D Concentrate in vacuo C->D E Dissolve crude acid chloride in DCM D->E Intermediate F Add Methanol (3.0 eq) + Pyridine (2.0 eq) at 0°C E->F G Warm to RT, stir 4h F->G H Aqueous Workup G->H I Purification (Column Chromatography) H->I J Final Product: Methyl 1-(Boc)-2-methylpiperidine-2-carboxylate I->J

Caption: Workflow for methyl ester synthesis via an acid chloride.

ReagentM.W. ( g/mol )StoichiometryAmount (for 1 mmol scale)
N-Boc-2-methylpiperidine-2-carboxylic acid243.311.0 eq243 mg
Oxalyl Chloride126.931.2 eq0.1 mL (1.2 mmol)
Dichloromethane (DCM), anhydrous--10 mL
Dimethylformamide (DMF), anhydrous-1 drop~5 µL
Methanol (MeOH), anhydrous32.043.0 eq0.12 mL (3.0 mmol)
Pyridine, anhydrous79.102.0 eq0.16 mL (2.0 mmol)
  • Acid Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-2-methylpiperidine-2-carboxylic acid (1.0 eq).

    • Dissolve the acid in anhydrous DCM (approx. 0.1 M solution).

    • Cool the solution to 0°C using an ice bath.

    • Add one catalytic drop of anhydrous DMF.

    • Slowly add oxalyl chloride (1.2 eq) dropwise. Caution: Vigorous gas (CO₂, CO, HCl) evolution will occur.

    • After addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring for the cessation of gas evolution.

    • Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude acid chloride is used immediately in the next step.

  • Esterification:

    • Dissolve the crude acid chloride in fresh anhydrous DCM and cool the flask to 0°C.

    • In a separate vial, mix anhydrous methanol (3.0 eq) with anhydrous pyridine (2.0 eq).

    • Add the methanol/pyridine mixture dropwise to the cold acid chloride solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl ester.

Protocol 2: Amide Bond Formation using HATU Coupling

This protocol is a robust and high-yielding method for coupling the hindered acid with a primary or secondary amine, leveraging the high activation power of HATU.

G A Combine: - N-Boc-acid (1.0 eq) - Amine (1.1 eq) - HATU (1.2 eq) B Dissolve in anhydrous DMF A->B C Add DIPEA (3.0 eq) at 0°C B->C D Stir at RT for 6-12h (Monitor by LC-MS) C->D E Aqueous Workup (Water/EtOAc extraction) D->E F Purification (Column Chromatography) E->F G Final Product: N-Substituted Amide F->G

Caption: Workflow for amide synthesis using HATU coupling.

ReagentM.W. ( g/mol )StoichiometryAmount (for 0.5 mmol scale)
N-Boc-2-methylpiperidine-2-carboxylic acid243.311.0 eq122 mg
Amine (e.g., Benzylamine)107.151.1 eq59 mg (0.55 mmol)
HATU380.231.2 eq228 mg (0.6 mmol)
N,N-Diisopropylethylamine (DIPEA)129.243.0 eq0.26 mL (1.5 mmol)
Dimethylformamide (DMF), anhydrous--5 mL
  • Reaction Setup:

    • In a dry flask under an inert atmosphere, combine N-Boc-2-methylpiperidine-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq).

    • Add anhydrous DMF to dissolve the solids.

    • Cool the mixture to 0°C in an ice bath.

  • Coupling Reaction:

    • Slowly add DIPEA (3.0 eq) to the reaction mixture. A color change to yellow is often observed.

    • Remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress by LC-MS. Due to steric hindrance, reactions may require 6-24 hours for completion.

  • Workup and Purification:

    • Once the starting acid is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with 0.5 M citric acid solution (to remove residual DIPEA), saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude amide by flash column chromatography to obtain the desired product.

Troubleshooting and Mechanistic Insights

  • Incomplete Conversion: For particularly stubborn couplings, especially with bulky amines, switching to a more forcing solvent like DMA or gentle heating (40-50°C) may be beneficial. Ensure all reagents are anhydrous, as water will quench the activated species.

  • Side Reactions: When using acid chlorides, the primary side reaction is decomposition if the intermediate is not used promptly. With HATU, epimerization is a concern for chiral acids, but is not an issue here due to the quaternary α-carbon.

  • Why DIPEA? A hindered, non-nucleophilic base like DIPEA is crucial.[8] It is basic enough to deprotonate the carboxylic acid and neutralize the HCl byproduct without competing with the primary/secondary amine as a nucleophile. Less hindered bases like triethylamine can sometimes form unwanted adducts.

  • The Role of HATU: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is superior to many other coupling reagents for hindered systems because it forms a highly reactive O-acylisourea intermediate that is less sterically encumbered at the point of nucleophilic attack compared to intermediates formed by other reagents.

Conclusion

The derivatization of the carboxylic acid group of 2-methylpiperidine-2-carboxylic acid presents a significant synthetic hurdle due to severe steric hindrance. Success in forming esters and amides from this scaffold is not achievable through standard protocols but requires a deliberate strategy centered on the formation of highly activated intermediates. The conversion to an acid chloride followed by reaction with an alcohol provides a reliable path to esters. For amide synthesis, the use of a potent uronium-based coupling agent like HATU in conjunction with a hindered base is a field-proven method that delivers high yields where other reagents fail. By understanding the mechanistic principles that overcome steric shielding, researchers can confidently and efficiently incorporate this valuable building block into their synthetic programs.

References

  • ResearchGate. Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry | Request PDF. Available at: [Link]

  • PubMed. Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Available at: [Link]

  • Organic Chemistry Portal. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Available at: [Link]

  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available at: [Link]

  • YouTube. Esterification in basic cond.-Carboxylic Acid to Ester mechanism Carb. acid to amide forcing cond. Available at: [Link]

  • PubChem. 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid. Available at: [Link]

  • PubMed. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available at: [Link]

  • Nature. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available at: [Link]

  • ResearchGate. Straightforward Synthesis of Unnatural α,α-Disubstituted α-Amino Acid Derivatives Using Readily Accessible Building Blocks | Request PDF. Available at: [Link]

Sources

Application Note & Protocol: A Scalable Pathway to Enantiopure (R)-2-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Piperidines

(R)-2-methylpiperidine-2-carboxylic acid is a chiral cyclic amino acid derivative that serves as a crucial building block in medicinal chemistry and drug discovery. The rigid piperidine scaffold, combined with the stereocenter at the C-2 position, allows for the precise spatial orientation of functional groups, a key aspect in the design of potent and selective therapeutic agents. The presence of the methyl group at the quaternary carbon introduces a specific steric hindrance that can significantly influence the binding affinity and pharmacological profile of drug candidates. This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of enantiomerically pure this compound, designed to be robust, scalable, and reproducible.

Strategic Overview of the Synthesis

The synthesis of this compound is a multi-step process that begins with a commercially available starting material and proceeds through the formation of a racemic intermediate, followed by a classical chemical resolution to isolate the desired (R)-enantiomer. The key stages of this synthetic pathway are:

  • Synthesis of Racemic 2-methylpiperidine-2-carboxylic acid: This is achieved through the hydrogenation of a suitable precursor, 2-methylpicolinic acid.

  • Chiral Resolution: The racemic mixture is resolved using a chiral resolving agent, L-(+)-tartaric acid, to selectively crystallize the diastereomeric salt of the (R)-enantiomer.

  • Isolation and Purification: The desired (R)-enantiomer is liberated from its salt and purified to a high degree of chemical and enantiomeric purity.

This protocol has been designed with scalability in mind, and the rationale behind each step is explained to allow for adaptation and troubleshooting.

Visualizing the Synthetic Workflow

Synthetic_Workflow 2-Picolinic_Acid 2-Picolinic Acid Methylation Methylation 2-Picolinic_Acid->Methylation 2-Methylpicolinic_Acid 2-Methylpicolinic Acid Methylation->2-Methylpicolinic_Acid Hydrogenation Hydrogenation 2-Methylpicolinic_Acid->Hydrogenation Racemic_2-methylpiperidine-2-carboxylic_acid Racemic 2-methylpiperidine- 2-carboxylic acid Hydrogenation->Racemic_2-methylpiperidine-2-carboxylic_acid Chiral_Resolution Chiral Resolution (L-Tartaric Acid) Racemic_2-methylpiperidine-2-carboxylic_acid->Chiral_Resolution Diastereomeric_Salt Diastereomeric Salt ((R)-acid • L-tartrate) Chiral_Resolution->Diastereomeric_Salt Liberation_and_Purification Liberation & Purification Diastereomeric_Salt->Liberation_and_Purification Final_Product (R)-2-methylpiperidine- 2-carboxylic acid Liberation_and_Purification->Final_Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of Racemic 2-methylpiperidine-2-carboxylic acid

Step 1a: Synthesis of 2-Methylpicolinic Acid

While various methods for the methylation of pyridines exist, a practical approach for large-scale synthesis involves the oxidation of 2-picoline (2-methylpyridine).[1]

  • Materials:

    • 2-Picoline

    • Potassium permanganate (KMnO₄)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Water

    • Suitable reaction vessel with overhead stirring, heating mantle, and condenser.

  • Procedure:

    • In a well-ventilated fume hood, charge the reaction vessel with water and 2-picoline.

    • Slowly add potassium permanganate to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.

    • After the addition is complete, heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

    • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4. The 2-methylpicolinic acid will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield crude 2-methylpicolinic acid.

Step 1b: Hydrogenation of 2-Methylpicolinic Acid

The hydrogenation of the pyridine ring is a critical step to form the piperidine core. This can be effectively achieved using a platinum-based catalyst.

  • Materials:

    • 2-Methylpicolinic acid

    • Platinum(IV) oxide (PtO₂, Adams' catalyst)

    • Water or a suitable solvent (e.g., acetic acid)

    • Hydrogen gas source

    • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Procedure:

    • Charge the high-pressure reactor with 2-methylpicolinic acid and the solvent.

    • Carefully add the platinum(IV) oxide catalyst.

    • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (typically 3-4 atm).

    • Begin agitation and heat the reaction mixture to the target temperature (e.g., 50-60 °C).

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 24 hours.

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude racemic 2-methylpiperidine-2-carboxylic acid.

Part 2: Chiral Resolution of Racemic 2-methylpiperidine-2-carboxylic acid

This step leverages the formation of diastereomeric salts to separate the enantiomers. L-(+)-tartaric acid is a cost-effective and readily available chiral resolving agent for this purpose.[2]

  • Materials:

    • Racemic 2-methylpiperidine-2-carboxylic acid

    • L-(+)-Tartaric acid

    • A suitable solvent system (e.g., ethanol/water mixture)

    • Reaction vessel with stirring and temperature control

  • Procedure:

    • Dissolve the racemic 2-methylpiperidine-2-carboxylic acid in the chosen solvent system at an elevated temperature.

    • In a separate vessel, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, also with heating.

    • Slowly add the tartaric acid solution to the solution of the racemic acid.

    • Allow the mixture to cool slowly to room temperature with gentle stirring. The diastereomeric salt of the (R)-acid with L-tartaric acid is typically less soluble and will preferentially crystallize.

    • Further cool the mixture in an ice bath to maximize precipitation.

    • Collect the crystalline solid by filtration and wash with a small amount of the cold solvent.

    • The enantiomeric excess of the resolved salt can be improved by recrystallization from the same solvent system.

Part 3: Liberation and Purification of this compound

The final step involves the liberation of the free amino acid from its diastereomeric salt.

  • Materials:

    • Diastereomeric salt of this compound and L-tartaric acid

    • A suitable base (e.g., sodium hydroxide or ammonia solution)

    • Hydrochloric acid

    • Water

    • Suitable extraction solvent (e.g., dichloromethane)

  • Procedure:

    • Dissolve the diastereomeric salt in water.

    • Add a base to the solution to deprotonate the carboxylic acid and liberate the free amino acid.

    • The tartaric acid will remain in the aqueous layer as its salt.

    • The free this compound can be isolated by adjusting the pH of the solution to its isoelectric point with hydrochloric acid, causing it to precipitate.

    • Alternatively, the free amino acid can be extracted into an organic solvent.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Data Presentation and Quality Control

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline solidVisual Inspection
Chemical Purity ≥98%HPLC, ¹H NMR, ¹³C NMR
Enantiomeric Excess ≥99%Chiral HPLC
Melting Point To be determinedMelting Point Apparatus

¹H and ¹³C NMR Spectroscopy: The structural integrity of the final product should be confirmed by NMR spectroscopy. The spectra should be consistent with the structure of this compound.[3][4]

Chiral HPLC: The enantiomeric purity of the final product is a critical quality attribute and should be determined using a suitable chiral stationary phase.[5]

Causality and Field-Proven Insights

  • Choice of Starting Material: 2-Picoline is an inexpensive and readily available starting material, making this process economically viable for large-scale production.[1]

  • Hydrogenation Catalyst and Conditions: Platinum(IV) oxide is a robust and efficient catalyst for the hydrogenation of pyridine rings. Performing the reaction in an acidic medium or with the carboxylic acid present as a salt can help to mitigate catalyst poisoning by the basic nitrogen atom.

  • Chiral Resolving Agent: L-(+)-Tartaric acid is a natural and inexpensive chiral resolving agent that has been successfully used for the resolution of various racemic bases and amino acids.[2][6] The efficiency of the resolution is dependent on the differential solubility of the diastereomeric salts, which can be optimized by careful selection of the solvent system and crystallization conditions.

Safety and Handling

  • Hydrogenation: This step involves the use of flammable hydrogen gas under pressure and should only be performed in a dedicated high-pressure reactor by trained personnel. Proper grounding and ventilation are essential to prevent the risk of explosion.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of enantiomerically pure this compound. By following this guide, researchers and drug development professionals can reliably produce this valuable chiral building block for their synthetic needs. The protocol is designed to be robust and provides the necessary scientific rationale to allow for optimization and troubleshooting.

References

  • Shuman, R. T., et al. (2013). Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
  • Zacharie, B., et al. (2001). A Practical One-Pot Reductive Amination of Aldehydes and Ketones with Ammonia. The Journal of Organic Chemistry, 66(15), 5264–5265.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. In Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2023). 2-Methylpyridine. In Wikipedia, The Free Encyclopedia. [Link]

  • Khan, I., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules, 28(6), 2649. [Link]

  • OpenStax. (2023). 5.8 Racemic Mixtures and the Resolution of Enantiomers. In Organic Chemistry. [Link]

Sources

Application Note & Protocols: Chemo-enzymatic Synthesis of Chiral Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

From the Desk of a Senior Application Scientist:

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] The stereochemistry of these molecules is not a trivial detail; it is often the critical determinant of therapeutic efficacy and safety. Traditional synthetic routes to enantiomerically pure piperidines can be arduous, often requiring chiral auxiliaries, multi-step sequences, and challenging purifications.

This guide moves beyond classical synthesis to explore the elegant and powerful world of chemo-enzymatic strategies. By marrying the precision of biocatalysis with the practicality of organic chemistry, we can forge pathways to chiral piperidines that are not only efficient and highly selective but also align with the principles of green chemistry. Here, we do not just present protocols; we delve into the causality behind them, providing you with the insights to adapt and innovate in your own research.

Strategy 1: Enzymatic Kinetic Resolution (EKR) of Racemic Piperidines

Expertise & Experience: Kinetic resolution is a classic and robust strategy for accessing chiral molecules. The underlying principle is the enzyme's ability to selectively react with one enantiomer of a racemic mixture at a much faster rate than the other. This leaves behind the unreacted, enantiomerically enriched substrate. Lipases are particularly well-suited for this role; they are cofactor-independent, function under mild conditions, and exhibit remarkable stability in organic solvents, which is crucial for solubilizing hydrophobic substrates.[2]

The choice of acyl donor is critical. Irreversible acyl donors, such as vinyl acetate, are often preferred because they prevent the reverse reaction (transesterification), driving the resolution towards completion and achieving high enantiomeric excess (ee) for both the product and the remaining starting material.[3]

Core Principle: Lipase-Catalyzed Acylation

In a racemic mixture of a piperidine alcohol, a lipase will selectively acylate one enantiomer, converting it into an ester. The significant difference in polarity between the resulting ester and the unreacted alcohol allows for straightforward separation via standard column chromatography.

G Racemic Racemic Piperidine Alcohol (R)-Substrate + (S)-Substrate Lipase Lipase + Acyl Donor (e.g., Vinyl Acetate) Racemic->Lipase Products Mixture Lipase->Products Separation Chromatographic Separation Products->Separation Ester Acylated (S)-Product (Ester) Alcohol Unreacted (R)-Substrate (Alcohol) Separation->Ester Separation->Alcohol

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Protocol 1: Lipase-Catalyzed Resolution of (±)-2-Piperidineethanol

This protocol is adapted from methodologies focused on the resolution of piperidine-containing alcohols.[4][5]

Self-Validation: The success of this protocol is validated by achieving a conversion of approximately 50% and high enantiomeric excess (>95% ee) for both the acylated product and the remaining alcohol, as determined by chiral HPLC analysis.

Materials:

  • (±)-N-Boc-2-piperidineethanol

  • Immobilized Lipase (e.g., Pseudomonas cepacia Lipase, Lipase PS)

  • Vinyl acetate (acyl donor)

  • Anhydrous solvent (e.g., Toluene or MTBE)

  • Phosphate buffer (pH 7.0) for enzyme washing

  • Standard workup and purification reagents (Silica gel, solvents for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂ or Argon), add (±)-N-Boc-2-piperidineethanol (1.0 equiv). Dissolve it in the chosen anhydrous solvent (e.g., Toluene, 0.1 M concentration).

  • Acyl Donor Addition: Add vinyl acetate (1.5-2.0 equiv) to the solution.

  • Enzyme Addition: Add the immobilized lipase (typically 20-50% by weight relative to the substrate). Rationale: Immobilized enzymes are easily recovered by simple filtration, facilitating reuse and simplifying product workup.

  • Reaction Monitoring: Seal the flask and agitate it at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC/HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both components.

  • Workup: Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude mixture of the ester and unreacted alcohol can be readily separated by flash column chromatography on silica gel.

  • Characterization: Determine the enantiomeric excess of both the purified ester and the unreacted alcohol using chiral HPLC or GC.

Enzyme Solvent Acyl Donor Typical ee (Product) Typical ee (Substrate) Reference
Pseudomonas cepacia LipaseToluene/Ionic LiquidVinyl Acetate>98%>99%[6]
Toyobo LIP-300TolueneTrifluoroethyl isobutyrateHighHigh[7][8]
Pig Liver Esterase (hydrolysis)Aqueous BufferN/A (Ester substrate)Low-ModerateLow-Moderate[4]

Strategy 2: Asymmetric Synthesis via Reductive Amination

Expertise & Experience: Asymmetric synthesis from prochiral precursors is inherently more atom-economical than resolution. Imine Reductases (IREDs) and Reductive Aminases (RedAms) are powerful biocatalysts for this purpose.[9] These NADPH-dependent enzymes catalyze the stereoselective reduction of an imine C=N bond, which can be pre-formed or generated in situ from a ketone and an amine.[10]

A critical component for the trustworthiness of this protocol is the cofactor regeneration system. NADPH is too expensive to be used stoichiometrically. An efficient regeneration system, such as one using glucose dehydrogenase (GDH) and glucose, is essential for driving the reaction to completion and making the process economically viable.

Core Principle: IRED-Catalyzed Asymmetric Reduction

An IRED, in the presence of the hydride donor NADPH, reduces a cyclic imine (or iminium ion) to a chiral piperidine with high stereoselectivity. The resulting NADP+ is recycled back to NADPH by a secondary dehydrogenase enzyme.

G cluster_regen Regeneration Cycle Substrate Tetrahydropyridine (Imine Precursor) IRED Imine Reductase (IRED) Substrate->IRED Product Chiral Piperidine IRED->Product NADP NADP+ IRED->NADP NADPH NADPH NADPH->IRED H- Regen Cofactor Regeneration NADP->Regen Regen->NADPH GDH GDH Glucose Glucose Glucose->GDH Gluconolactone Glucono-δ-lactone GDH->Gluconolactone

Caption: IRED-catalyzed synthesis with cofactor regeneration.

Protocol 2: IRED-Mediated Synthesis of a Chiral 3-Substituted Piperidine

This protocol is based on established one-pot cascade systems that utilize IREDs for the stereoselective formation of piperidines.[11][12]

Self-Validation: The reaction is successful if the starting material is fully consumed to yield the desired chiral piperidine with high enantiomeric excess (>98% ee), confirmed by chiral GC or HPLC.

Materials:

  • N-substituted tetrahydropyridine substrate (e.g., from chemical dearomatization of a pyridine)

  • IRED enzyme (as lyophilized powder or in solution)

  • NADPH (catalytic amount, e.g., 1 mM)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose (stoichiometric excess, e.g., 1.2 equiv)

  • HEPES or Tris-HCl buffer (pH 7.5-8.5)

  • DMSO (as a co-solvent if substrate solubility is low)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a stock solution of the buffer (e.g., 100 mM HEPES, pH 8.0).

  • Reaction Mixture: In a reaction vessel, combine the buffer, D-glucose (1.2 equiv), and NADPH (to a final concentration of 1 mM).

  • Enzyme Addition: Add the GDH (e.g., 1-2 mg/mL) and the IRED (e.g., 2-5 mg/mL). Gently mix until all solids are dissolved. Rationale: Adding the enzymes to the buffered cofactor/glucose solution ensures they are in a stable environment before substrate addition.

  • Substrate Addition: Prepare a stock solution of the tetrahydropyridine substrate in DMSO. Add the substrate to the reaction mixture to the desired final concentration (e.g., 10-50 mM). The final concentration of DMSO should ideally be kept below 5% (v/v) to minimize enzyme denaturation.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle shaking.

  • Monitoring: Monitor the reaction for substrate consumption and product formation via HPLC or LC-MS.

  • Workup: Once the reaction is complete, quench it by adding a water-immiscible organic solvent like ethyl acetate or MTBE. Adjust the pH to >10 with NaOH to ensure the product is in its free-base form.

  • Extraction & Purification: Extract the aqueous layer several times with the organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography if necessary.

  • Analysis: Confirm the identity and purity of the product by NMR and MS. Determine the enantiomeric excess by chiral HPLC or GC.

Enzyme Class Substrate Type Key Advantage Typical ee Reference
Imine Reductase (IRED)Cyclic IminesDirect, atom-economical C-N bond formation>97%[9][11][12]
Reductive Aminase (RedAm)Ketones + AminesOne-pot synthesis from carbonyls>95%[9][10]

Strategy 3: Asymmetric Synthesis via Transamination

Expertise & Experience: Transaminases (TAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[13] This provides a direct and highly enantioselective route to chiral amines from prochiral ketones.[14] A key advantage is the availability of both (R)- and (S)-selective transaminases, allowing access to either enantiomer of the target piperidine simply by choosing the appropriate enzyme.[14]

The primary challenge in transaminase reactions is the unfavorable equilibrium. To drive the reaction forward, a large excess of an amine donor like isopropylamine is typically used. The co-product, acetone, can then be removed (e.g., by evaporation or using an acetone mop) to further shift the equilibrium towards the desired product.[13]

Core Principle: Transaminase-Catalyzed Asymmetric Amination

An (R)- or (S)-selective transaminase transfers an amino group from a donor (e.g., isopropylamine) to a prochiral piperidone. The PLP cofactor acts as an intermediary carrier of the amino group.

G Piperidone N-Boc-3-Piperidone (Ketone) TA Transaminase (TA) + PLP Piperidone->TA Aminopiperidine (R)-3-Amino-1-Boc-piperidine (Chiral Amine) TA->Aminopiperidine Acetone Acetone (Co-product) TA->Acetone Equilibrium AmineDonor Isopropylamine (Amine Donor) AmineDonor->TA

Caption: Transaminase-mediated synthesis of a chiral aminopiperidine.

Protocol 3: Transaminase-Mediated Synthesis of (R)-3-Amino-1-Boc-piperidine

This protocol is based on published methods for the asymmetric amination of piperidones.[15]

Self-Validation: Success is marked by high conversion of the starting ketone and the formation of the chiral amine product with excellent enantiomeric excess (>99% ee), as verified by chiral HPLC analysis.

Materials:

  • 1-Boc-3-piperidone

  • (R)-selective ω-transaminase (available from various commercial suppliers, often as an immobilized enzyme)

  • Pyridoxal-5'-phosphate (PLP)

  • Isopropylamine (amine donor)

  • Triethanolamine or similar buffer (pH 7.5-9.0)

  • DMSO (co-solvent)

Step-by-Step Methodology:

  • Reaction Buffer: Prepare the reaction buffer (e.g., 100 mM Triethanolamine, pH 7.5) containing PLP (1 mM).

  • Reaction Setup: In a reaction vessel, add the transaminase enzyme (e.g., 10-20 mg/mL).

  • Substrate & Donor: Add the 1-Boc-3-piperidone (e.g., 25 mM final concentration, can be added from a DMSO stock) and a large excess of isopropylamine (e.g., 0.5 M - 1.0 M). Rationale: The high concentration of the amine donor is crucial to push the reaction equilibrium towards product formation.

  • Incubation: Seal the vessel and incubate at the optimal temperature for the enzyme (e.g., 35-45 °C) with shaking.

  • Monitoring: Monitor the conversion of the ketone to the amine product by LC-MS or GC.

  • Workup: Once the reaction reaches equilibrium or completion, centrifuge or filter to remove the enzyme.

  • Extraction: Basify the supernatant to pH >10 with NaOH and extract with an organic solvent (e.g., ethyl acetate).

  • Purification & Analysis: Dry the combined organic layers, concentrate, and purify by chromatography if needed. Confirm product identity and determine enantiomeric excess via chiral HPLC.

Enzyme Type Substrate Amine Donor Product Configuration Typical ee Reference
(R)-selective ω-TAN-Boc-3-piperidoneIsopropylamine(R)-amine>99%[15]
(S)-selective ω-TAN-Boc-3-piperidoneIsopropylamine(S)-amine>99%[14]
ATA-117Keto enoneAlaninesyn-piperidine>98%[14]

References

  • Title: Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed Source: PubMed URL: [Link]

  • Title: Lipase-catalyzed synthesis of chiral oxazolidinone derivatives, and... Source: ResearchGate URL: [Link]

  • Title: Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds Source: Journal of the American Chemical Society URL: [Link]

  • Title: Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Reductive Amination Routes in the Synthesis of Piperidine IminoSugars Source: ResearchGate URL: [Link]

  • Title: Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed Source: PubMed URL: [Link]

  • Title: Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives Source: MDPI URL: [Link]

  • Title: Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. Source: ChemRxiv URL: [Link]

  • Title: Imine Reductases and Reductive Aminases in Organic Synthesis Source: ACS Catalysis URL: [Link]

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: Chemical Reviews URL: [Link]

  • Title: Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis Source: MDPI URL: [Link]

  • Title: Transaminase-mediated synthesis of piperidine derivatives from diketones. Source: ResearchGate URL: [Link]

  • Title: Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine Source: RSC Publishing URL: [Link]

  • Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: Semantic Scholar URL: [Link]

  • Title: Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol Source: RSC Publishing URL: [Link]

  • Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: ACS Publications URL: [Link]

  • Title: Method for synthesizing (R)
  • Title: Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization Source: RSC Publishing URL: [Link]

  • Title: Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine Source: MDPI URL: [Link]

  • Title: Overview of enzymatic cascades for the synthesis of chiral substituted... Source: ResearchGate URL: [Link]

  • Title: (PDF) Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives Source: ResearchGate URL: [Link]

  • Title: Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis Source: ResearchGate URL: [Link]

  • Title: Application of Chiral Piperidine Scaffolds in Drug Design Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: 22.4e Synthesis of Amines Reductive Amination Source: YouTube URL: [Link]

  • Title: Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Lipase-catalysed synthesis of new acetylcholinesterase inhibitors: N-benzylpiperidine aminoacid derivatives - PubMed Source: PubMed URL: [Link]

  • Title: One Pot Cascade Synthesis of Mono- and Di-Substituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA) and Imine Reductase (IRED) Biocatalysts Source: The University of Manchester Research Explorer URL: [Link]

  • Title: Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments Source: White Rose Research Online URL: [Link]

  • Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

Sources

Application Note: High-Resolution Analytical Strategies for the Enantioselective Quantification of (R)-2-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the precise and accurate quantification of (R)-2-methylpiperidine-2-carboxylic acid, a chiral cyclic amino acid derivative of increasing interest in pharmaceutical and chemical research. Recognizing the critical importance of enantiomeric purity in drug development, this document outlines two primary chromatographic approaches: High-Performance Liquid Chromatography (HPLC) with chiral stationary phases for direct enantioseparation, and Gas Chromatography-Mass Spectrometry (GC-MS) following a validated derivatization protocol for enhanced sensitivity and selectivity. Each section delves into the theoretical underpinnings of the chosen techniques, offering step-by-step protocols, and guidance on method validation in accordance with international standards. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical solutions for chiral quantification.

Introduction: The Significance of Chiral Purity

This compound is a chiral building block whose stereochemistry can significantly influence the pharmacological and toxicological properties of a final active pharmaceutical ingredient (API). In drug development, the two enantiomers of a chiral molecule can exhibit vastly different biological activities.[1] Therefore, the ability to selectively quantify the desired (R)-enantiomer in the presence of its (S)-counterpart is paramount for ensuring drug safety, efficacy, and for process control during synthesis. This application note addresses this critical need by providing detailed, field-proven protocols for the enantioselective analysis of this compound.

The analytical challenge lies in the separation of enantiomers, which possess identical physical and chemical properties in an achiral environment. To achieve this, we will explore two powerful strategies: creating a diastereomeric interaction with a chiral stationary phase in HPLC, and converting the enantiomers into diastereomers through derivatization for separation on a standard achiral column in GC.

Direct Enantioseparation via Chiral High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC is often the preferred method for enantiomeric separation due to its simplicity and the ability to analyze the compound in its native form, minimizing sample preparation and potential sources of error. The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).

Principle of Chiral HPLC Separation

The mechanism of chiral recognition on a CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. For effective separation, there must be a sufficient difference in the stability of these complexes, leading to different retention times for the (R) and (S) enantiomers.

cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (CSP) cluster_2 Separation Analyte Racemic Mixture ((R)- and (S)-enantiomers) CSP_Selector Chiral Selector Analyte->CSP_Selector Interaction R_Complex (R)-enantiomer Complex (Longer Retention) CSP_Selector->R_Complex Forms stable complex S_Complex (S)-enantiomer Complex (Shorter Retention) CSP_Selector->S_Complex Forms less stable complex

Caption: Principle of chiral HPLC separation.

Recommended HPLC Protocol

This protocol is a starting point and may require optimization based on the specific sample matrix and available instrumentation.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Chiral Column: A polysaccharide-based chiral column, such as a Chiralpak® IA or a similar amylose-based CSP, is recommended due to their broad applicability for separating chiral carboxylic acids.

Mobile Phase and Conditions:

  • Mobile Phase: A mixture of n-Hexane, Ethanol, and Trifluoroacetic acid (TFA) in a ratio of 80:20:0.1 (v/v/v). The TFA is crucial for protonating the carboxylic acid and secondary amine, improving peak shape and resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm. This compound lacks a strong chromophore, so low wavelength detection is necessary. For improved sensitivity and specificity, a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be used.[2]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines.[3][4] Key parameters to assess include:

ParameterTypical Acceptance CriteriaExpected Performance
Specificity Baseline resolution of enantiomers (Resolution > 1.5)Good resolution expected on a suitable chiral column.
Linearity Correlation coefficient (r²) ≥ 0.9991 - 200 µg/mL
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10~1 µg/mL (UV), lower with CAD or MS
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3~0.3 µg/mL (UV)
Accuracy 98.0% - 102.0% recoveryHigh accuracy achievable with proper standard preparation.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%Low variability expected for a well-controlled HPLC system.

Indirect Enantioseparation via Gas Chromatography-Mass Spectrometry (GC-MS)

For trace-level quantification or when dealing with complex matrices, GC-MS offers superior sensitivity and selectivity. However, due to the polar and non-volatile nature of amino acids, a derivatization step is mandatory to make the analyte suitable for GC analysis.[5][6]

The Rationale for Derivatization

Derivatization serves two primary purposes in this context:

  • Increases Volatility: The polar carboxylic acid and secondary amine groups are converted into less polar, more volatile esters and amides, allowing the compound to be vaporized in the GC inlet without decomposition.[7]

  • Enables Chiral Separation on Achiral Columns: By reacting the racemic analyte with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.

cluster_0 Sample cluster_1 Derivatization cluster_2 GC Separation cluster_3 Detection (MS) Analyte Racemic Mixture ((R)- and (S)-enantiomers) CDA Chiral Derivatizing Agent (CDA) (e.g., (R)-(-)-2,2,2-Trifluoro-1-phenylethanol) Analyte->CDA Reaction Diastereomers Diastereomeric Mixture ((R,R) and (S,R)) CDA->Diastereomers Forms Diastereomers Separation Separated Diastereomers Diastereomers->Separation Inject into GC Quantification Quantification of (R)-enantiomer Separation->Quantification Quantify based on peak area

Caption: GC-MS workflow with chiral derivatization.

Recommended GC-MS Protocol with Derivatization

This protocol employs a two-step derivatization process: esterification of the carboxylic acid followed by acylation of the secondary amine.

Derivatization Reagents:

  • Esterification: 3 N HCl in Methanol

  • Acylation: Pentafluoropropionic anhydride (PFPA)

Step-by-Step Derivatization Procedure:

  • Place 100 µL of the sample solution (or a dried residue of the sample) into a reaction vial.

  • Add 200 µL of 3 N HCl in methanol.

  • Seal the vial and heat at 100 °C for 30 minutes to form the methyl ester.

  • Evaporate the reagent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of ethyl acetate and 50 µL of PFPA.

  • Seal the vial and heat at 65 °C for 15 minutes to form the N-pentafluoropropionyl derivative.

  • Evaporate the reagents to dryness and reconstitute the sample in 100 µL of ethyl acetate for GC-MS analysis. This two-step derivatization yields a volatile and thermally stable derivative suitable for GC analysis.[8]

GC-MS Conditions:

  • GC System: A standard GC system coupled to a mass spectrometer.

  • Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the diastereomers.

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-550) for initial method development and peak identification.

    • Quantification Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Diagnostic ions for the derivatized this compound should be determined from the full scan mass spectrum.

Validation Parameters for GC-MS:

ParameterTypical Acceptance CriteriaExpected Performance
Specificity Chromatographic separation of diastereomers and absence of interfering peaks at the retention time of the analyte.High specificity due to both chromatographic separation and mass spectrometric detection.
Linearity Correlation coefficient (r²) ≥ 0.9980.1 - 50 µg/mL
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10~0.1 µg/mL in SIM mode
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3~0.03 µg/mL in SIM mode
Accuracy 95.0% - 105.0% recoveryHigh accuracy with the use of an appropriate internal standard.
Precision (Repeatability & Intermediate) RSD ≤ 5.0%Slightly higher variability than HPLC due to the multi-step sample preparation.

Method Selection and Final Considerations

  • Chiral HPLC is recommended for routine analysis, quality control, and when a high sample throughput is required. Its primary advantage is the direct analysis of the underivatized compound, which simplifies the workflow and reduces the risk of analytical errors.

  • GC-MS with derivatization is the method of choice for trace-level quantification, analysis in complex biological matrices, and for confirmatory analysis. The selectivity of mass spectrometry provides a high degree of confidence in the identification and quantification of the analyte.

Both methods, when properly developed and validated, are powerful tools for the enantioselective quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the available instrumentation. It is imperative that all methods are validated in accordance with the relevant regulatory guidelines to ensure the reliability and accuracy of the results.[9][10]

References

  • Choi, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • Fujita, T., & Nishida, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4948. [Link]

  • ResearchGate. (2016). Gas chromatographic analysis of amino acid enantiomers in Carbetocin peptide hydrolysates after fast derivatization with pentafluoropropyl chloroformate. [Link]

  • ChemRxiv. (2025). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. [Link]

  • Bhushan, R., & Kumar, V. (1998). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Chromatography A, 829(1-2), 335–340. [Link]

  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Zanella, I., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. Chirality, 18(5), 355-364. [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • National Institutes of Health. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • ResearchGate. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. [Link]

  • Iris Biotech. (n.d.). Analyses of amino acids, Enantiomeric purity. [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 180. [Link]

  • Brückner, H., & Westhauser, T. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography A, 1217(22), 3583-3593. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. [Link]

  • ResearchGate. (2011). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • ResearchGate. (2014). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). [Link]

  • ResearchGate. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]

  • Amat, M., et al. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. The Journal of Organic Chemistry, 68(5), 1919–1928. [Link]

  • Google Patents. (n.d.). US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
  • CAS. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Jackson, G. P., & Rashaid, A. H. B. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Bio analytical Techniques, 1(1). [Link]

  • Asian Journal of Organic Chemistry. (2021). Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. [Link]

  • MDPI. (2020). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. [Link]

Sources

Troubleshooting & Optimization

Overcoming challenges in the purification of (R)-2-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of (R)-2-methylpiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this chiral molecule. As a non-natural, cyclic α-amino acid, obtaining this compound in high enantiomeric purity is critical for its application in pharmaceutical synthesis, yet it presents significant challenges.

This document moves beyond standard protocols to provide a deeper understanding of the principles at play, empowering you to troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The purification of this molecule is fundamentally a challenge of stereochemistry. The core difficulties are:

  • Enantiomeric Separation: The primary obstacle is the efficient separation of the desired (R)-enantiomer from its mirror image, the (S)-enantiomer. Since enantiomers possess identical physical properties (solubility, boiling point, etc.) in an achiral environment, standard purification techniques like distillation or conventional chromatography are ineffective.

  • Impurity Profile: Synthetic routes can introduce structurally similar impurities, including starting materials or by-products from side reactions, which may be difficult to remove.

  • Crystallization Behavior: As a zwitterionic amino acid, its solubility can be complex. The free form may be challenging to crystallize, often requiring conversion to a salt (e.g., hydrochloride) to yield a stable, crystalline solid.[1][2]

Q2: What are the main industrial strategies for isolating the (R)-enantiomer?

There are two primary, scalable strategies for resolving the racemic mixture of 2-methylpiperidine-2-carboxylic acid:

  • Diastereomeric Salt Resolution: This is a classical and robust method for resolving compounds that contain an acidic or basic functional group.[3] The racemic acid is reacted with a single enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, most importantly solubility, allowing them to be separated by fractional crystallization.[4][5]

  • Preparative Chiral Chromatography (HPLC/SFC): This technique uses a chiral stationary phase (CSP) to directly separate the enantiomers. It offers high resolution and purity but can be prohibitively expensive and time-consuming for large, multi-kilogram scales.[3]

The choice between these methods is often a trade-off between development time, cost, and scale.

Q3: How do I choose between diastereomeric salt resolution and chiral chromatography?

This decision depends on the stage of your project and the quantity of material required. The following decision tree and table outline the key considerations.

G Start Start: Need to purify This compound Scale What is your required scale? Start->Scale SmallScale < 100 g Scale->SmallScale Small Scale LargeScale > 100 g to multi-kg Scale->LargeScale Large Scale Speed Is speed or cost the primary driver? CostDriven Cost-Driven Speed->CostDriven Cost SpeedDriven Speed-Driven Speed->SpeedDriven Speed SmallScale->Speed ScreenSalts Perform Diastereomeric Salt Resolution Screening LargeScale->ScreenSalts UseSFC Use Preparative Chiral HPLC / SFC CostDriven->ScreenSalts SpeedDriven->UseSFC

Caption: Decision tree for selecting a purification strategy.

FeatureDiastereomeric Salt ResolutionPreparative Chiral Chromatography (HPLC/SFC)
Principle Forms diastereomeric salts with different solubilities for separation by crystallization.[3]Direct separation of enantiomers on a chiral stationary phase.[6]
Scale Highly scalable (grams to tons).[3]Best for mg to ~100 g scale.
Cost Lower solvent/consumable cost at scale. Higher initial development cost (screening).High cost of chiral columns and solvent consumption, especially at scale.[3]
Speed Development can be slow (requires screening of agents and solvents).Faster method development and turnaround for small quantities.
Throughput Batch process; can be lower throughput during development.Can be automated for higher throughput of multiple samples.
Waste Discards ~50% of material as the undesired enantiomer (unless a racemization/recycling route is developed).Recovers both enantiomers, but the undesired one is often discarded.
Q4: How is enantiomeric excess (e.e.) determined accurately?

The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) . An analytical-scale chiral column can separate the (R) and (S) enantiomers into distinct peaks. The enantiomeric excess is calculated from the relative peak areas. It is crucial to develop a validated analytical method before beginning preparative work to accurately track the success of the purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem: My diastereomeric salt crystallization is not improving the enantiomeric excess (e.e.).
  • Causality: The success of this technique hinges on a significant solubility difference between the two diastereomeric salts (R-acid:R-base vs. S-acid:R-base) in a given solvent system. If the e.e. is not improving, it implies that either the salts have very similar solubilities or they are co-crystallizing.

  • Solutions & Rationale:

    • Screen More Resolving Agents: The interaction between your acid and the chiral resolving agent is highly specific. A different resolving agent can lead to a completely different set of physical properties for the resulting salts. Do not persist with a single agent if it is not working. A screening approach is essential.[3]

    • Systematic Solvent Screening: Solubility is critically dependent on the solvent. Screen a diverse range of solvents (e.g., alcohols like ethanol/methanol, ketones like acetone, esters like ethyl acetate, and water, as well as mixtures). The ideal solvent is one in which one diastereomer is sparingly soluble while the other is highly soluble at a given temperature.

    • Control Cooling Rate: Rapid cooling can trap impurities and cause both diastereomers to crash out of solution together. Employ a slow, controlled cooling profile to allow for selective crystallization of the less soluble salt. Seeding the solution with a few crystals of the desired diastereomer can also promote selective crystallization.

    • Verify Stoichiometry: Ensure you are using the correct molar equivalents of the resolving agent. Typically, 0.5 to 1.0 equivalents are used. Using too much or too little can affect the crystallization equilibrium.

Common Chiral Resolving Agents for Acids
(R)-(+)-1-Phenylethylamine
(S)-(-)-1-Phenylethylamine
Brucine
(1R,2S)-(-)-Ephedrine
Cinchonidine / Cinchonine
(S)-(-)-1-(1-Naphthyl)ethylamine
Problem: My chiral HPLC/SFC separation shows poor resolution (merged peaks).
  • Causality: Poor resolution on a chiral column can be due to an inappropriate mobile phase, column degradation, or overloading. The separation mechanism relies on transient, stereospecific interactions between the enantiomers and the chiral stationary phase (CSP).

  • Solutions & Rationale:

    • Optimize the Mobile Phase: For polysaccharide-based columns (common for this application), the mobile phase is typically a mixture of a non-polar solvent (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).[7] Small changes in the alcohol percentage can have a dramatic impact on resolution. Systematically vary the ratio (e.g., 98:2, 95:5, 90:10 Hexane:IPA) to find the optimal balance between resolution and retention time.

    • Try a Different Alcohol Modifier: Sometimes, switching from isopropanol (IPA) to ethanol can alter the chiral recognition mechanism and improve separation.

    • Column Washing/Regeneration: Over time, columns can become fouled with non-eluting impurities. This blocks active sites on the CSP, leading to poor performance. It is crucial to wash the column regularly with a stronger solvent, such as 100% ethanol or another solvent recommended by the manufacturer, to strip these impurities.[7]

    • Reduce Sample Load: Injecting too much sample (overloading) will saturate the CSP and lead to broad, overlapping peaks. Reduce the injection volume or sample concentration to see if resolution improves.

Problem: After liberating the free acid from the salt, my product is contaminated with the resolving agent.
  • Causality: This is a common workup issue. The resolving agent, typically a chiral amine, is liberated along with your desired carboxylic acid when the diastereomeric salt is broken by acidification.

  • Solutions & Rationale:

    • Perform an Acid/Base Extraction: This is the most effective method. After acidifying the aqueous solution of the salt to a low pH (e.g., pH 1-2) to protonate the amine and ensure your carboxylic acid is in its neutral form, extract the product with an organic solvent (like dichloromethane or ethyl acetate).

    • Back-Extraction: The organic layer containing your product may still have some dissolved protonated amine. Wash the organic layer with a fresh acidic aqueous solution (e.g., 1M HCl) to pull any remaining amine into the aqueous phase.

    • Final Water Wash: Finally, wash the organic layer with brine to remove excess water before drying with a drying agent (e.g., MgSO₄ or Na₂SO₄), filtering, and concentrating.

Key Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution Workflow

This protocol outlines the general steps for separating this compound using a chiral resolving agent.

G cluster_0 Phase 1: Salt Formation & Crystallization cluster_1 Phase 2: Purity Check & Recrystallization cluster_2 Phase 3: Liberation of Free Acid A 1. Dissolve Racemic Acid & Chiral Base in Hot Solvent B 2. Cool Slowly to Induce Crystallization A->B C 3. Isolate Crystals by Filtration B->C D 4. Wash Crystals with Cold Solvent C->D E 5. Analyze Crystals (Chiral HPLC) D->E F Is e.e. > 98%? E->F G 6. Recrystallize Salt from Fresh Hot Solvent F->G No H 7. Dissolve Purified Salt in Water F->H Yes G->E Repeat Cycle I 8. Acidify to pH 1-2 with HCl H->I J 9. Extract with Organic Solvent (e.g., DCM) I->J K 10. Wash, Dry, & Evaporate to Yield Final Product J->K

Caption: Workflow for diastereomeric salt resolution.

Step-by-Step Methodology:

  • Salt Formation: In a suitable flask, combine 1.0 equivalent of racemic 2-methylpiperidine-2-carboxylic acid with 0.5-1.0 equivalents of the chosen chiral resolving agent (e.g., (R)-1-phenylethylamine).

  • Dissolution: Add the screening solvent in portions while heating and stirring until all solids dissolve. Aim for a solution that is near saturation at the boiling point of the solvent.

  • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Once crystallization begins, you may cool the mixture further in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove the mother liquor which is enriched in the more soluble diastereomer.

  • Analysis: Dry the crystals and analyze a small sample by chiral HPLC to determine the enantiomeric excess.

  • Recrystallization (if necessary): If the e.e. is not satisfactory but has improved, repeat steps 2-5 with the crystalline material. Often, 1-2 recrystallizations are needed to achieve >98% e.e.

  • Liberation: Dissolve the purified diastereomeric salt in water. While stirring, add 2M HCl dropwise until the pH of the solution is ~1-2.

  • Extraction: Transfer the acidic aqueous solution to a separatory funnel and extract three times with an appropriate organic solvent (e.g., dichloromethane).

  • Washing: Combine the organic extracts and wash sequentially with 1M HCl and then with brine.

  • Final Product: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Cochrane, E. J., Leonori, D., Hassall, L. A., & Coldham, I. (2014). Synthesis and Kinetic Resolution of N-Boc-2-arylpiperidines. Chemical Communications, 50(73), 9910–9913. Available at: [Link]

  • Yilmaz, D., & Kayan, A. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 614-625. Available at: [Link]

  • Aktiebolag, A. L. (1978). Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide. U.S. Patent No. 4,110,331.
  • Wang, G. (2013). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Chinese Patent No. CN102887854B.
  • Oliel, M., & Mastai, Y. (2025). Chiral induction in the crystallization of KIO3 and LiIO3: the role of amino acids in controlling the chirality of inorganic crystals. Nanoscale Advances. Available at: [Link]

  • Walsh, D. A. (1983). Resolution of racemic amino acids. U.S. Patent No. 4,379,941.
  • Shahar, T., et al. (2025). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega. Available at: [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. Available at: [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 15(4), 336-41. Available at: [Link]

  • Letter, W. (2014). How can I improve my chiral column resolution? ResearchGate. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Brochure. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Various Authors. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate. Available at: [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]

Sources

Side-product formation in the synthesis of (R)-2-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-2-methylpiperidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common side-product formations. Our goal is to provide you with in-depth technical guidance rooted in established scientific principles and field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing enantiopure this compound?

A1: The synthesis of this compound, a chiral cyclic α,α-disubstituted amino acid, typically involves one of three main strategies:

  • Diastereoselective alkylation using a chiral auxiliary: This is a robust method where a chiral auxiliary, such as an Evans oxazolidinone, is attached to a glycine or alanine equivalent. Subsequent alkylation and cyclization steps are directed by the auxiliary to form the desired stereocenter.

  • Asymmetric Strecker synthesis: This approach involves the reaction of a suitable ketimine precursor with a cyanide source in the presence of a chiral catalyst or auxiliary.[1] The resulting α-aminonitrile is then hydrolyzed to the target amino acid.

  • Catalytic asymmetric hydrogenation of a pyridine precursor: This method starts with a substituted pyridine, such as 2-methylpicolinic acid or its nitrile equivalent, which is then hydrogenated using a chiral catalyst to introduce the desired stereochemistry.[2]

Each of these routes has its own set of potential challenges and side-product formations that require careful control of reaction conditions.

Q2: I am observing a loss of enantiomeric purity in my final product. What is the likely cause?

A2: A loss of enantiomeric purity, or epimerization, is a significant challenge in the synthesis of α-amino acids, particularly when the α-carbon is substituted.[3][4] The primary cause is the abstraction of the acidic α-proton at the C2 position by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in racemization. This is especially problematic under basic conditions or during prolonged heating.[3]

Q3: My reaction yield is low, and I have multiple unidentified spots on my TLC plate. Where should I start my investigation?

A3: Low yields and multiple side-products can stem from various issues depending on your synthetic route. A good starting point is to analyze the reaction mixture by LC-MS to get molecular weights of the by-products. Common issues include:

  • Incomplete reaction: Check the stoichiometry of your reagents and the reaction time.

  • Degradation of starting materials or product: Some intermediates can be unstable. Ensure your reaction conditions (temperature, pH) are appropriate.

  • Formation of multiple side-products: This guide provides detailed troubleshooting for specific side-products based on the synthetic route.

Troubleshooting Guides

Issue 1: Epimerization at the C2 Stereocenter

Symptom: You observe the presence of the undesired (S)-2-methylpiperidine-2-carboxylic acid diastereomer in your final product or intermediates, as confirmed by chiral HPLC or NMR analysis with a chiral solvating agent.

Root Cause Analysis:

Epimerization is the inversion of a stereocenter. In this synthesis, the α-proton at the C2 position is susceptible to abstraction under basic conditions, leading to a planar enolate intermediate that can be re-protonated non-stereoselectively.[3]

Mechanism of Epimerization:

G R_product (R)-Product Enolate Planar Enolate Intermediate R_product->Enolate - H⁺ (Base abstraction) Enolate->R_product + H⁺ (Reprotonation) S_product (S)-Product (Epimer) Enolate->S_product + H⁺ (Reprotonation) Base Base (e.g., OH⁻, RO⁻) H_plus H⁺

Caption: Epimerization at the C2 position via a planar enolate intermediate.

Troubleshooting and Preventative Measures:

Parameter Recommendation Scientific Rationale
Base Selection Use non-nucleophilic, sterically hindered bases (e.g., LiHMDS, KHMDS) for deprotonation steps. Avoid strong, small bases like NaOH or KOH if possible.Hindered bases are less likely to cause competing side reactions and can favor kinetic deprotonation.
Temperature Maintain low temperatures (e.g., -78 °C) during steps involving base treatment and enolate formation.Lower temperatures reduce the rate of proton exchange and minimize the lifetime of the enolate intermediate, thus suppressing epimerization.
Reaction Time Minimize reaction times for steps where the α-proton is labile. Monitor the reaction closely by TLC or LC-MS.Prolonged exposure to basic conditions increases the likelihood of epimerization.
Solvent Choice Aprotic solvents are generally preferred for enolate chemistry.Protic solvents can facilitate proton exchange and promote epimerization.
Issue 2: Side-Products in the Hydrogenation of Pyridine Precursors

Symptom: During the catalytic hydrogenation of a 2-methyl-2-carboxypyridine or a related precursor, you observe the formation of side-products such as partially hydrogenated intermediates, N-oxides, or products of ring opening.

Root Cause Analysis:

Catalytic hydrogenation of pyridines can be complex, with the potential for several side reactions depending on the catalyst, solvent, and reaction conditions.

Common Side-Products and Their Formation:

  • (A) Partially Hydrogenated Intermediates: Incomplete reduction can lead to the formation of tetrahydropyridine or dihydropyridine species.

  • (B) N-Oxide Formation: If oxidizing agents are present or if the starting material is contaminated, the pyridine nitrogen can be oxidized to the N-oxide.

  • (C) Ring Opening: Under harsh hydrodenitrogenation conditions, the C-N bonds of the piperidine ring can be cleaved.[5]

G Pyridine Pyridine Precursor Partially_Hydro Partially Hydrogenated Intermediates Pyridine->Partially_Hydro Incomplete H₂ addition Piperidine (R)-2-methylpiperidine- 2-carboxylic acid Pyridine->Piperidine Complete H₂ addition (Desired Pathway) N_Oxide Pyridine N-Oxide Pyridine->N_Oxide Oxidation Partially_Hydro->Piperidine Further H₂ addition Ring_Opened Ring-Opened Products Piperidine->Ring_Opened Harsh Conditions (Hydrodenitrogenation)

Caption: Potential side-product pathways during pyridine hydrogenation.

Troubleshooting and Preventative Measures:

Parameter Recommendation Scientific Rationale
Catalyst Selection Use catalysts known for pyridine hydrogenation, such as Rh/C, PtO₂, or RuO₂. The choice of catalyst can influence selectivity.[6]Different catalysts have varying activities and selectivities for the reduction of the pyridine ring versus other functional groups.
Hydrogen Pressure Optimize hydrogen pressure. Higher pressures generally favor complete reduction.Ensures sufficient hydrogen availability at the catalyst surface to drive the reaction to completion.
Solvent Acidic solvents like acetic acid can enhance the rate of pyridine hydrogenation.Protonation of the pyridine nitrogen makes the ring more electron-deficient and susceptible to reduction.
Temperature Use the lowest effective temperature to minimize side reactions like ring opening.Higher temperatures can promote undesired hydrogenolysis pathways.
Starting Material Purity Ensure the pyridine precursor is free from oxidizing agents.Prevents the formation of N-oxides, which can complicate the reaction.
Issue 3: Diastereomer Formation in Chiral Auxiliary-Mediated Alkylation

Symptom: When using a chiral auxiliary like an Evans oxazolidinone, you obtain a mixture of diastereomers after the alkylation step.

Root Cause Analysis:

The formation of the undesired diastereomer results from the alkylating agent attacking the enolate from the less-favored face. This can be due to improper enolate formation, steric hindrance, or suboptimal reaction conditions.

Experimental Protocol: Diastereoselective Alkylation with Evans Auxiliary

  • Enolate Formation: Dissolve the N-acylated Evans auxiliary in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a strong, non-nucleophilic base (e.g., NaHMDS) dropwise and stir for 30-60 minutes.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide) dropwise to the enolate solution at -78 °C.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Work-up and Analysis: Extract the product and analyze the diastereomeric ratio by ¹H NMR or GC.

Troubleshooting and Preventative Measures:

Parameter Recommendation Scientific Rationale
Enolate Geometry Use conditions that favor the formation of the Z-enolate, which typically provides higher diastereoselectivity with Evans auxiliaries.[7]The geometry of the enolate dictates the facial selectivity of the subsequent alkylation.
Lewis Acid The choice of Lewis acid (in aldol additions, for example) can influence the transition state and thus the stereochemical outcome.Lewis acids coordinate to the carbonyl oxygen, influencing the conformation of the enolate and the approach of the electrophile.
Steric Hindrance Ensure the alkylating agent is not excessively bulky, which could disfavor approach from the desired face.Steric interactions in the transition state are a primary determinant of diastereoselectivity.
Issue 4: Side-Products from Chiral Auxiliary Cleavage

Symptom: During the cleavage of the Evans auxiliary using LiOH/H₂O₂, you observe the formation of a hydroxyamide side-product.[8]

Root Cause Analysis:

The desired cleavage involves the nucleophilic attack of the hydroperoxide anion at the exocyclic amide carbonyl. However, competitive attack of hydroxide at the endocyclic carbamate carbonyl can lead to the formation of an undesired hydroxyamide.[8][9][10]

Mechanism of Auxiliary Cleavage and Side-Product Formation:

G Acyl_Aux N-Acyl Evans Auxiliary Desired_Acid Desired Carboxylic Acid Acyl_Aux->Desired_Acid Attack at exocyclic carbonyl Hydroxyamide Hydroxyamide Side-Product Acyl_Aux->Hydroxyamide Attack at endocyclic carbonyl LiOOH LiOOH LiOOH->Desired_Acid LiOH LiOH LiOH->Hydroxyamide

Caption: Competing pathways in the cleavage of an Evans auxiliary.

Troubleshooting and Preventative Measures:

Parameter Recommendation Scientific Rationale
Nucleophile Use lithium hydroperoxide (LiOOH), prepared in situ from LiOH and H₂O₂, as the nucleophile.The hydroperoxide anion is a softer nucleophile and selectively attacks the exocyclic amide carbonyl.
Temperature Maintain a low temperature (e.g., 0 °C) during the cleavage reaction.Lower temperatures can help to control the selectivity of the nucleophilic attack.
Stoichiometry Use an appropriate excess of H₂O₂ relative to LiOH.Ensures the formation of a sufficient concentration of the hydroperoxide anion to favor the desired cleavage pathway.

References

  • Cativiela, C., & Ordóñez, M. (2020). Stereoselective synthesis of acyclic α,α-disubstituted α-amino acids derivatives from amino acids templates. Tetrahedron, 76(5), 130875. [Link]

  • Zhang, Z., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Angewandte Chemie International Edition, 55(40), 12349-12352. [Link]

  • Ismail, M. F., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(11), 3167. [Link]

  • Gribkov, D. V., et al. (2007). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Symmetry, 9(12), 302. [Link]

  • Gómez-SanJuan, A., & Cativiela, C. (2015). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 115(18), 9996-10081. [Link]

  • Egorova, M., & Prins, R. (2005). On the Role of β Hydrogen Atoms in the Hydrodenitrogenation of 2-Methylpyridine and 2-Methylpiperidine. Journal of Catalysis, 235(2), 267-278. [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society, 136(14), 5257-5260. [Link]

  • Malig, T. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1519-1525. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Yu, M., & Pagenkopf, B. L. (2005). Recent advances in the stereoselective synthesis of cyclic quaternary α-amino acids. Tetrahedron, 61(2), 321-347. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of cyclic quaternary α-amino acids. Part II: Synthesis of carbo- and heterocyclic constrained α-amino acids from cyclic ketones. Tetrahedron: Asymmetry, 18(23), 2745-2782. [Link]

  • Ohfune, Y., & Shinada, T. (2003). Asymmetric synthesis of α,α-disubstituted α-amino acids. European Journal of Organic Chemistry, 2003(22), 4391-4405. [Link]

  • Cativiela, C., & Ordóñez, M. (2009). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 7(12), 2449-2464. [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1775-1780. [Link]

  • Al-Zoubi, R. M., & Marion, O. (2016). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. RSC Advances, 6(99), 97268-97277. [Link]

  • Bouvier, B., et al. (2014). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry, 1045, 73-79. [Link]

  • Manabe, S. (2021). Decarboxylation of primary amino acids. Chemistry Stack Exchange. [Link]

  • Vogt, H., & Bräse, S. (2007). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 5(4), 406-430. [Link]

  • Jia, Y.-X., et al. (2006). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society, 128(37), 12056-12057. [Link]

  • O'Donovan, D. H., & Payne, A. D. (2020). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. Molecules, 25(21), 5127. [Link]

  • An, D. K., & Kim, S. (2004). Two [1,2,4-(Me3C)3C5H2]2CeH Molecules are Involved in Hydrogenation of Pyridine to Piperidine as Shown by Experiments and Computations. Organometallics, 23(21), 5098-5104. [Link]

  • Evans, D. A., et al. (1999). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society, 121(33), 7582-7594. [Link]

  • Jia, Y.-X., et al. (2006). Enantioselective Synthesis of 2-Aryl Cycloalkanones by Sc-Catalyzed Carbon Insertion. Journal of the American Chemical Society, 128(37), 12056-12057. [Link]

  • Organic Chemistry Tutor. (2016, December 23). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts [Video]. YouTube. [Link]

  • Malig, T. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1519-1525. [Link]

  • Evans, D. A., et al. (2002). An enantioselective synthesis of 2-aryl cycloalkanones by Sc-catalyzed carbon insertion. Journal of the American Chemical Society, 124(3), 392-393. [Link]

  • The Journal of Organic Chemistry. (2026). Ahead of Print. [Link]

Sources

Troubleshooting guide for the catalytic hydrogenation of pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the catalytic hydrogenation of pyridine derivatives. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of reducing the pyridine ring to its corresponding piperidine or partially hydrogenated derivatives. The synthesis of piperidines, a prevalent scaffold in pharmaceuticals, is often achieved through this method, yet the process is fraught with challenges ranging from catalyst deactivation to chemoselectivity issues.[1] This guide provides in-depth, field-proven insights in a troubleshooting format to help you overcome common experimental hurdles.

Understanding the Reaction: Fundamentals and Challenges

Catalytic hydrogenation of pyridines is a cornerstone transformation for accessing saturated nitrogen heterocycles.[2][3] The reaction involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst. However, the inherent properties of the pyridine ring present several challenges.

The Challenge of Aromaticity and Catalyst Poisoning

The pyridine ring's aromatic stability necessitates significant energy input, often in the form of high hydrogen pressure and temperature, to initiate reduction.[4] Furthermore, the lone pair of electrons on the nitrogen atom can strongly adsorb onto the surface of metal catalysts (e.g., Palladium, Platinum, Rhodium), leading to catalyst inhibition or poisoning.[1][4] This effect reduces the number of active sites available for hydrogen activation and subsequent transfer to the aromatic ring, resulting in sluggish or incomplete reactions.

To circumvent these issues, a common and effective strategy is the in-situ formation of pyridinium salts by adding an acid to the reaction medium.[3][5] Protonation of the nitrogen atom withdraws electron density from the ring, making it more susceptible to reduction, and prevents the lone pair from binding to and deactivating the catalyst.[2][5]

Reaction Pathway and Intermediates

The hydrogenation of pyridine to piperidine is a stepwise process involving the formation of partially hydrogenated intermediates, such as dihydropyridines and tetrahydropyridines. Controlling the reaction to isolate these intermediates can be challenging, as they are often more reactive than the starting pyridine and are rapidly converted to the fully saturated piperidine.

Pyridine Hydrogenation Pathway Pyridine Pyridine Dihydropyridine Dihydropyridine (Intermediate) Pyridine->Dihydropyridine +H₂ Tetrahydropyridine Tetrahydropyridine (Intermediate) Dihydropyridine->Tetrahydropyridine +H₂ Piperidine Piperidine (Final Product) Tetrahydropyridine->Piperidine +H₂

Caption: Stepwise reduction of pyridine to piperidine.

Troubleshooting Common Issues in Pyridine Hydrogenation

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My reaction is very slow or shows no conversion. What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions.

Causality & Solutions:

  • Catalyst Poisoning: As discussed, the pyridine nitrogen is a common culprit.[1][4]

    • Solution: Add an acid to your reaction. Acetic acid is a common choice, effectively creating a pyridinium salt in situ, which is more reactive and less likely to poison the catalyst.[3] For more robust protonation, stronger acids like HCl or H₂SO₄ can be used, though these may require more careful handling and workup procedures.[4]

  • Insufficiently Harsh Conditions: Pyridine hydrogenation often requires forcing conditions to overcome the ring's aromaticity.[1][5]

    • Solution: Systematically increase the hydrogen pressure and/or temperature. For example, some hydrogenations of pyridine derivatives require pressures of 80-90 bar and temperatures of 80 °C to achieve full conversion.[6] A decrease in pressure to 50 bar can lead to a significant drop in conversion.[6]

  • Catalyst Choice: The activity of catalysts can vary significantly depending on the substrate.

    • Solution: While Pd/C and PtO₂ are common choices, rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) often exhibit higher activity under milder conditions for pyridine hydrogenation.[1][5] If you are using a standard catalyst without success, consider screening alternatives.

Troubleshooting Low Conversion Start Low/No Conversion Check_Poisoning Is catalyst poisoning suspected? Start->Check_Poisoning Check_Conditions Are reaction conditions (P, T) adequate? Check_Poisoning->Check_Conditions No Add_Acid Action: Add Acid (e.g., Acetic Acid) Check_Poisoning->Add_Acid Yes Check_Catalyst Is the catalyst active enough? Check_Conditions->Check_Catalyst Yes Increase_PT Action: Increase Pressure and/or Temperature Check_Conditions->Increase_PT No Change_Catalyst Action: Screen Catalysts (e.g., Rh-based) Check_Catalyst->Change_Catalyst No Success Reaction Proceeds Check_Catalyst->Success Yes Add_Acid->Success Increase_PT->Success Change_Catalyst->Success

Caption: Decision workflow for troubleshooting low conversion.

Q2: I am observing incomplete reduction, stopping at tetrahydropyridine, or a mixture of products. How can I drive the reaction to completion?

A2: Achieving full saturation to the piperidine ring can be challenging, especially with sterically hindered substrates or when using less active catalysts.

Causality & Solutions:

  • Steric Hindrance: Bulky substituents on the pyridine ring can impede the approach of the substrate to the catalyst surface, slowing down the final reduction steps.[1]

    • Solution: Increase reaction time, temperature, or hydrogen pressure. A more active catalyst, such as Rhodium on carbon, might also be necessary.

  • Insufficient Catalyst Loading: Too little catalyst may not provide enough active sites for the reaction to go to completion within a reasonable timeframe.

    • Solution: While high catalyst loading is not always ideal, a modest increase (e.g., from 5 mol% to 10 mol%) can significantly improve conversion.[1]

Q3: My substrate has other reducible functional groups (e.g., nitro, olefin, carbonyl) that are also being reduced. How can I improve chemoselectivity for the pyridine ring?

A3: Chemoselectivity is a significant challenge when other functional groups susceptible to hydrogenation are present.[1]

Causality & Solutions:

  • Catalyst and Condition Dependent Reactivity: Different functional groups have varying reactivities towards hydrogenation under specific catalyst and condition combinations.

    • Solution: Careful selection of the catalyst is crucial. For instance, while Pd/C is highly active for many reductions, it can also readily reduce nitro groups and olefins. Rhodium-based catalysts may offer different selectivity profiles.[1] Sometimes, adjusting the pH with an acidic additive can modulate the reactivity of the pyridine ring relative to other functional groups.[7] It may be necessary to screen various catalysts and solvent systems to find the optimal conditions for your specific substrate.

Q4: I am hydrogenating a halogenated pyridine and observing significant dehalogenation. How can this be prevented?

A4: Dehalogenation is a common side reaction, especially with palladium catalysts.

Causality & Solutions:

  • Hydrogenolysis of Carbon-Halogen Bonds: Catalysts like Pd/C are very effective at promoting the hydrogenolysis (cleavage by hydrogen) of C-X bonds (X = Cl, Br, I).

    • Solution: This is a notoriously difficult problem to solve. Using platinum-based catalysts (e.g., PtO₂) or rhodium-based catalysts under carefully controlled, milder conditions (lower temperature and pressure) may reduce the extent of dehalogenation.[1] In some cases, dehalogenation may be unavoidable with catalytic hydrogenation, and alternative reduction methods may need to be considered.

Experimental Protocols & Best Practices

Adherence to best practices is critical for reproducibility and success.

General Protocol for Catalytic Hydrogenation of a Substituted Pyridine

This protocol provides a starting point and should be optimized for each specific substrate.

  • Reactor Setup: To a high-pressure reactor vessel, add the substituted pyridine (1.0 eq) and the chosen solvent (e.g., acetic acid, methanol, ethanol).

  • Catalyst Addition: Add the catalyst (e.g., 5-10 mol% PtO₂ or Pd/C) to the solution. Safety Note: Handle pyrophoric catalysts like Pd/C under an inert atmosphere.

  • Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-80 bar) and heat to the target temperature (e.g., 25-80 °C) with vigorous stirring.[3][6]

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. If an acidic solvent was used, perform a basic workup (e.g., quenching with NaHCO₃ solution) and extract the product with an appropriate organic solvent.[8] Purify the crude product by column chromatography, distillation, or crystallization.

Data Summary: Catalyst and Condition Selection

The choice of catalyst and conditions is highly substrate-dependent. The following table provides a general guideline for initial screening.

CatalystCommon SolventsTypical PressureTypical TemperatureKey Characteristics & Considerations
Pd/C Methanol, Ethanol, Ethyl Acetate, Water1-100 bar25-100 °CWidely used, but can cause dehalogenation and reduction of other functional groups. Catalyst reuse can lead to decreased selectivity.[7]
PtO₂ (Adams' catalyst) Acetic Acid, Methanol, Ethanol50-70 bar25-60 °COften effective when Pd/C fails. The use of acetic acid as a solvent is common to activate the pyridine ring.[3][8]
Rh/C or Rh₂O₃ Methanol, Trifluoroethanol (TFE)5-50 bar25-60 °COften more active than Pd or Pt for N-heterocycles, allowing for milder conditions. Can provide good selectivity.[1]
Raney Ni Ethanol, Methanol50-150 bar50-150 °CA cost-effective but often requires harsher conditions. Can be sensitive to sulfur-containing compounds.

References

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. Available at: [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition. Available at: [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Available at: [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. National Institutes of Health. Available at: [Link]

  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. Available at: [Link]

Sources

Technical Support Center: Scale-up Challenges for the Synthesis of (R)-2-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-2-methylpiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chiral building block. Here, we address common challenges encountered during synthesis, offering practical troubleshooting advice and answers to frequently asked questions to ensure the successful and efficient production of this compound.

Troubleshooting Guide: Navigating Common Scale-up Hurdles

This section is structured in a question-and-answer format to directly address specific issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Poor Enantioselectivity or Loss of Stereochemical Purity

Question: We are observing a significant drop in enantiomeric excess (ee) upon scaling up our asymmetric synthesis of this compound. What are the likely causes and how can we mitigate this?

Answer: Achieving and maintaining high enantioselectivity is a critical challenge in the synthesis of chiral piperidine derivatives.[1] A decrease in ee during scale-up can often be attributed to several factors:

  • Thermal Effects: Larger reaction volumes can lead to inefficient heat dissipation, causing localized temperature gradients. These hotspots can alter the transition state energies of the enantioselective step, thereby reducing the stereocontrol exerted by the chiral catalyst or auxiliary.

  • Mixing and Mass Transfer Limitations: Inadequate mixing on a larger scale can result in non-uniform concentrations of reactants and catalysts. This heterogeneity can lead to competing non-stereoselective background reactions, ultimately eroding the enantiomeric purity of the product.

  • Catalyst Stability and Activity: The stability and activity of chiral catalysts can be sensitive to reaction conditions.[1] On a larger scale, prolonged reaction times or slight variations in substrate or solvent purity can lead to catalyst degradation or inhibition, diminishing its ability to control the stereochemical outcome.

Troubleshooting Workflow for Poor Enantioselectivity:

Caption: Troubleshooting workflow for addressing low enantioselectivity.

Issue 2: Difficulties in Product Isolation and Purification

Question: We are struggling with the isolation and purification of this compound at a larger scale. The product is highly water-soluble, and we are experiencing low recovery and contamination with inorganic salts. What strategies can we employ?

Answer: The zwitterionic nature of α-amino acids like this compound makes them highly polar and water-soluble, which poses significant challenges for extraction and purification, especially when dealing with large volumes.

Recommended Isolation and Purification Protocol:

  • pH Adjustment and Extraction:

    • After the reaction is complete, carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the amino acid. At its pI, the net charge of the amino acid is zero, minimizing its solubility in water.

    • Perform multiple extractions with a suitable organic solvent. While challenging, solvents like n-butanol or isopropanol can be effective for extracting polar compounds from aqueous solutions. Continuous liquid-liquid extraction may be a viable option for larger scales.

  • Ion-Exchange Chromatography:

    • This is a highly effective method for separating amino acids from inorganic salts and other impurities.

    • Load the crude product solution onto a cation-exchange resin.

    • Wash the resin thoroughly with deionized water to remove inorganic salts.

    • Elute the desired product using a dilute aqueous ammonia or other suitable basic solution.

  • Crystallization:

    • After ion-exchange chromatography, the product-containing fractions can be concentrated.

    • Induce crystallization by adding a miscible anti-solvent, such as acetone or ethanol, to the concentrated aqueous solution. Cooling the mixture can further enhance crystal formation.

    • Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Purification MethodAdvantagesDisadvantagesScale-up Considerations
Solvent Extraction Simple and relatively inexpensive.Low efficiency for highly polar compounds, requires large solvent volumes.May require specialized equipment like continuous extractors.
Ion-Exchange Chromatography High selectivity, effectively removes inorganic salts.Can be time-consuming, requires specialized resins and equipment.Column size and resin capacity need to be carefully calculated for the desired scale.
Crystallization Can provide high purity product, cost-effective.Yield can be sensitive to conditions, may require seeding.Control of cooling rate and agitation is crucial for consistent crystal size and purity.
Issue 3: Challenges with Chiral Resolution

Question: Our process involves a classical resolution of racemic 2-methylpiperidine-2-carboxylic acid using a chiral resolving agent. While effective on a small scale, we are facing issues with yield and reproducibility upon scale-up. What factors should we investigate?

Answer: Classical resolution is a common strategy, but its success on a large scale hinges on precise control over crystallization conditions. A patent for a similar compound, (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester, details a resolution process using L-tartaric acid, which can provide insights.[2]

Key Parameters for Successful Chiral Resolution Scale-up:

  • Solvent System: The choice of solvent is critical. It must provide sufficient solubility for the diastereomeric salts at an elevated temperature but allow for selective crystallization of one diastereomer upon cooling. Mixed solvent systems are often employed to fine-tune solubility.

  • Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic mixture can significantly impact the efficiency of the resolution. This should be carefully optimized.

  • Crystallization Temperature and Cooling Profile: The temperature at which crystallization is initiated and the rate of cooling are crucial for obtaining crystals of the desired diastereomer with high purity. A slow, controlled cooling profile is generally preferred.

  • Seeding: Introducing seed crystals of the desired diastereomeric salt can promote controlled crystallization and improve reproducibility.

  • Agitation: The stirring rate affects crystal growth and can prevent the formation of agglomerates.

A kinetic resolution approach using enzymes or chiral catalysts can also be an alternative to classical resolution, potentially offering higher efficiency and selectivity.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their respective scale-up challenges?

A1: Several synthetic strategies exist, each with its own set of advantages and challenges for large-scale production.

  • Asymmetric Synthesis from Achiral Precursors: This is often the most elegant approach, utilizing chiral catalysts or auxiliaries to introduce the stereocenter.[5][6][7][8]

    • Scale-up Challenges: Cost and availability of the chiral catalyst/auxiliary, catalyst stability and loading, and potential for reduced enantioselectivity at scale.

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid.[9]

    • Scale-up Challenges: The number of synthetic steps can be long, potentially leading to lower overall yields. Protecting group manipulations are often required.[10]

  • Resolution of a Racemic Mixture: Synthesizing the racemic compound and then separating the enantiomers.

    • Scale-up Challenges: The maximum theoretical yield is 50% for the desired enantiomer (unless a racemization and recycling process is implemented). The process can be labor-intensive and require significant amounts of resolving agents and solvents.[11]

Q2: How can we minimize the formation of byproducts during the synthesis?

A2: Byproduct formation can be minimized by carefully controlling reaction parameters.

  • Temperature Control: Many side reactions are accelerated at higher temperatures. Maintaining a consistent and optimal reaction temperature is crucial.

  • Stoichiometry and Addition Rate: The slow and controlled addition of reagents can prevent localized high concentrations that may lead to unwanted side reactions.

  • Inert Atmosphere: For reactions involving air-sensitive reagents or intermediates, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidation or other side reactions.

  • Purity of Starting Materials: Impurities in starting materials can sometimes act as catalysts for side reactions or inhibit the main reaction.

Q3: What are the key safety considerations when scaling up the synthesis of piperidine derivatives?

A3: Piperidine and its derivatives can be toxic and corrosive. It is imperative to handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. When scaling up, a thorough risk assessment should be conducted, considering the potential for exothermic reactions, the handling of larger quantities of flammable solvents, and the safe disposal of waste.

Workflow for a Generic Piperidine Synthesis:

Caption: A generalized workflow for the synthesis of piperidine derivatives.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Available at: [Link]

  • CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds. Google Patents.
  • Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ResearchGate. Available at: [Link]

  • US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide. Google Patents.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE. Available at: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents.
  • Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry. Available at: [Link]

  • The Synthesis of Cyclic Peptides. ResearchGate. Available at: [Link]

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PubMed Central. Available at: [Link]

  • Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. PubMed Central. Available at: [Link]

  • Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Fluorescent Cyclic Peptides via Gold(I)-Catalyzed Macrocyclization. Journal of the American Chemical Society. Available at: [Link]

  • Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Piperidine Synthesis. DTIC. Available at: [Link]

  • Amino acid analogues provide multiple plausible pathways to prebiotic peptides. Royal Society Open Science. Available at: [Link]

  • Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. Available at: [Link]

  • Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. PubMed. Available at: [Link]

  • WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. Available at: [Link]

Sources

Methods for determining enantiomeric excess of chiral piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the determination of enantiomeric excess (ee) in chiral piperidines. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in the stereochemical analysis of these critical pharmaceutical building blocks. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical methods effectively. The integrity of your data is paramount, as the stereochemical purity of piperidine intermediates directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, mirroring the interactive and problem-solving nature of a real application support discussion.

Section 1: Foundational Concepts & Method Selection

Q1: I'm starting a project with a new chiral piperidine. Which analytical technique should I choose for determining its enantiomeric excess?

The selection of an optimal analytical method is a critical first step and depends on several factors including the physicochemical properties of your analyte, required sensitivity, sample throughput, and available instrumentation.[1] The primary techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Here is a comparative overview to guide your decision:

ParameterChiral HPLCChiral SFCChiral GC (with Derivatization)Chiral NMR (with CSA)
Principle Differential partitioning between a chiral stationary phase (CSP) and a liquid mobile phase.[1]Differential partitioning between a CSP and a supercritical fluid mobile phase.[1]Differential partitioning between a CSP and a gas mobile phase.Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA), causing chemical shift non-equivalence.[2]
Typical Throughput ModerateHighModerate to HighLow to Moderate
Sensitivity (LOD/LOQ) High (ng to pg)High (ng to pg)Very High (pg to fg)Low (mg)
Solvent Consumption HighLowVery LowLow
Key Advantage Robust, widely applicable, vast library of established methods.[3]3-5 times faster than HPLC, environmentally friendly ("green") chemistry.[4]Excellent for volatile and thermally stable analytes.No separation needed, provides direct spectroscopic evidence.[2]
Common Challenge Method development can be time-consuming; high solvent cost.Requires specialized instrumentation.Analyte must be volatile or derivatized.Lower sensitivity, potential for peak overlap in complex molecules.[5]

Recommendation Logic:

  • For routine, high-throughput analysis in a drug discovery setting: Chiral SFC is often the preferred method due to its speed and reduced environmental impact.[4]

  • For a robust, universally applicable method in a QC/QA environment: Chiral HPLC is the gold standard with a wealth of available columns and literature.[3][6]

  • If your piperidine is volatile or can be easily derivatized to be volatile: Chiral GC offers exceptional sensitivity.

  • For a quick, confirmatory check without extensive method development or for structural elucidation: Chiral NMR is an excellent, albeit less sensitive, choice.[7]

Section 2: Chromatographic Methods (HPLC, SFC, GC) - Troubleshooting & FAQs

Chromatographic techniques are the workhorses for enantiomeric excess determination.[3] They rely on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute at different times.

Q2: I'm observing poor or no separation of my piperidine enantiomers on a polysaccharide-based chiral HPLC column. What should I do?

This is a classic method development challenge. A systematic approach is key to achieving resolution. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are excellent starting points for piperidine derivatives.[8]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} dot Caption: Troubleshooting logic for poor HPLC resolution.

Step-by-Step Troubleshooting:

  • Optimize the Mobile Phase Modifier: The organic modifier (e.g., ethanol, isopropanol) percentage in your mobile phase (typically hexane or heptane for normal phase) is the most powerful parameter.

    • Causality: The modifier competes with the analyte for interaction sites on the CSP. Reducing the modifier percentage generally increases retention and can improve resolution, but may broaden peaks. Increase it to shorten run times. Systematically screen a range (e.g., 5% to 20% alcohol).

  • Change the Modifier Type: If adjusting the percentage is insufficient, switch the alcohol. The hierarchy of elution strength is typically Methanol > Ethanol > Isopropanol. Switching from isopropanol to ethanol, for example, can significantly alter selectivity.

  • Incorporate an Additive: Piperidines are basic. Unwanted interactions with residual silanols on the silica support can cause severe peak tailing and poor resolution.

    • Causality: A basic additive, like diethylamine (DEA) or ethylenediamine (EDA), at a low concentration (e.g., 0.1%) will occupy these active sites, leading to more symmetrical peak shapes and improved efficiency.[9] For acidic piperidines (e.g., with a carboxylic acid moiety), an acidic additive like trifluoroacetic acid (TFA) would be used.

  • Screen Different Columns: There is no universal chiral column. If the above steps fail, the enantiomers may not be resolvable on your current CSP. Screen a set of columns with different chiral selectors (e.g., Chiralpak® AD, AS, IC).

Q3: My piperidine lacks a UV chromophore. How can I use HPLC-UV to determine its ee?

This is a common issue, especially with simple alkyl-substituted piperidines. The solution is pre-column derivatization to attach a chromophoric tag to the piperidine nitrogen.

Protocol: Pre-column Derivatization with p-Toluene Sulfonyl Chloride [9]

  • Reaction Setup: In a vial, dissolve your piperidine sample in a suitable solvent (e.g., Dichloromethane).

  • Add Base: Add a non-nucleophilic base (e.g., triethylamine or pyridine) to act as a proton scavenger.

  • Derivatize: Add a solution of a derivatizing agent that contains a strong chromophore. A good choice for amines is p-toluenesulfonyl chloride (TsCl), which reacts with the secondary amine of the piperidine.[9] Other options include benzoyl chloride or dansyl chloride.

  • Reaction: Allow the reaction to proceed to completion. This is often rapid at room temperature.

  • Analysis: Directly inject the reaction mixture (after dilution if necessary) onto the chiral HPLC system. The resulting sulfonamide is now readily detectable by UV.

Causality: The derivatization reaction covalently links a UV-active molecule to your analyte, making it "visible" to the detector.[9] It is critical to ensure the derivatization reaction itself does not induce racemization. This is highly unlikely under these mild conditions. The method must be validated according to ICH guidelines.[9]

Q4: I want to use Chiral SFC. What are the key parameters to adjust?

Chiral SFC is highly efficient, but method development differs slightly from HPLC. The primary mobile phase is supercritical CO2, modified with an alcohol.

  • Modifier Percentage: Similar to HPLC, this is a primary driver of retention and selectivity.

  • Back Pressure: This is a unique SFC parameter. Higher back pressure increases the density of the supercritical fluid, which can shorten analysis times.[10] A typical starting pressure is 150 bar.[10] Fine-tuning the pressure can be used to optimize a separation.[10]

  • Temperature: Temperature affects mobile phase viscosity and analyte-CSP interactions. Screening temperatures (e.g., 25°C, 35°C, 40°C) can be beneficial.

Section 3: NMR Spectroscopy Methods - Troubleshooting & FAQs

NMR spectroscopy offers a powerful alternative for ee determination that does not require chromatographic separation. The core principle is to make the enantiomers chemically non-equivalent (diastereotopic) in the NMR tube, causing their signals to split.[5]

dot graph G { layout=neato; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} dot Caption: Principle of Chiral Solvating Agents in NMR.

Q5: What is the difference between a Chiral Derivatizing Agent (CDA) and a Chiral Solvating Agent (CSA)?
  • Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react covalently with your analyte to form a pair of diastereomers.[11] Because diastereomers have different physical properties, their NMR signals will be distinct.

    • Pros: Can produce large chemical shift differences (Δδ).

    • Cons: Requires a chemical reaction, potential for kinetic resolution (one enantiomer reacting faster than the other), and the CDA must be 100% enantiomerically pure.[12]

  • Chiral Solvating Agents (CSAs): These are enantiomerically pure reagents that form weak, transient, non-covalent complexes (diastereomeric solvates) with your analyte.[2][7][13] This association is enough to induce small but measurable differences in the chemical shifts of the enantiomers.

    • Pros: Simple to use (just mix in the NMR tube), no reaction required, easily reversible.[7]

    • Cons: Often produces smaller Δδ values, requiring a high-field magnet; requires optimization of concentration and temperature.

For piperidines, which are basic, acidic CSAs are highly effective. A well-documented example is (18-crown-6)-2,3,11,12-tetracarboxylic acid, which protonates the piperidine nitrogen, leading to strong association and significant enantiomeric discrimination in the NMR spectrum.[14]

Q6: I've added a CSA to my piperidine sample, but I don't see any splitting of the signals. What's wrong?

Signal separation (Δδ) with CSAs depends on the strength and dynamics of the diastereomeric interaction.

Troubleshooting Steps:

  • Increase CSA Concentration: The equilibrium between free and complexed analyte must favor the complex. Increase the molar ratio of CSA to analyte. Start at 1:1 and increase to 2:1 or even 5:1.

  • Lower the Temperature: The interactions are often exothermic. Lowering the NMR probe temperature (e.g., from 25°C to 0°C or -20°C) can slow the chemical exchange between the free and complexed states and strengthen the interaction, leading to sharper signals and better resolution.

  • Change the Solvent: The solvent plays a critical role. Non-polar, aprotic solvents like benzene-d6 or CDCl3 are often best as they do not compete with the hydrogen bonding or polar interactions between the CSA and analyte.

  • Try a Different CSA: The "chiral recognition" is highly specific. If one CSA doesn't work, another with a different structure might. For piperidines, chiral acids or macrocycles are good candidates.[14]

Important Note on Accuracy: For accurate ee calculation, you must identify a pair of signals (one from each diastereomer) that are well-resolved, free from overlap with other signals, and have a flat baseline. The enantiomeric excess is calculated from the integral values of these two peaks:

ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

The accuracy of this determination can be very high, with errors often within 2.0%.[15]

Section 4: Method Validation

Q7: Once I have a working method, what is required to validate it?

Validating an analytical procedure is essential to demonstrate that it is fit for its intended purpose.[16][17] Regulatory bodies like the FDA require validation data for methods used in the testing of pharmaceutical products.[18][19][20]

Key Validation Parameters (ICH Q2(R2) / FDA):

ParameterQuestion AnsweredHow to Test
Specificity Can you exclusively measure the desired enantiomer in the presence of the other enantiomer and any impurities?Analyze a racemic mixture to show separation. Spike the sample with known impurities and the other enantiomer to demonstrate no interference.[16]
Accuracy How close is your measured ee value to the true value?Prepare samples with known ee values (e.g., 99:1, 95:5, 50:50) by gravimetric mixing of pure enantiomers. Compare the measured ee to the prepared ee.
Precision How repeatable are your results?Repeatability: Multiple injections of the same sample. Intermediate Precision: Test on different days, with different analysts, or on different instruments. Calculate the standard deviation of the results.
Limit of Quantitation (LOQ) What is the lowest amount of the minor enantiomer you can reliably quantify?Determine the concentration at which the signal for the minor enantiomer can be measured with acceptable precision and accuracy.
Linearity Does the peak area response scale linearly with the concentration of the minor enantiomer?Prepare a series of samples with varying concentrations of the minor enantiomer (e.g., from LOQ to 2% of the major enantiomer concentration) and plot the response curve.
Robustness How resistant is the method to small, deliberate changes in parameters?Slightly vary parameters like mobile phase composition (±2%), flow rate (±10%), column temperature (±5°C), etc., and observe the effect on the separation.

A fully validated method provides confidence in the reported enantiomeric purity of your chiral piperidine, a critical step in pharmaceutical development.[18]

References

  • Chirality Sensing of N-Heterocycles via 19F NMR - PMC - PubMed Central . (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization . (2014). Chirality, 26(12), 775-9. Retrieved January 24, 2026, from [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide . (2022). UNIPI. Retrieved January 24, 2026, from [Link]

  • Chiral analysis by NMR spectroscopy . (n.d.). Tesi di dottorato. Retrieved January 24, 2026, from [Link]

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy . (2017). Inorganic Chemistry, 56(17), 10717-10723. Retrieved January 24, 2026, from [Link]

  • A generic chiral separation strategy for supercritical fluid chromatography . (n.d.). Journal of Chromatography A. Retrieved January 24, 2026, from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC . (n.d.). Restek. Retrieved January 24, 2026, from [Link]

  • A high-throughput circular dichroism-based assay for the determination of enantiomeric excess of N–C axially chiral triazoles . (2023). Chemical Science. Retrieved January 24, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures . (n.d.). FDA. Retrieved January 24, 2026, from [Link]

  • Master Organic Chemistry - An Online Organic Chemistry Resource . (n.d.). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity . (n.d.). NIH. Retrieved January 24, 2026, from [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF . (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background . (2022). Chromatography Online. Retrieved January 24, 2026, from [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards . (2012). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 24, 2026, from [Link]

  • The Use of NMR Spectroscopy for Chiral Discrimination . (n.d.). Bates College. Retrieved January 24, 2026, from [Link]

  • FDA Guidance on Analytical Method Validation . (n.d.). Scribd. Retrieved January 24, 2026, from [Link]

  • Functional Groups In Organic Chemistry . (2010). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Preparation of enantiomeric pure NH-piperidine . (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid . (2006). Journal of Organic Chemistry, 71(24), 9178-82. Retrieved January 24, 2026, from [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods . (2014). gmp-compliance.org. Retrieved January 24, 2026, from [Link]

  • A Facile Circular Dichroism Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines . (2011). SciSpace. Retrieved January 24, 2026, from [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool . (n.d.). LCGC International. Retrieved January 24, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . (2026). Lab Manager. Retrieved January 24, 2026, from [Link]

  • Chiral Separations: Using SFC to Unlock Purification Potential . (2023). YouTube. Retrieved January 24, 2026, from [Link]

  • NMR Chiral solvating agents . (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase... . (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification . (2023). ResearchGate. Retrieved January 24, 2026, from [Link]

  • FDA Releases Guidance on Analytical Procedures . (2024). BioPharm International. Retrieved January 24, 2026, from [Link]

  • Chiral HPLC Separations . (n.d.). Phenomenex. Retrieved January 24, 2026, from [Link]

  • Applications of Chiral Supercritical Fluid Chromatography . (2019). Methods in Molecular Biology, 1985, 303-319. Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Protecting Group Strategies for 2-Methylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving 2-methylpiperidine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this unique chiral building block. The inherent steric hindrance and the bifunctional nature of this molecule present specific challenges that require robust and well-considered protecting group strategies. This document provides in-depth, field-proven insights in a question-and-answer format to address common issues and streamline your experimental workflows.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the main challenges when working with 2-methylpiperidine-2-carboxylic acid?

A1: The primary challenges stem from its structure: a sterically hindered quaternary carbon at the C2 position, a secondary amine within a piperidine ring, and a carboxylic acid. This combination leads to several experimental hurdles:

  • Steric Hindrance: The methyl group at the 2-position significantly hinders both the adjacent secondary amine and the carboxylic acid. This steric bulk can dramatically slow down reaction rates for both protection and deprotection steps, and may necessitate harsher reaction conditions or specialized reagents.[1][2]

  • Orthogonal Protection: The presence of both a nucleophilic amine and a carboxylic acid requires an orthogonal protection strategy. This means you must be able to selectively protect and deprotect one functional group without affecting the other, which is crucial for sequential modifications of the molecule.[3][4]

  • Reactivity and Selectivity: Standard protection and coupling protocols may not be directly transferable due to the unique reactivity of this substrate. Achieving high yields and minimizing side reactions requires careful optimization of reaction conditions.

Q2: Which N-protecting groups are most suitable for 2-methylpiperidine-2-carboxylic acid?

A2: The choice of the N-protecting group is critical and depends on the overall synthetic route and the desired deprotection conditions. The two most common and effective protecting groups for this substrate are tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).

  • tert-Butoxycarbonyl (Boc): This is a widely used protecting group due to its stability under a broad range of conditions, including basic and nucleophilic environments. Its removal is typically achieved under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent).[5][6]

  • Benzyloxycarbonyl (Cbz or Z): The Cbz group is also a robust protecting group, stable to acidic and basic conditions. Its primary advantage is that it can be removed by catalytic hydrogenation (e.g., H₂, Pd/C), which are neutral and mild conditions. This makes it an excellent choice for substrates that are sensitive to strong acids.[7]

The selection between Boc and Cbz often forms the cornerstone of an orthogonal protection strategy, as one can be removed in the presence of the other.

Q3: How do I choose between protecting the amine or the carboxylic acid first?

A3: The order of protection depends on your overall synthetic plan. However, a common and often successful strategy is to first protect the nitrogen atom. N-protected 2-methylpiperidine-2-carboxylic acid is commercially available in some forms (e.g., N-Boc protected).[8][] Starting with the N-protected version allows for more straightforward manipulation of the carboxylic acid moiety.

If you are starting from the unprotected amino acid, protecting the nitrogen first is generally advisable as the secondary amine is more nucleophilic than the carboxylate under neutral or basic conditions.

Troubleshooting Guide

Problem 1: Low Yield During N-Boc Protection

Symptom: You are attempting to protect the secondary amine of 2-methylpiperidine-2-carboxylic acid with Boc-anhydride ((Boc)₂O) and are observing low yields of the desired N-Boc product.

Probable Cause: The steric hindrance from the adjacent methyl group is impeding the approach of the bulky Boc-anhydride to the nitrogen atom. Standard conditions used for less hindered amines may not be sufficient.

Solution:

  • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier.

  • Extend Reaction Time: Due to the slower reaction rate, extending the reaction time to 16-24 hours may be necessary for the reaction to reach completion.

  • Use a More Effective Base: While triethylamine (TEA) is commonly used, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) can be more effective in deprotonating the secondary amine and facilitating the reaction.

  • Increase Reagent Stoichiometry: Using a larger excess of (Boc)₂O (e.g., 1.5-2.0 equivalents) can help drive the reaction to completion.

Experimental Protocol: N-Boc Protection of 2-Methylpiperidine-2-carboxylic Acid

  • Dissolve 2-methylpiperidine-2-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add diisopropylethylamine (DIPEA) (2.5 eq) and stir the solution at room temperature.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC or LC-MS.

  • If the reaction is sluggish, gently heat to 40 °C.

  • Upon completion, perform an aqueous workup and purify by column chromatography.

Problem 2: Difficulty in Esterifying the Carboxylic Acid

Symptom: You are trying to esterify the carboxylic acid of N-protected 2-methylpiperidine-2-carboxylic acid (e.g., the N-Boc derivative) and are experiencing low yields or no reaction.

Probable Cause: The quaternary carbon at the C2 position creates significant steric hindrance around the carboxylic acid, making it difficult for standard esterification reagents to access the carbonyl group.

Solution:

  • Use a Powerful Activating Agent: For sterically hindered carboxylic acids, stronger activating agents are often required. Consider using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA.

  • Fischer Esterification with Acid Catalysis: For simple methyl or ethyl esters, refluxing the N-protected amino acid in the corresponding alcohol with a catalytic amount of a strong acid (e.g., H₂SO₄ or TsOH) can be effective.

  • Alkylation of the Carboxylate Salt: A reliable method is to first form the carboxylate salt using a base like potassium carbonate or cesium carbonate, and then alkylate it with an alkyl halide (e.g., methyl iodide or benzyl bromide).[10][11]

Experimental Protocol: Methyl Esterification via Carboxylate Alkylation

  • Dissolve N-Boc-2-methylpiperidine-2-carboxylic acid (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) (1.5 eq) and stir the suspension for 30 minutes at room temperature.

  • Add methyl iodide (CH₃I) (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[10]

Problem 3: Incomplete N-Boc Deprotection or Side Reactions

Symptom: When attempting to deprotect the N-Boc group using acidic conditions (e.g., TFA in DCM), you observe either incomplete removal of the Boc group or degradation of other functional groups in your molecule.[12]

Probable Cause: The steric hindrance around the nitrogen can make the Boc group more resistant to acid-catalyzed cleavage than in less hindered systems. This may lead you to use harsher conditions, which can cause side reactions. Additionally, the carbocation scavenger is crucial to prevent side reactions.

Solution:

  • Optimize Acid Concentration and Reaction Time: Start with standard conditions (e.g., 20-50% TFA in DCM) and monitor the reaction closely. If the reaction is slow, you can gradually increase the reaction time or the TFA concentration.

  • Use a Scavenger: The tert-butyl cation formed during deprotection is electrophilic and can alkylate sensitive functional groups. Always include a scavenger like triisopropylsilane (TIS) or anisole in your reaction mixture.

  • Alternative Acidic Conditions: 4M HCl in dioxane is a common and effective alternative to TFA for Boc deprotection.[13]

  • Thermal Deprotection: In some cases, thermal deprotection can be a viable option, especially if the molecule is sensitive to strong acids. This is typically done by heating the N-Boc compound in a high-boiling solvent like diphenyl ether.[6]

Experimental Protocol: N-Boc Deprotection with TFA

  • Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triisopropylsilane (TIS) (1.1 eq) as a scavenger.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10-20 eq, typically a 25-50% v/v solution in DCM) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

  • Co-evaporate with toluene or another suitable solvent to ensure complete removal of residual TFA.

  • The resulting amine salt can be used directly or neutralized with a mild base.

Orthogonal Protection Strategy: A Workflow

An orthogonal protection strategy is essential for the selective functionalization of 2-methylpiperidine-2-carboxylic acid. A common and effective approach is the use of an N-Boc group and a benzyl ester for the carboxylic acid.

Orthogonal_Protection A 2-Methylpiperidine- 2-carboxylic Acid B N-Boc-2-methylpiperidine- 2-carboxylic Acid A->B (Boc)2O, Base C N-Boc-2-methylpiperidine- 2-carboxylic Acid Benzyl Ester B->C Benzyl Bromide, Base D 2-Methylpiperidine- 2-carboxylic Acid Benzyl Ester C->D TFA or HCl/Dioxane (N-Deprotection) G Selective Ester Hydrolysis C->G H2, Pd/C (O-Debenzylation) E Peptide Coupling or Other N-Modification D->E Coupling Reagents F Final Deprotected Product E->F H2, Pd/C G->F TFA or HCl/Dioxane

Caption: Orthogonal protection and deprotection workflow.

This strategy allows for:

  • Selective N-deprotection: The Boc group can be removed with acid, leaving the benzyl ester intact for further modifications at the nitrogen.

  • Selective O-debenzylation: The benzyl ester can be cleaved by catalytic hydrogenation, leaving the N-Boc group in place for reactions involving the free carboxylic acid.

Protecting Group Stability

The following table summarizes the stability of common protecting groups under various reaction conditions, which is crucial for planning a successful synthetic route.

Protecting GroupStable toLabile to
N-Boc Catalytic Hydrogenation, Mild Base, NucleophilesStrong Acid (TFA, HCl)
N-Cbz Mild Acid and BaseCatalytic Hydrogenation, Strong Acid
Methyl Ester Mild Acid, Catalytic HydrogenationStrong Acid, Strong Base (Saponification)
Benzyl Ester Mild Acid and BaseCatalytic Hydrogenation, Strong Acid

This guide provides a foundational understanding of the key challenges and strategies for working with 2-methylpiperidine-2-carboxylic acid. Successful synthesis hinges on a thorough understanding of the interplay between steric hindrance and the choice of orthogonal protecting groups. Always perform small-scale test reactions to optimize conditions for your specific substrate and desired transformation.

References

  • Choi, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • Afzali, A. F., & Afzali, Z. (2003). Process for the preparation of carboxylic benzyl esters.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. [Link]

  • Murtagh, J., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(4), 548-555. [Link]

  • Wang, Z., et al. (2021). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 12(1), 1-10. [Link]

  • Poon, K. W., & Dudley, G. B. (2006). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. The Journal of organic chemistry, 71(10), 3923–3927. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Zenodo. (2018). An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful tools for chemical biology. [Link]

  • Google Patents. (2022). Manufacturing method of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)
  • PubChem. (n.d.). 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid. [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

  • Google Patents. (2008).
  • National Institutes of Health. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]

  • ResearchGate. (2014). A mild and selective method for N-Boc deprotection. [Link]

  • PubMed. (2018). Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity. [Link]

  • MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • Arkivoc. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. [Link]

Sources

Technical Support Center: Optimization of N-Alkylation of Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of piperidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to empower you to overcome common challenges and achieve optimal results in your experiments. This resource is structured to anticipate the specific issues you may encounter and to provide clear, actionable solutions grounded in established chemical principles.

Troubleshooting Guide: Navigating Common Experimental Hurdles

The N-alkylation of piperidines, while a cornerstone of synthetic chemistry, is often plagued by challenges such as low yields, over-alkylation, and difficult purifications. This section provides a systematic approach to diagnosing and resolving these common issues.

Table 1: Common Problems, Probable Causes, and Solutions in Piperidine N-Alkylation
Problem Probable Cause(s) Solution(s) & Scientific Rationale
Low to No Product Formation 1. Insufficiently reactive alkylating agent: The leaving group on the alkylating agent is not easily displaced (e.g., -Cl is less reactive than -I).[1] 2. Steric hindrance: A bulky alkylating agent or a sterically hindered piperidine can slow down the SN2 reaction.[2] 3. Inappropriate solvent: The solvent may not be suitable for an SN2 reaction (e.g., protic solvents can solvate the nucleophile, reducing its reactivity). 4. Low reaction temperature: The reaction may lack the necessary activation energy.1. Use a more reactive alkylating agent: Switch to an alkyl iodide or bromide, or activate an alcohol using a sulfonate ester (e.g., tosylate, mesylate). The better the leaving group, the faster the SN2 reaction.[1] 2. Increase reaction temperature: Heating the reaction mixture provides the necessary energy to overcome the activation barrier. Monitor for potential side reactions at higher temperatures. 3. Choose an appropriate solvent: Use a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to dissolve the reactants and facilitate the SN2 mechanism.[3] 4. Consider alternative methods: For highly hindered substrates, consider reductive amination or other specialized alkylation techniques.
Over-alkylation (Formation of Quaternary Ammonium Salt) 1. Excess alkylating agent: Using a stoichiometric excess of the alkylating agent drives the reaction towards the thermodynamically stable quaternary ammonium salt.[3][4] 2. High reactivity of the tertiary amine product: The N-alkylated piperidine product can be more nucleophilic than the starting secondary amine, leading to a second alkylation.[5]1. Control stoichiometry: Use the piperidine in slight excess or add the alkylating agent slowly and portion-wise to maintain a low concentration of the alkylating agent throughout the reaction.[3][6] 2. Use a bulky base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can deprotonate the piperidinium salt without competing in the alkylation.[3] 3. Alternative methods: Employ reductive amination (e.g., Eschweiler-Clarke for methylation), which is self-limiting and stops at the tertiary amine stage.[7][8]
Elimination Side Products (Alkenes) 1. Strongly basic conditions: The use of a strong, non-hindered base can promote E2 elimination of the alkyl halide.[9] 2. Hindered alkyl halide: Secondary and tertiary alkyl halides are more prone to elimination.1. Use a milder base: Employ a weaker, non-nucleophilic base such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3).[3] 2. Lower reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor alkylation. 3. Choose a less hindered alkylating agent: Whenever possible, use primary alkyl halides.
Difficult Product Purification 1. Presence of unreacted starting materials. 2. Formation of piperidinium salt. 3. Emulsion formation during aqueous work-up. 1. Aqueous acid-base extraction: The basic N-alkylated piperidine can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent. 2. Chromatography: Silica gel chromatography is a standard method for purifying amines, though care must be taken to avoid product streaking by adding a small amount of a basic modifier (e.g., triethylamine) to the eluent. 3. Distillation: For volatile products, distillation can be an effective purification method.[10]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide

This protocol outlines a standard procedure for the N-alkylation of piperidine using an alkyl halide and a carbonate base.

Materials:

  • Piperidine

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K2CO3), finely powdered and dried

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 equivalent) and the anhydrous solvent.

  • Add finely powdered and dry potassium carbonate (1.5-2.0 equivalents).[11]

  • With vigorous stirring, slowly add the alkyl halide (1.0-1.1 equivalents) to the mixture at room temperature.[11] The slow addition is crucial to minimize the formation of the quaternary ammonium salt.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation.

Visualizing the Workflow: Troubleshooting N-Alkylation

troubleshooting_workflow start Start N-Alkylation Reaction monitor Monitor Reaction Progress (TLC, LC-MS) start->monitor complete Reaction Complete? monitor->complete workup Work-up and Purify complete->workup Yes troubleshoot Troubleshoot Issue complete->troubleshoot No no_product Low/No Product troubleshoot->no_product over_alkylation Over-alkylation troubleshoot->over_alkylation side_products Side Products troubleshoot->side_products sol_no_product Increase Temp, Change Alkyl Halide/Solvent no_product->sol_no_product Check Reactivity, Temp, Solvent sol_over_alkylation Slow Addition of Alkylating Agent over_alkylation->sol_over_alkylation Adjust Stoichiometry, Use Bulky Base sol_side_products Consider Alternative Alkylating Agent side_products->sol_side_products Use Milder Base, Lower Temp sol_no_product->monitor sol_over_alkylation->monitor sol_side_products->monitor

Caption: A decision-making workflow for troubleshooting common issues in N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of N-alkylation of piperidine with an alkyl halide?

The N-alkylation of a secondary amine like piperidine with a primary or secondary alkyl halide typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[12] In this one-step process, the lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile and attacks the electrophilic carbon atom of the alkyl halide, simultaneously displacing the halide leaving group.[12]

Visualizing the SN2 Mechanism

sn2_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Piperidine Piperidine (Nucleophile) TS [H-N---R---X]‡ Piperidine->TS Nucleophilic Attack AlkylHalide R-X (Alkyl Halide) AlkylHalide->TS Product N-Alkylpiperidinium Halide TS->Product Bond Formation & Breaking

Caption: The concerted SN2 mechanism for the N-alkylation of piperidine.

Q2: How do I choose the right base for my N-alkylation reaction?

The choice of base is critical for a successful N-alkylation. The primary role of the base is to neutralize the acidic piperidinium salt that forms during the reaction, thus regenerating the free piperidine to react further.

  • Inorganic bases (e.g., K2CO3, NaHCO3): These are mild, inexpensive, and easy to remove during work-up. They are a good first choice for many standard alkylations.[3]

  • Organic amine bases (e.g., Triethylamine, DIPEA): Triethylamine is a common choice, but it can also be alkylated as a side reaction. For more sensitive substrates or to strictly avoid over-alkylation, a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is preferred.[3]

  • Strong bases (e.g., NaH, LDA): These are generally not recommended for simple N-alkylations of piperidines as they can promote elimination and other side reactions.[3]

Q3: Are there alternative methods to N-alkylation if the reaction with alkyl halides is not working?

Yes, several alternative methods can be employed when direct alkylation with halides is problematic:

  • Reductive Amination: This is a powerful and often preferred method, especially for preparing tertiary amines. The piperidine is reacted with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN). This method is highly efficient and avoids the issue of over-alkylation.[5]

    • The Eschweiler-Clarke reaction is a specific type of reductive amination used for methylation, employing formaldehyde as the carbonyl source and formic acid as the reducing agent.[7][8][13][14]

  • "Borrowing Hydrogen" Catalysis: This is a greener alternative that uses alcohols as alkylating agents. A transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the piperidine. The catalyst then returns the hydrogen to the intermediate to form the N-alkylated product, with water as the only byproduct.[15][16][17][18][19]

  • Phase Transfer Catalysis (PTC): This technique is useful for reactions involving a water-soluble base and an organic-soluble piperidine and alkylating agent. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the hydroxide or carbonate anion from the aqueous phase to the organic phase to deprotonate the piperidinium salt, facilitating the reaction.[20][21]

Q4: How does the leaving group on the alkylating agent affect the reaction?

The nature of the leaving group significantly impacts the rate of an SN2 reaction. A good leaving group is a weak base that can stabilize the negative charge after it departs. For alkyl halides, the reactivity follows the order: R-I > R-Br > R-Cl > R-F.[1] Therefore, if you are experiencing a slow or incomplete reaction with an alkyl chloride, switching to the corresponding bromide or iodide will likely accelerate the reaction.

Q5: What should I do if my piperidine substrate is sterically hindered?

Steric hindrance around the nitrogen atom can significantly slow down the SN2 reaction. If you are working with a substituted piperidine, you may need to use more forcing conditions, such as a higher reaction temperature or a longer reaction time. However, be mindful that this can also increase the likelihood of side reactions. In such cases, reductive amination is often a more effective strategy as the formation of the iminium ion is less sensitive to steric bulk around the nitrogen.

References

  • Amine alkylation. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • SN1 and SN2 Reaction of Haloalkanes. (n.d.). BYJU'S. Retrieved January 24, 2026, from [Link]

  • Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Process for the purification of piperidine. (1944). Google Patents.
  • Procedure for N-alkylation of Piperidine?. (2017). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube. Retrieved January 24, 2026, from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). PubMed. Retrieved January 24, 2026, from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (n.d.). Apollo. Retrieved January 24, 2026, from [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). PubMed. Retrieved January 24, 2026, from [Link]

  • Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (n.d.). White Rose eTheses Online. Retrieved January 24, 2026, from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Avoiding Over-alkylation. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 24, 2026, from [Link]

  • Alkylation of amines. New method for the synthesis of quaternary ammonium compounds from primary and secondary amines. (n.d.). The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • Selective endo -Cyclic α-Functionalization of Saturated N -Alkyl Piperidines. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 24, 2026, from [Link]

  • New Frontiers in Borrowing Hydrogen Catalysis. (n.d.). Cardiff University. Retrieved January 24, 2026, from [Link]

  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). DTIC. Retrieved January 24, 2026, from [Link]

  • Methods to Avoid Inactivation of Primary Amines. (n.d.). Glen Research. Retrieved January 24, 2026, from [Link]

  • N-alkyl-piperidine DERIVATIVES. (n.d.). Google Patents.
  • Synthesis and properties of quaternary ammonium salts on the basis of piperidine. (2025). Springer. Retrieved January 24, 2026, from [Link]

  • Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent. (n.d.). Google Patents.
  • Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. (2025). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). Organic Letters. Retrieved January 24, 2026, from [Link]

  • Quaternary Ammonium Salts of Cationic Lipopeptides with Lysine Residues — Synthesis, Antimicrobial, Hemolytic and Cytotoxic Activities. (2023). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Piperidine from the hydrolysis of piperine. (2018). Sciencemadness.org. Retrieved January 24, 2026, from [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (2016). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

  • Eschweiler-Clarke Reaction. (2022). YouTube. Retrieved January 24, 2026, from [Link]

  • Eschweiler-Clarke Reaction. (2021). J&K Scientific LLC. Retrieved January 24, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of (R)-2-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

(R)-2-methylpiperidine-2-carboxylic acid is a chiral non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceuticals and bioactive compounds. Its rigid piperidine scaffold and the presence of a chiral quaternary center make it an attractive synthon for introducing conformational constraints in drug candidates, potentially leading to enhanced potency and selectivity. This guide provides a comprehensive comparison of the principal synthetic strategies to obtain the enantiomerically pure this compound, offering insights into the practical application and relative merits of each approach for researchers in drug discovery and development.

Asymmetric Synthesis: The Direct Approach to Enantiopurity

Asymmetric synthesis offers the most elegant and efficient route to enantiomerically pure compounds by creating the desired stereocenter in a controlled manner, thus avoiding the need for resolving a racemic mixture. For a sterically hindered quaternary center as in this compound, diastereoselective alkylation of a chiral enolate equivalent is a powerful strategy.

Chiral Auxiliary-Mediated Diastereoselective Alkylation

This method involves the temporary attachment of a chiral auxiliary to a piperidine-2-carboxylic acid precursor to direct the stereoselective introduction of the methyl group. The chiral auxiliary creates a diastereomeric intermediate, and its steric influence biases the approach of the electrophile (a methylating agent) to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product. Evans' oxazolidinone auxiliaries are a classic example of this approach.

Causality of Experimental Choices: The choice of a bulky chiral auxiliary, such as a derivative of (S)-1-phenylethylamine, is critical for establishing a high degree of stereocontrol.[1] The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) ensures the complete and rapid formation of the enolate at a low temperature, minimizing side reactions. The subsequent alkylation is also performed at low temperatures to enhance diastereoselectivity.

Experimental Protocol: Chiral Auxiliary-Mediated Asymmetric Synthesis

  • Acylation: (S)-4-benzyl-2-oxazolidinone is acylated with N-Boc-piperidine-2-carbonyl chloride in the presence of a base (e.g., triethylamine) and a Lewis acid catalyst to form the N-acyloxazolidinone.

  • Enolate Formation: The resulting chiral imide is treated with a strong base such as lithium diisopropylamide (LDA) in an ethereal solvent (e.g., THF) at -78 °C to generate the corresponding lithium enolate.

  • Diastereoselective Alkylation: The enolate is then quenched with an electrophilic methyl source, such as methyl iodide, at low temperature to afford the methylated product with high diastereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved by hydrolysis (e.g., with lithium hydroxide) to yield the (R)-N-Boc-2-methylpiperidine-2-carboxylic acid.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid) to give the final product, this compound.

Asymmetric_Synthesis start Piperidine-2-carboxylic acid precursor acylation Acylation start->acylation auxiliary Chiral Auxiliary ((S)-1-phenylethylamine derivative) auxiliary->acylation enolate Enolate Formation (LDA, -78°C) acylation->enolate methylation Diastereoselective Methylation (MeI) enolate->methylation cleavage Auxiliary Cleavage methylation->cleavage deprotection Deprotection cleavage->deprotection product (R)-2-methylpiperidine- 2-carboxylic acid deprotection->product

Caption: Asymmetric synthesis via a chiral auxiliary.

Classical Resolution: The Tried-and-True Method

Classical resolution of a racemic mixture remains a widely used and practical approach for obtaining enantiomerically pure compounds, especially on a larger scale. This method relies on the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine or a derivative of a natural product like tartaric acid.[2] The resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Diastereomeric Salt Formation and Fractional Crystallization

The racemic 2-methylpiperidine-2-carboxylic acid is first synthesized, typically through the hydrogenation of a corresponding pyridine derivative.[3] The racemate is then treated with an enantiomerically pure resolving agent, for example, (+)-tartaric acid, in a suitable solvent.[4] The diastereomeric salts, (R)-acid·(R,R)-tartrate and (S)-acid·(R,R)-tartrate, are formed. Due to their different three-dimensional structures, these salts have different crystal packing energies and, consequently, different solubilities. One of the diastereomeric salts will preferentially crystallize from the solution, while the other remains in the mother liquor. After separation, the desired enantiomer of the carboxylic acid is liberated from the salt by treatment with an acid or base.

Causality of Experimental Choices: The choice of the resolving agent and the solvent system is crucial for successful resolution and is often determined empirically. The goal is to find a combination where the solubility difference between the two diastereomeric salts is maximized, allowing for efficient separation through crystallization. Multiple recrystallization steps may be necessary to achieve high enantiomeric purity.[2]

Experimental Protocol: Classical Resolution with (+)-Tartaric Acid

  • Synthesis of Racemic Acid: Racemic 2-methylpiperidine-2-carboxylic acid is prepared by hydrogenation of 2-methylpicolinic acid using a palladium on carbon catalyst.[3]

  • Salt Formation: The racemic acid and an equimolar amount of (+)-tartaric acid are dissolved in a suitable solvent (e.g., methanol or ethanol) with gentle heating.[4]

  • Fractional Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. The less soluble diastereomeric salt precipitates out of the solution.

  • Isolation and Purification: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The enantiomeric excess of the acid in the salt is determined, and if necessary, the salt is recrystallized to improve its purity.

  • Liberation of the Free Acid: The purified diastereomeric salt is dissolved in water, and the solution is acidified (e.g., with HCl) to liberate the this compound, which is then extracted with an organic solvent or isolated by evaporation.

Classical_Resolution racemate Racemic 2-methylpiperidine- 2-carboxylic acid salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent ((+)-Tartaric Acid) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Diastereomers crystallization->separation liberation Liberation of Free Acid separation->liberation product (R)-2-methylpiperidine- 2-carboxylic acid liberation->product

Caption: Classical resolution via diastereomeric salts.

Enzymatic Resolution: A Green and Selective Alternative

Enzymatic resolution has emerged as a powerful and environmentally friendly alternative to classical resolution methods. This technique utilizes the high stereoselectivity of enzymes, such as lipases, to differentiate between the two enantiomers of a racemic substrate.[5]

Lipase-Catalyzed Kinetic Resolution of Esters

In this approach, the racemic 2-methylpiperidine-2-carboxylic acid is first converted to its corresponding ester (e.g., ethyl ester). The racemic ester is then subjected to enzymatic hydrolysis using a lipase, such as Candida antarctica lipase B (CAL-B).[6] The enzyme will selectively hydrolyze one of the enantiomers of the ester back to the carboxylic acid, while leaving the other enantiomer of the ester largely unreacted. For instance, the lipase might preferentially hydrolyze the (S)-ester, leaving the (R)-ester behind. The resulting mixture of the (R)-ester and the (S)-acid can then be easily separated. Finally, hydrolysis of the recovered (R)-ester yields the desired this compound.

Causality of Experimental Choices: The choice of the enzyme is paramount, as its enantioselectivity determines the efficiency of the resolution. Lipases are often chosen for their broad substrate scope and high stability in organic solvents. The reaction conditions, such as solvent, temperature, and pH, are optimized to maximize both the enzyme's activity and its enantioselectivity. The reaction is typically monitored and stopped at around 50% conversion to achieve a high enantiomeric excess for both the remaining ester and the hydrolyzed acid.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Esterification: Racemic 2-methylpiperidine-2-carboxylic acid is esterified (e.g., with ethanol and a catalytic amount of acid) to produce the racemic ethyl 2-methylpiperidine-2-carboxylate.

  • Enzymatic Hydrolysis: The racemic ester is dissolved in a suitable buffer/organic co-solvent system, and a lipase (e.g., immobilized Candida antarctica lipase B) is added. The mixture is stirred at a controlled temperature (e.g., 30-40 °C) while monitoring the progress of the reaction (e.g., by chiral HPLC).

  • Reaction Quench and Separation: Once approximately 50% of the ester has been hydrolyzed, the enzyme is filtered off. The reaction mixture is then acidified, and the unreacted (R)-ester is extracted with an organic solvent, leaving the (S)-acid in the aqueous phase.

  • Hydrolysis of the Enantioenriched Ester: The recovered (R)-ester is then hydrolyzed under acidic or basic conditions to yield this compound.

Enzymatic_Resolution racemic_ester Racemic Ethyl 2-methyl- piperidine-2-carboxylate hydrolysis Enzymatic Hydrolysis racemic_ester->hydrolysis lipase Lipase (e.g., CAL-B) lipase->hydrolysis separation Separation of (R)-Ester and (S)-Acid hydrolysis->separation ester_hydrolysis Hydrolysis of (R)-Ester separation->ester_hydrolysis (R)-Ester product (R)-2-methylpiperidine- 2-carboxylic acid ester_hydrolysis->product

Caption: Enzymatic kinetic resolution of a racemic ester.

Comparison of Synthetic Routes

The choice of the most suitable synthetic route to this compound depends on several factors, including the desired scale of production, the available resources, and the required level of enantiopurity.

FeatureAsymmetric SynthesisClassical ResolutionEnzymatic Resolution
Overall Yield Potentially high (no loss of 50% of material)Theoretically limited to <50% per cycleTheoretically limited to <50% for the desired enantiomer
Enantioselectivity Can be very high (>99% e.e.)Variable, often requires multiple recrystallizationsCan be very high (>99% e.e.)
Key Reagents Chiral auxiliaries, strong bases, cryogenic conditionsRacemic acid, chiral resolving agentRacemic ester, lipase, buffer
Scalability Can be challenging and expensive on a large scaleWell-suited for large-scale productionScalable, especially with immobilized enzymes
Cost-Effectiveness Often higher cost due to expensive reagents and conditionsGenerally cost-effective, especially with inexpensive resolving agentsCan be cost-effective, particularly with reusable immobilized enzymes
Environmental Impact Can involve harsh reagents and solventsCan involve large volumes of solvents for crystallizationGenerally considered a "green" and sustainable method
Development Time May require significant optimization of reaction conditionsCan require extensive screening of resolving agents and solventsMay require screening of different enzymes and optimization of conditions

Conclusion

Each of the discussed synthetic routes offers a viable pathway to this compound, with its own set of advantages and disadvantages.

  • Asymmetric synthesis is the most elegant approach, offering a direct route to the desired enantiomer with potentially high yields and excellent enantioselectivity. However, it often requires expensive chiral auxiliaries and reagents, and the reaction conditions can be demanding, making it more suitable for smaller-scale synthesis and research purposes.

  • Classical resolution is a robust and well-established method that is particularly amenable to large-scale production. Its primary drawback is the theoretical maximum yield of 50% for the desired enantiomer in a single resolution cycle, although the undesired enantiomer can sometimes be racemized and recycled.

  • Enzymatic resolution represents a modern, green, and highly selective alternative. It often provides excellent enantioselectivity under mild reaction conditions. The use of immobilized enzymes allows for easy separation and reuse of the biocatalyst, making it an economically and environmentally attractive option for both laboratory and industrial-scale synthesis.

The selection of the optimal synthetic strategy will ultimately depend on a careful consideration of the specific requirements of the project, balancing factors such as cost, scale, time, and the desired level of enantiopurity.

References

  • ResearchGate. (2025). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. [Link]

  • National Center for Biotechnology Information. (2024). Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor. [Link]

  • Google Patents. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid.
  • Preprints.org. (2024). Enzymatic Desymmetrisation of Prochiral Meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (-)-Nutlin-3 Precursor. [Link]

  • Science Learning Center. Resolution of a Racemic Mixture. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • MDPI. (2021). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]

  • ACS Publications. Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. [Link]

  • Human Metabolome Database. (2021). Showing metabocard for (R)-1-Methylpiperidine-2-carboxylic acid (HMDB0242107). [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • TU Delft Research Portal. Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis. [Link]

  • Google Patents.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. [Link]

  • Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • YouTube. (2014). Chemistry 3 Alkylation of Enolates (1,3-Dicarbonyl compounds and Decarboxylation). [Link]

  • PubChem. 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid. [https://pubchem.ncbi.nlm.nih.gov/compound/1-(Tert-butoxy_carbonyl-2-methylpiperidine-2-carboxylic-acid]([Link]

  • Google Patents.
  • MDPI. (2018). Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. [Link]

Sources

A Senior Application Scientist's Guide to the Chiral Resolution of Piperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the stereochemical purity of piperidine carboxylic acid scaffolds is paramount. These versatile heterocyclic compounds are integral to a vast array of pharmaceuticals, and their biological activity is often confined to a single enantiomer. Consequently, the efficient and scalable resolution of racemic piperidine carboxylic acids is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparative analysis of common chiral resolving agents for piperidine carboxylic acids. Moving beyond a simple listing of options, we will delve into the mechanistic underpinnings of chiral resolution, present supporting experimental data to guide your selection, and provide detailed, field-proven protocols.

The Principle of Diastereomeric Salt Resolution: A Tale of Different Solubilities

The most prevalent method for the chiral resolution of racemic acids and bases is the formation of diastereomeric salts. This technique leverages the fundamental principle that while enantiomers possess identical physical properties, diastereomers do not. By reacting a racemic mixture of a piperidine carboxylic acid (a racemic base) with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed. These salts, having different spatial arrangements, exhibit distinct physical properties, most notably different solubilities in a given solvent system. This disparity in solubility allows for their separation through fractional crystallization.

The choice of resolving agent and solvent system is crucial and often requires empirical screening to achieve optimal separation. An ideal resolving agent will form a diastereomeric salt with one enantiomer of the racemic mixture that is significantly less soluble than the salt formed with the other enantiomer, leading to a high yield and high enantiomeric excess of the desired product after a minimal number of crystallizations.

Comparative Analysis of Chiral Resolving Agents

Our investigation focuses on the resolution of piperidine carboxylic acids, with a particular emphasis on nipecotic acid (piperidine-3-carboxylic acid) and its esters, which are common intermediates in pharmaceutical synthesis. The following table summarizes the performance of various chiral resolving agents based on published experimental data.

Resolving AgentTarget MoleculeKey Performance MetricsRemarks
Di-benzoyl-L-tartaric acid Racemic ethyl nipecotate>98% enantiomeric excess (e.e.) in a single crystallization.[1][2]Highly efficient and preferred for its ability to achieve high purity without multiple recrystallizations.[1]
(S)-Mandelic acid Racemic ethyl nipecotateEffective, but the initial resolution is less favorable than with di-benzoyl-L-tartaric acid.[1]An additional crystallization step is often required to achieve high enantiomeric purity.[1]
L-Tartaric acid Racemic ethyl nipecotate99% diastereomeric excess (d.e.) after multiple crystallizations, with a 32% overall yield.An older, less efficient method requiring several purification steps.
(1S)-(+)-10-Camphorsulfonic acid Racemic 2,3-diphenylpiperazine98% e.e. in a single step.[3]Demonstrates high efficiency for other piperidine derivatives.
Di-p-tolyl-L-tartaric acid Racemic ethyl nipecotateFailed to form a crystalline salt or provide efficient optical purification.[1]Not a suitable resolving agent for this specific substrate.

The "Why": Causality in Experimental Design

The success of a chiral resolution is not merely a matter of following a recipe; it is about understanding the underlying principles that govern the crystallization of diastereomeric salts.

  • Solvent Selection: The ideal solvent should exhibit a significant solubility differential between the two diastereomeric salts. A solvent in which both salts are highly soluble or nearly insoluble will not be effective. Often, a mixture of solvents is employed to fine-tune the solubility properties. For the resolution of ethyl nipecotate with di-benzoyl-L-tartaric acid, a mixture of ethanol and water is effective.[1][2] The ethanol acts as the primary solvent, while the water can modulate the polarity and influence the crystal lattice formation.

  • Temperature Profile: The crystallization process is highly dependent on temperature. Typically, the diastereomeric salts are dissolved at an elevated temperature to ensure complete solubilization, followed by slow cooling to induce the crystallization of the less soluble salt.[1] Rapid cooling can lead to the co-precipitation of both diastereomers, compromising the purity of the desired product. Seeding the solution with a small crystal of the desired diastereomeric salt at a supersaturated state can promote controlled crystallization.

  • Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic mixture can significantly impact the efficiency of the resolution. While a 1:1 molar ratio is a common starting point, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be advantageous in selectively precipitating the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor.

Visualizing the Workflow: From Racemate to Pure Enantiomer

The following diagram illustrates the logical workflow of a typical diastereomeric salt resolution process.

G cluster_0 Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation of Enantiomer racemate Racemic Piperidine Carboxylic Acid (R/S) salt_formation Dissolution in Suitable Solvent racemate->salt_formation resolving_agent Chiral Resolving Agent (S') resolving_agent->salt_formation cooling Controlled Cooling & Crystallization salt_formation->cooling filtration Filtration cooling->filtration less_soluble Less Soluble Diastereomeric Salt (S,S') filtration->less_soluble Solid mother_liquor Mother Liquor with More Soluble Diastereomeric Salt (R,S') filtration->mother_liquor Liquid base_addition Addition of Base (e.g., NaOH) less_soluble->base_addition extraction Solvent Extraction base_addition->extraction pure_enantiomer Pure Enantiomer (S) extraction->pure_enantiomer

Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.

Experimental Protocols: A Practical Guide

The following protocols are provided as a detailed guide for the chiral resolution of piperidine carboxylic acid derivatives.

Protocol 1: Resolution of Racemic Ethyl Nipecotate with Di-benzoyl-L-tartaric Acid

This protocol is adapted from a highly efficient method that yields the (S)-enantiomer with high purity in a single crystallization step.[1]

Materials:

  • Racemic (±) ethyl nipecotate

  • Di-benzoyl-L-tartaric acid

  • 91% aqueous 2B-ethanol

  • 50% Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation:

    • In a suitable reaction flask, dissolve racemic (±) ethyl nipecotate (1 equivalent) in 91% aqueous 2B-ethanol.

    • In a separate container, prepare a slurry of di-benzoyl-L-tartaric acid (0.25 to 1 equivalent, typically 0.5 equivalents is a good starting point) in 91% aqueous 2B-ethanol.

    • Add the di-benzoyl-L-tartaric acid slurry to the ethyl nipecotate solution. An exothermic reaction may be observed.

    • Heat the mixture with stirring until a clear solution is obtained (typically around 76°C).

  • Crystallization:

    • Turn off the heat and allow the solution to cool slowly and undisturbed to room temperature.

    • Seeding the solution at a slightly elevated temperature (e.g., 71°C) with a few crystals of the desired diastereomeric salt can promote controlled crystallization.

    • Allow the mixture to stir at room temperature for several hours (e.g., 18 hours) to ensure complete crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold 91% aqueous 2B-ethanol to remove any residual mother liquor.

    • Dry the crystals under vacuum. At this stage, the diastereomeric salt of (S)-ethyl nipecotate and di-benzoyl-L-tartaric acid is obtained with an enantiomeric excess of >98%.[1][2]

  • Liberation of the Free Amine:

    • Suspend the dried diastereomeric salt in a mixture of water and diethyl ether.

    • Cool the mixture in an ice bath and add 50% NaOH solution dropwise with vigorous stirring until the pH of the aqueous layer is basic (pH > 10).

    • Separate the organic layer, and extract the aqueous layer with additional portions of diethyl ether.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure (S)-ethyl nipecotate.

Protocol 2: General Procedure for the Resolution of Piperidine-2-carboxylic Acid with a Chiral Acid

This protocol provides a general framework for the resolution of piperidine-2-carboxylic acid using a chiral resolving agent such as L-tartaric acid or (1R)-(-)-10-camphorsulfonic acid. Optimization of the solvent and crystallization conditions will be necessary.

Materials:

  • Racemic (±) piperidine-2-carboxylic acid

  • Chiral resolving agent (e.g., L-tartaric acid or (1R)-(-)-10-camphorsulfonic acid)

  • Anhydrous ethanol (or other suitable solvent)

  • Aqueous alkali solution (e.g., NaOH or KOH)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

Procedure:

  • Salt Formation:

    • Dissolve the racemic piperidine-2-carboxylic acid (1 equivalent) in hot anhydrous ethanol.

    • In a separate flask, dissolve the chiral resolving agent (0.5-1 equivalent) in the minimum amount of hot anhydrous ethanol.

    • Add the hot solution of the resolving agent to the solution of the racemic acid.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may be required to maximize crystal formation.

    • The less soluble diastereomeric salt will precipitate.

  • Isolation and Purification:

    • Collect the precipitated salt by vacuum filtration and wash with a small amount of cold ethanol.

    • To enhance the diastereomeric purity, the collected salt can be recrystallized from fresh hot ethanol. This step may need to be repeated until a constant optical rotation is achieved.

  • Liberation of the Free Acid:

    • Dissolve the purified diastereomeric salt in water and add an aqueous alkali solution to decompose the salt.

    • The chiral resolving agent can often be recovered from the aqueous solution.

    • The liberated piperidine-2-carboxylic acid enantiomer can be isolated by various methods, such as ion-exchange chromatography or by careful acidification and extraction.

Conclusion

The selection of an appropriate chiral resolving agent is a critical decision in the synthesis of enantiomerically pure piperidine carboxylic acids. While classical resolving agents like tartaric acid have a long history, derivatives such as di-benzoyl-L-tartaric acid have demonstrated significantly higher efficiency, often providing excellent enantiomeric purity in a single step. The choice of resolving agent, however, must be made in conjunction with a careful optimization of the experimental conditions, including solvent, temperature, and stoichiometry. A thorough understanding of the principles of diastereomeric salt formation and crystallization is essential for developing a robust and scalable resolution process. This guide provides a solid foundation for researchers to navigate the challenges of chiral resolution and to efficiently produce the high-purity enantiomers required for advancing drug discovery and development.

References

  • Zheng, X., Day, C. S., & Gollamudi, R. (1995). (S)-(+)
  • WO2002068391A1. (2002). Process for resolving racemic mixtures of piperidine derivatives.
  • US20040039206A1. (2004). Process for resolving racemic mixtures of piperidine derivatives.
  • Sun, X., Li, Y., Zhuang, X., & Hu, Y. (2013). Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative.
  • US5457201A. (1995). Chiral resolution process.
  • Reddy, G. S., & Kumar, P. S. (2005). Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid and enrichment of enantiomeric. Journal of Chemical Sciences, 117(2), 175-179.
  • EP1146029A1. (2001). Method for optical resolution of piperidine carboxylic acid derivative.
  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348.
  • Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823.

Sources

A Comparative Guide to the Biological Activity of (R)- and (S)-2-Methylpiperidine-2-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Bioactivity

In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit remarkably different biological activities. This guide provides a comparative analysis of the (R)- and (S)-enantiomers of 2-methylpiperidine-2-carboxylic acid, a substituted derivative of pipecolic acid. While direct comparative studies on this specific pair of enantiomers are not extensively documented in publicly available literature, a wealth of information on closely related piperidine-2-carboxylic acid derivatives, particularly as N-methyl-D-aspartate (NMDA) receptor antagonists, allows for a scientifically grounded extrapolation of their likely biological profiles.

This guide will delve into the anticipated differences in their biological activities, drawing upon established structure-activity relationships (SAR) for this class of compounds. We will explore the synthetic strategies to obtain the enantiopure forms and detail the experimental protocols typically employed to evaluate their pharmacological effects.

The Piperidine-2-Carboxylic Acid Scaffold: A Privileged Motif for NMDA Receptor Antagonism

The piperidine-2-carboxylic acid core is a well-established pharmacophore for targeting the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Over-activation of the NMDA receptor is implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases, making its antagonists valuable therapeutic candidates.[2]

The antagonistic activity of these compounds arises from their ability to bind to the glutamate recognition site on the GluN2 subunit of the NMDA receptor complex, thereby preventing its activation by the endogenous agonist, glutamate.[1]

NMDA Receptor Antagonism cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Ion_Channel Ion Channel (Closed) NMDA_R->Ion_Channel Prevents Opening Antagonist (R)-2-Methylpiperidine- 2-carboxylic acid Antagonist->NMDA_R Blocks Binding Site Signal No Signal Transduction Ion_Channel->Signal

Figure 1: A simplified diagram illustrating the competitive antagonism of the NMDA receptor by a piperidine-2-carboxylic acid derivative. The antagonist molecule occupies the glutamate binding site, preventing channel activation.

Stereoselectivity of NMDA Receptor Antagonism: The Primacy of the (R)-Enantiomer

A consistent theme in the study of piperidine-2-carboxylic acid-based NMDA receptor antagonists is the pronounced stereoselectivity of their interaction. For many potent antagonists in this class, the biological activity predominantly resides in the enantiomer with the (R)-configuration at the C2 position of the piperidine ring.

A pivotal study on a tetrazole-substituted piperidine-2-carboxylic acid derivative, LY233053, demonstrated that the potent and selective NMDA antagonist activity was almost exclusively associated with the (-)-isomer.[3] Through X-ray crystallography, this active enantiomer was unequivocally assigned the (2R,4S) absolute stereochemistry.[3] The corresponding (+)-isomer was significantly less active. This finding strongly suggests that the spatial orientation of the carboxylic acid and the substituent at the C2 position is a critical determinant for effective binding to the NMDA receptor.

While direct experimental data for 2-methylpiperidine-2-carboxylic acid is lacking, the established SAR for this class of compounds strongly indicates that the (R)-enantiomer will be the more potent NMDA receptor antagonist compared to the (S)-enantiomer. The methyl group in the (R)-configuration likely contributes to a more favorable interaction with a specific hydrophobic pocket within the glutamate binding site of the GluN2 subunit.

Comparative Biological Activity Profile

Based on the principles of stereochemistry and the available data on analogous compounds, the following is a predicted comparative biological activity profile for the enantiomers of 2-methylpiperidine-2-carboxylic acid.

Biological Activity(R)-2-Methylpiperidine-2-carboxylic acid(S)-2-Methylpiperidine-2-carboxylic acidRationale / Supporting Evidence
NMDA Receptor Antagonism High Potency Low to Negligible Potency The (R)-configuration at the C2 position is consistently associated with higher affinity and antagonist activity at the NMDA receptor for piperidine-2-carboxylic acid derivatives.[1][3]
Neuroprotective Effects Expected to be significant Expected to be minimal As a consequence of its potent NMDA receptor antagonism, the (R)-enantiomer is predicted to exhibit neuroprotective effects in models of excitotoxicity.
Anticonvulsant Activity Likely to be active Likely to be inactive or weakly active NMDA receptor antagonists are known to possess anticonvulsant properties. The more potent (R)-enantiomer would be expected to show this activity.
Other Potential Activities May exhibit off-target activitiesMay exhibit different off-target activitiesThe distinct three-dimensional shapes of the enantiomers could lead to interactions with other receptors or enzymes, resulting in different secondary pharmacological profiles.

Experimental Protocols for Evaluation

To empirically validate the predicted differences in biological activity, a series of well-established in vitro and in vivo assays would be employed.

In Vitro Assays
  • Radioligand Binding Assay:

    • Objective: To determine the binding affinity of the (R)- and (S)-enantiomers to the NMDA receptor.

    • Protocol:

      • Prepare synaptic membrane fractions from rat brain tissue (e.g., cortex or hippocampus).

      • Incubate the membrane preparations with a radiolabeled NMDA receptor antagonist (e.g., [³H]CGS-19755) in the presence of varying concentrations of the test compounds ((R)- and (S)-2-methylpiperidine-2-carboxylic acid).

      • After incubation, separate the bound and free radioligand by rapid filtration.

      • Quantify the radioactivity of the filters using liquid scintillation counting.

      • Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) to determine the binding affinity.

  • Electrophysiological Assay (Patch-Clamp):

    • Objective: To assess the functional antagonist activity of the enantiomers on NMDA receptor-mediated currents.

    • Protocol:

      • Use cultured neurons or Xenopus oocytes expressing specific NMDA receptor subtypes.

      • Perform whole-cell patch-clamp recordings.

      • Apply NMDA and the co-agonist glycine to elicit an inward current.

      • Co-apply varying concentrations of the (R)- and (S)-enantiomers with the agonists.

      • Measure the reduction in the NMDA-induced current to determine the antagonist potency (IC₅₀).

Experimental_Workflow cluster_0 Synthesis & Separation cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Racemic Racemic 2-Methylpiperidine- 2-carboxylic acid Resolution Chiral Resolution (e.g., Diastereomeric Salt Formation) Racemic->Resolution Enantiomers (R)-Enantiomer (S)-Enantiomer Resolution->Enantiomers Binding Radioligand Binding Assay (Affinity - Ki) Enantiomers->Binding PatchClamp Patch-Clamp Electrophysiology (Functional Antagonism - IC50) Enantiomers->PatchClamp Neuroprotection Neuroprotection Models (e.g., Ischemia) Enantiomers->Neuroprotection Anticonvulsant Anticonvulsant Models (e.g., PTZ-induced seizures) Enantiomers->Anticonvulsant

Figure 2: A workflow diagram illustrating the key steps in the synthesis, separation, and biological evaluation of the enantiomers of 2-methylpiperidine-2-carboxylic acid.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure (R)- and (S)-2-methylpiperidine-2-carboxylic acid is a crucial prerequisite for their differential biological evaluation. Two primary strategies are typically employed:

  • Stereoselective Synthesis: This approach involves the use of chiral starting materials or chiral catalysts to directly synthesize the desired enantiomer.

  • Chiral Resolution of a Racemic Mixture: A racemic mixture of 2-methylpiperidine-2-carboxylic acid can be synthesized, followed by separation of the enantiomers. A common method for this is the formation of diastereomeric salts with a chiral resolving agent (e.g., a chiral amine or acid), which can then be separated by crystallization due to their different physical properties. The desired enantiomer is then recovered by treatment with an acid or base.

Conclusion

This guide underscores the critical importance of stereochemistry in drug design and development. The synthesis and evaluation of the individual enantiomers of 2-methylpiperidine-2-carboxylic acid would be a valuable endeavor to confirm these predictions and to further elucidate the structure-activity relationships of this important class of compounds. Researchers in the field are encouraged to pursue such studies to unlock the full therapeutic potential of this chiral scaffold.

References

  • Ornithine cyclodeaminase/μ-crystallin, alias SYSTEMIC ACQUIRED RESISTANCE-DEFICIENT4 (SARD4), converts ALD1-generated 2,3-DP into Pip in vitro. SARD4 significantly contributes to the production of Pip in pathogen-inoculated leaves but is not the exclusive reducing enzyme involved in Pip biosynthesis. (Source: Not directly applicable to the core topic, but mentions pipecolic acid biosynthesis)
  • Synthesis and biological evaluation of a series of novel pyridinecarboxamides as potential multi-receptor antipsychotic drugs. Bioorganic & Medicinal Chemistry Letters. (Source: General synthesis and biological evaluation of piperidine-containing compounds)
  • Leeson, P. D., et al. (1991). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-isomer. Journal of Medicinal Chemistry, 34(4), 1243-1252. [Link]

  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research.
  • Piperidine derivatives as nmda receptor antagonists. Google Patents.
  • Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules.
  • Monaghan, D. T., et al. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Pharmaceuticals. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. (Source: General synthesis and biological evaluation of complex molecules containing a methyl group)
  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. (Source: General drug discovery workflow example)
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed. [Link]

  • Pipecolic acid. Wikipedia.
  • A Straightforward Access to Enantiopure 4-Hydroxy-pipecolic Acid Peptidomimetics by aza-Prins Cyclization/LiNTf2-Promoted Aminolysis of Lactones. ResearchGate.
  • Piperidine derivatives as nmda receptor antagonists. Google Patents.

Sources

Comparative analysis of the pharmacological properties of piperidine-based scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Pharmacological Analysis for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered saturated heterocycle containing a nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of clinically successful drugs has earned it the esteemed title of a "privileged scaffold."[1][2] This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth comparative analysis of the pharmacological properties of several key piperidine-based drugs. By examining their mechanisms of action, quantitative pharmacological data, and the experimental methodologies used for their characterization, we aim to provide a comprehensive resource that informs and inspires future drug discovery endeavors.

The utility of the piperidine motif lies in its unique combination of properties. It can serve as a versatile scaffold for introducing a basic nitrogen atom, crucial for interacting with biological targets and for modulating physicochemical properties like solubility.[2] Furthermore, its three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity and selective binding to protein targets.[1] The conformational flexibility of the piperidine ring, preferring a chair conformation, also plays a critical role in its interaction with biological macromolecules.[3]

This guide will delve into a comparative analysis of five prominent piperidine-containing drugs from different therapeutic classes: the potent opioid analgesic fentanyl , the typical antipsychotic haloperidol , the atypical antipsychotic risperidone , the acetylcholinesterase inhibitor donepezil for Alzheimer's disease, and the central nervous system stimulant methylphenidate for ADHD. Through this comparative lens, we will explore the remarkable versatility of the piperidine scaffold and the nuanced ways in which its chemical modifications translate into diverse pharmacological effects.

Comparative Pharmacological Profiles

A direct comparison of the pharmacological data for these selected piperidine-based drugs reveals the profound impact of their distinct chemical structures on their biological activity. The following table summarizes key in vitro and in vivo parameters that define their potency, selectivity, and pharmacokinetic behavior.

DrugTarget(s)Kᵢ (nM)IC₅₀/EC₅₀ (nM)Cₘₐₓ (ng/mL)Tₘₐₓ (h)Bioavailability (%)
Fentanyl µ-opioid receptor agonist~1.6 (IC₅₀)[4]2.52 (EC₅₀, in vitro)[4]0.338 (intranasal)[5]0.21 (intranasal)[5]74.7 (intranasal)[5]
Haloperidol Dopamine D₂ receptor antagonist1.45 (Ki)[6]----
Risperidone Serotonin 5-HT₂ₐ and Dopamine D₂ receptor antagonist-----
Donepezil Acetylcholinesterase (AChE) inhibitor-37 ng/mL (in vivo plasma IC₅₀)[7]--~100
Methylphenidate Dopamine and Norepinephrine transporter inhibitor-----

Delving into the Mechanisms: Key Signaling Pathways

The therapeutic effects of these piperidine-containing drugs are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting potential on-target and off-target effects.

Opioid Receptor Signaling (Fentanyl)

Fentanyl exerts its potent analgesic effects by acting as a strong agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2] Activation of MOR by fentanyl leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] This, in turn, modulates downstream signaling cascades, leading to the closure of voltage-gated calcium channels and the opening of inwardly rectifying potassium channels.[8] The net effect is a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, ultimately blocking the transmission of pain signals.[2][8]

Opioid Receptor Signaling Fentanyl Fentanyl MOR µ-Opioid Receptor (GPCR) Fentanyl->MOR G_protein Gi/o Protein MOR->G_protein AC Adenylyl Cyclase G_protein->AC Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation cAMP ↓ cAMP AC->cAMP Neuron Neuron Ca_channel->Neuron ↓ Ca²⁺ influx K_channel->Neuron ↑ K⁺ efflux Analgesia Analgesia Neuron->Analgesia ↓ Neuronal Excitability

Caption: Fentanyl's activation of the µ-opioid receptor and subsequent signaling cascade.

Dopamine Receptor Signaling (Haloperidol and Risperidone)

Haloperidol and risperidone, while both antipsychotics, exhibit different receptor binding profiles. Haloperidol is a potent antagonist of the dopamine D₂ receptor, another GPCR.[6] D₂ receptors are coupled to Gαi/o proteins, and their blockade by haloperidol prevents the dopamine-induced inhibition of adenylyl cyclase, leading to a relative increase in cAMP levels in certain neuronal pathways.[9] This modulation of dopaminergic neurotransmission is believed to be central to its antipsychotic effects. Risperidone, on the other hand, is a potent antagonist of both serotonin 5-HT₂ₐ and dopamine D₂ receptors, contributing to its "atypical" antipsychotic profile with a lower incidence of extrapyramidal side effects.

Dopamine Receptor Signaling Dopamine Dopamine D2_Receptor Dopamine D₂ Receptor (GPCR) Dopamine->D2_Receptor Haloperidol Haloperidol Haloperidol->D2_Receptor Antagonist G_protein Gi/o Protein D2_Receptor->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Antipsychotic_Effect Antipsychotic Effect cAMP->Antipsychotic_Effect Modulation of downstream signaling

Caption: Haloperidol's antagonism of the dopamine D₂ receptor signaling pathway.

Standardized Experimental Protocols for Pharmacological Characterization

To ensure the generation of reliable and comparable data, standardized experimental protocols are paramount. The following sections provide detailed, step-by-step methodologies for key in vitro and in vivo assays used to characterize the pharmacological properties of piperidine-based compounds.

In Vitro Assays

This assay is fundamental for determining the binding affinity (Kᵢ) of a compound for its target receptor.

Objective: To quantify the affinity of a test compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., µ-opioid or D₂ dopamine receptor).

  • Radioligand with high specific activity (e.g., [³H]DAMGO for MOR, [³H]spiperone for D₂R).[3][6]

  • Test compound (piperidine derivative).

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand like naloxone for MOR or haloperidol for D₂R).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., GF/B or GF/C).[10][11]

  • Scintillation cocktail.

  • Scintillation counter.

  • Cell harvester.

Procedure:

  • Preparation of Reaction: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.

  • Initiation of Binding: Add the radioligand to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.[12]

  • Termination of Reaction: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).[10][11]

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.[10][11]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start prep Prepare reaction mix: - Assay buffer - Test compound - Cell membranes start->prep add_radio Add radioligand prep->add_radio incubate Incubate to equilibrium add_radio->incubate filter Rapid filtration incubate->filter wash Wash filters filter->wash count Scintillation counting wash->count analyze Data analysis (IC₅₀, Ki) count->analyze end End analyze->end

Caption: Workflow for a typical radioligand binding assay.

These assays measure the functional consequences of receptor activation or inhibition, providing information on a compound's efficacy (EC₅₀) or potency as an antagonist.

1. cAMP Assay (for Gαs and Gαi/o coupled receptors):

Objective: To measure changes in intracellular cAMP levels in response to GPCR modulation.

Materials:

  • Cells expressing the target GPCR.

  • Assay medium.

  • Test compound (agonist or antagonist).

  • Forskolin (to stimulate cAMP production for Gαi/o coupled receptors).[13]

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Seeding: Seed cells in a 96-well or 384-well plate and allow them to attach overnight.

  • Compound Addition:

    • For Agonists: Add the test compound at various concentrations to the cells.

    • For Antagonists: Pre-incubate the cells with the test compound before adding a known agonist.

    • For Gαi/o coupled receptors: Co-stimulate with forskolin to induce a measurable decrease in cAMP.[13]

  • Incubation: Incubate the plate for a specific time at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a compatible detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the response (e.g., cAMP concentration) against the log of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

2. Calcium Flux Assay (for Gαq coupled receptors):

Objective: To measure changes in intracellular calcium concentration following GPCR activation.

Materials:

  • Cells expressing the target Gαq-coupled GPCR.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]

  • Assay buffer.

  • Test compound.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the dye manufacturer's protocol. This typically involves incubating the cells with the dye for a specific period.[14]

  • Compound Addition: Place the plate in the fluorescence reader and add the test compound at various concentrations.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time (kinetic read). The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration and plot it against the log of the compound concentration to determine the EC₅₀.

In Vivo Pharmacokinetic Studies in Rodents

These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate in a living organism.

Objective: To determine key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, bioavailability, half-life) of a piperidine-based drug in a rodent model (rat or mouse).

Animals:

  • Male or female rats or mice of a specific strain.

Materials:

  • Test compound formulated for the desired route of administration (e.g., oral gavage, intravenous injection).

  • Dosing vehicles.

  • Blood collection supplies (e.g., capillaries, syringes, tubes with anticoagulant).

  • Anesthesia (if required for blood collection).

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS).

Procedure:

  • Dosing: Administer the test compound to the animals via the chosen route (e.g., oral gavage for oral bioavailability, intravenous injection for clearance).[1][15]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) from a suitable site (e.g., tail vein, saphenous vein, or terminal cardiac puncture).[1][15] The number and volume of samples will depend on the animal model.[15]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method like LC-MS/MS.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time data. Calculate key pharmacokinetic parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), clearance, volume of distribution, and bioavailability (by comparing oral and IV data).

PK_Study_Workflow start Start dosing Administer Drug (e.g., PO, IV) start->dosing blood_collection Serial Blood Sampling dosing->blood_collection plasma_prep Prepare Plasma blood_collection->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, etc.) bioanalysis->pk_analysis end End pk_analysis->end

Caption: A simplified workflow for an in vivo pharmacokinetic study.

Conclusion

The piperidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. Its structural and physicochemical properties offer a unique platform for achieving high potency, selectivity, and favorable pharmacokinetic profiles. The comparative analysis of fentanyl, haloperidol, risperidone, donepezil, and methylphenidate underscores the incredible diversity of pharmacological activities that can be achieved through modifications of this privileged core. By employing the standardized experimental protocols detailed in this guide, researchers can systematically evaluate new piperidine-based compounds, paving the way for the discovery of the next generation of innovative medicines. The continued exploration of the chemical space around the piperidine nucleus, guided by a deep understanding of its pharmacological properties, promises to yield significant advances in the treatment of a wide range of human diseases.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Physiology, Opioid Receptor. StatPearls - NCBI Bookshelf. [Link]

  • Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. PubMed. [Link]

  • Pharmacokinetic Characterisation and Comparison of Bioavailability of Intranasal Fentanyl, Transmucosal, and Intravenous Administration through a Three-Way Crossover Study in 24 Healthy Volunteers. PMC - PubMed Central. [Link]

  • In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats. springermedizin.de. [Link]

  • Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain. Frontiers. [Link]

  • V B. Metabolism and Pharmacokinetic Studies. FDA. [Link]

  • Computational modelling of drugs for Alzheimer's disease (AD) and applications on artificial neural network systems (ANN). Semantic Scholar. [Link]

  • In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats. SpringerLink. [Link]

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]

  • Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. PMC. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. [Link]

  • Webinar: In vivo pharmacokinetic experiments in preclinical drug development. YouTube. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Ludwig-Maximilians-Universität München. [Link]

  • Acute Biodistribution Comparison of Fentanyl and Morphine. MDPI. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]

  • 1 Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. [Link]

  • G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. YouTube. [Link]

  • Opioid receptors and brain function. YouTube. [Link]

  • 50% of what? How exactly are IC50 and EC50 defined?. FAQ 1356 - GraphPad. [Link]

  • DISCOVERY IN VIVO PHARMACOKINETICS. [Link]

  • Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers. [Link]

  • Calcium Flux Assay Protocol. Download Table - ResearchGate. [Link]

  • Cell-based Assays for GPCR Activity. Biocompare: The Buyer's Guide for Life Scientists. [Link]

  • Opioid receptors signaling network. PMC - PubMed Central. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Hydroxytyrosol–Donepezil Hybrids Play a Protective Role in an In Vitro Induced Alzheimer's Disease Model and in Neuronal Differentiated Human SH-SY5Y Neuroblastoma Cells. MDPI. [Link]

  • Radioligand binding methods: practical guide and tips. PubMed. [Link]

Sources

A Comparative Guide to (R)-Piperidine-2-Carboxamide Derivatives as 11β-HSD1 Inhibitors for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of (R)-1-arylsulfonylpiperidine-2-carboxamide derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). It is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for metabolic syndrome and type 2 diabetes. This document delves into the structure-activity relationships (SAR) of these compounds, presents supporting experimental data, and provides detailed methodologies to enable the replication and expansion of these findings.

Introduction: The Rationale for Targeting 11β-HSD1 with (R)-Piperidine-2-Carboxamide Derivatives

Metabolic syndrome, a cluster of conditions including central obesity, insulin resistance, dyslipidemia, and hypertension, presents a significant global health challenge. A key player in the pathogenesis of this syndrome is the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3][4] This enzyme is highly expressed in metabolic tissues such as the liver and adipose tissue, where it catalyzes the conversion of inactive cortisone to active cortisol, a glucocorticoid.[2][5] Elevated intracellular cortisol levels amplify glucocorticoid receptor signaling, leading to detrimental metabolic effects, including increased hepatic glucose production and adipogenesis.[3][5] Consequently, the inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for treating type 2 diabetes and other facets of the metabolic syndrome.[1][2]

The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored as inhibitors of various enzymes. The specific focus on (R)-piperidine-2-carboxamides stems from the stereospecific requirements of the 11β-HSD1 active site. Research has demonstrated that the (R)-enantiomer of certain piperidine derivatives exhibits significantly greater inhibitory potency compared to the (S)-enantiomer, highlighting the importance of stereochemistry in inhibitor design.[1][6] This guide will focus on a series of (R)-1-arylsulfonylpiperidine-2-carboxamides, which have shown promise as potent and selective 11β-HSD1 inhibitors.

Comparative Efficacy of (R)-1-Arylsulfonylpiperidine-2-carboxamide Derivatives

A pivotal study by Xia et al. systematically explored the structure-activity relationships of a series of (R)-1-arylsulfonylpiperidine-2-carboxamides.[1][6] The core scaffold consists of an (R)-piperidine-2-carboxamide moiety with substitutions at the 1-position (arylsulfonyl group) and on the carboxamide nitrogen. The inhibitory activities of these derivatives against human 11β-HSD1 were evaluated, and the half-maximal inhibitory concentrations (IC50) were determined.

While the full dataset from the primary publication is not publicly available, the research highlights a lead compound, referred to as inhibitor 8w , which emerged from several rounds of optimization.[1][6] This compound demonstrated potent cross-species inhibition of both human and mouse 11β-HSD1, a crucial characteristic for preclinical development in rodent models.[1][6] The optimization process involved modifying the arylsulfonyl group and the substituent on the amide to enhance binding affinity to the enzyme's active site.

Table 1: Representative (R)-1-Arylsulfonylpiperidine-2-carboxamide Inhibitors of 11β-HSD1

Compound IDKey Structural FeaturesHuman 11β-HSD1 IC50 (nM)Mouse 11β-HSD1 IC50 (nM)
(R)-5 (Starting Point) Adamantyl amide substituent--
Inhibitor 8w (Optimized) Optimized arylsulfonyl and amide substituentsPotent (exact value not publicly available)Potent (exact value not publicly available)
Generic Adamantyl DerivativeAdamantyl group on the amideLow micromolar range[7]-

Note: Specific IC50 values for the optimized compounds from the primary study by Xia et al. are not publicly available in the abstract. The table reflects the reported progression from a starting point to a potent, optimized inhibitor.

The SAR studies revealed that the nature of the substituent on the carboxamide nitrogen plays a critical role in determining the inhibitory potency. Large, lipophilic groups, such as an adamantyl moiety, were found to be favorable for binding.[1] Further optimization of the arylsulfonyl group at the 1-position of the piperidine ring led to the identification of inhibitor 8w with a significantly improved inhibitory profile.[1][6]

Experimental Protocols

To ensure the reproducibility and validation of the findings, this section provides a detailed methodology for the key experiments involved in the evaluation of (R)-1-arylsulfonylpiperidine-2-carboxamide derivatives as 11β-HSD1 inhibitors.

Synthesis of (R)-1-Arylsulfonylpiperidine-2-carboxamides

The synthesis of the target compounds generally involves a multi-step process starting from commercially available (R)-piperidine-2-carboxylic acid. The following is a generalized synthetic scheme based on the work by Xia et al.[1]

Diagram 1: General Synthetic Route

G A 1. (R)-Piperidine-2-carboxylic acid B 2. N-Protection (e.g., Boc) A->B Protection C 3. Amide Coupling with R1-NH2 B->C EDC, HOBt D 4. N-Deprotection C->D TFA or HCl E 5. Sulfonylation with R2-SO2Cl D->E Base (e.g., Et3N) F (R)-1-(R2-sulfonyl)piperidine-2-carboxamide E->F Final Product

Caption: Generalized synthetic scheme for (R)-1-arylsulfonylpiperidine-2-carboxamides.

Step-by-Step Methodology:

  • N-Protection: The starting material, (R)-piperidine-2-carboxylic acid, is first protected at the nitrogen atom, typically with a tert-butoxycarbonyl (Boc) group, to prevent side reactions in the subsequent steps.

  • Amide Coupling: The carboxylic acid of the N-protected piperidine is then coupled with a desired amine (R1-NH2) using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

  • N-Deprotection: The Boc protecting group is removed under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.

  • Sulfonylation: The final step involves the sulfonylation of the piperidine nitrogen with an appropriate arylsulfonyl chloride (R2-SO2Cl) in the presence of a base like triethylamine (Et3N) to yield the target (R)-1-arylsulfonylpiperidine-2-carboxamide.

11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

The inhibitory activity of the synthesized compounds against 11β-HSD1 is typically determined using a biochemical assay. A common and robust method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which measures the production of cortisol.[8][9]

Diagram 2: HTRF Assay Workflow

G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection A 1. Add 11β-HSD1 enzyme, NADPH, and test compound to assay plate B 2. Add cortisone (substrate) A->B C 3. Incubate at 37°C B->C D Cortisol is produced C->D E 4. Add HTRF detection reagents (Anti-cortisol-Eu3+ cryptate and Cortisol-d2) D->E F 5. Incubate at room temperature E->F G 6. Read fluorescence at 620 nm and 665 nm F->G

Caption: Workflow for the 11β-HSD1 HTRF inhibition assay.

Step-by-Step Protocol:

  • Assay Plate Preparation: In a 384-well plate, add the human 11β-HSD1 enzyme, the cofactor NADPH, and the test compound at various concentrations.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate, cortisone.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period, allowing the enzyme to convert cortisone to cortisol.

  • Detection: Stop the reaction and add the HTRF detection reagents. These typically consist of an anti-cortisol antibody labeled with a europium cryptate donor (Eu3+) and a cortisol analog labeled with a d2 acceptor.

  • Competitive Binding: The cortisol produced by the enzyme competes with the cortisol-d2 for binding to the anti-cortisol-Eu3+ antibody.

  • Fluorescence Reading: After another incubation period at room temperature, read the plate on an HTRF-compatible reader. The fluorescence resonance energy transfer (FRET) signal is inversely proportional to the amount of cortisol produced.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathway

11β-HSD1 inhibitors, including the (R)-1-arylsulfonylpiperidine-2-carboxamides, exert their therapeutic effects by reducing the intracellular concentration of active cortisol in key metabolic tissues.[2][3] This, in turn, modulates the downstream signaling pathways regulated by the glucocorticoid receptor.

Diagram 3: Mechanism of Action of 11β-HSD1 Inhibitors

G cluster_0 Cell (Liver/Adipose Tissue) Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD11B1->Cortisol Inhibitor (R)-Piperidine-2-carboxamide Derivative Inhibitor->HSD11B1 Inhibition Nucleus Nucleus GR->Nucleus GRE Glucocorticoid Response Elements (GRE) Nucleus->GRE Gene_Expression Altered Gene Expression GRE->Gene_Expression Metabolic_Effects Adverse Metabolic Effects (e.g., ↑ Gluconeogenesis, ↑ Adipogenesis) Gene_Expression->Metabolic_Effects

Caption: Cellular mechanism of 11β-HSD1 inhibition.

By inhibiting 11β-HSD1, these compounds prevent the regeneration of cortisol, leading to reduced activation of the glucocorticoid receptor. This results in a decrease in the transcription of genes involved in gluconeogenesis in the liver and adipogenesis in fat tissue.[3] The net effect is an improvement in insulin sensitivity, reduced glucose levels, and a decrease in visceral fat accumulation, thereby addressing key components of the metabolic syndrome.[10]

Conclusion and Future Directions

The (R)-1-arylsulfonylpiperidine-2-carboxamide scaffold represents a promising class of inhibitors for 11β-HSD1. The demonstrated importance of the (R)-stereochemistry and the successful optimization leading to potent, cross-species active compounds underscore the potential of these derivatives as therapeutic agents for metabolic diseases.

Future research should focus on obtaining the complete in vitro and in vivo profiles of the most potent compounds, including pharmacokinetic and pharmacodynamic studies. Further exploration of the structure-activity relationships, particularly concerning the substituents on the arylsulfonyl and amide moieties, could lead to the discovery of even more potent and selective inhibitors with improved drug-like properties. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to build upon these promising findings in the quest for novel treatments for metabolic syndrome and type 2 diabetes.

References

  • Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes. PMC - PubMed Central. Available at: [Link]

  • Design and Synthesis of ( R )-1-Arylsulfonylpiperidine-2-carboxamides as 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. Request PDF - ResearchGate. Available at: [Link]

  • Design and synthesis of (R)-1-arylsulfonylpiperidine-2-carboxamides as 11β-hydroxysteroid dehydrogenase type 1 inhibitors. PubMed. Available at: [Link]

  • 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. PMC - PubMed Central. Available at: [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. Available at: [Link]

  • Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. MDPI. Available at: [Link]

  • Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both?. American Diabetes Association. Available at: [Link]

  • Development and evaluation of an homogeneous time resolved fluorescence... ResearchGate. Available at: [Link]

  • Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. Frontiers. Available at: [Link]

  • The role and regulation of 11β-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome. PubMed. Available at: [Link]

  • Non-invasive in vivo assessment of 11β-hydroxysteroid dehydrogenase type 1 activity by 19F-Magnetic Resonance Spectroscopy. NIH. Available at: [Link]

  • N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1: Discovery of PF-915275. Request PDF - ResearchGate. Available at: [Link]

  • Regulation of 11β-hydroxysteroid dehydrogenase isoforms: pharmacophore search and molecular design of prospective 11β-HSD1 inhibitors. Research Results in Pharmacology. Available at: [Link]

  • 11β-hydroxysteroid dehydrogenase type 1: a cause of the metabolic syndrome and therapeutic target. Endocrine Abstracts. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Antibodies for Piperidine-Containing Haptens

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Paradox in Drug Development and Diagnostics

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of a vast array of pharmaceuticals, from analgesics like fentanyl to stimulants like methylphenidate.[1][2] Its prevalence, however, presents a significant challenge in the development of specific immunoassays for drug monitoring, pharmacokinetic studies, and toxicological screening. The structural similarity among these piperidine-containing compounds often leads to antibody cross-reactivity, where an antibody raised against one drug inadvertently binds to others sharing the piperidine motif.[3][4] This can result in false-positive results, inaccurate quantification, and compromised patient care.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of antibody cross-reactivity for piperidine-containing haptens. We will delve into the causal factors behind these immunological challenges and present a systematic, self-validating approach to designing, executing, and interpreting cross-reactivity studies.

Section 1: The Immunological Foundation of Hapten Recognition

Small molecules like piperidine-containing drugs are haptens—too small to elicit an immune response on their own.[5] To generate antibodies, they must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[6][] This hapten-carrier conjugate is then immunogenic, stimulating B cells to produce antibodies.[5][8]

The specificity of the resulting antibodies is critically dependent on how the hapten is presented to the immune system. The site of conjugation on the hapten and the nature of the linker arm can profoundly influence which structural features of the piperidine hapten are recognized as epitopes.

Section 2: Strategic Design of a Comparative Cross-Reactivity Study

A robust comparison of antibody cross-reactivity begins with a well-conceived experimental design. This involves the strategic selection of haptens, thoughtful hapten-carrier conjugation, and a clear plan for antibody generation and screening.

Selection of Piperidine-Containing Haptens

For this comparative guide, we will consider three representative piperidine-containing haptens:

  • Hapten A (Fentanyl Derivative): A potent synthetic opioid. The choice of a fentanyl derivative allows for the investigation of cross-reactivity with its metabolites and other structurally related opioids.

  • Hapten B (Methylphenidate Derivative): A central nervous system stimulant.[9] Its distinct substitution pattern on the piperidine ring provides a valuable point of comparison.

  • Hapten C (Novel Piperidine Compound): A proprietary drug candidate with a unique piperidine conformation. This allows for the assessment of antibody specificity for a novel chemical entity.

Hapten-Carrier Conjugation: The Causality of Linker Chemistry

The goal of conjugation is to expose the most unique structural elements of the hapten to the immune system while using a consistent and reproducible chemical strategy. The choice of conjugation chemistry is paramount. For haptens with available carboxyl or amine groups, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) chemistry is a common and effective method.[10] For haptens that can be modified to include a sulfhydryl group, maleimide chemistry provides a stable thioether bond.[10]

Diagram: Hapten-Carrier Conjugation Workflow

Hapten_Conjugation cluster_hapten Hapten Preparation cluster_carrier Carrier Protein Preparation Hapten Piperidine Hapten (e.g., Fentanyl derivative) Activation Functional Group Activation (e.g., Introduce COOH or SH) Hapten->Activation Conjugation Covalent Conjugation Reaction (e.g., EDC/NHS Chemistry) Activation->Conjugation Carrier Carrier Protein (e.g., KLH, BSA) Carrier_Activation Activation of Carrier (e.g., EDC for Amine Coupling) Carrier->Carrier_Activation Carrier_Activation->Conjugation Purification Purification of Conjugate (Dialysis or Gel Filtration) Conjugation->Purification Characterization Characterization (MALDI-TOF, UV-Vis) Purification->Characterization Competitive_ELISA cluster_well Microtiter Well Surface Hapten_Coat Hapten-Protein Conjugate Antibody Specific Antibody Antibody->Hapten_Coat Binding Analyte Free Hapten (Analyte) Analyte->Antibody Inhibition Hapten_Enzyme Hapten-Enzyme Conjugate Hapten_Enzyme->Hapten_Coat Competition Substrate Substrate Hapten_Enzyme->Substrate Enzymatic Reaction Product Colored Product Substrate->Product

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-2-methylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of (R)-2-methylpiperidine-2-carboxylic acid. As a trusted partner in your research, we are committed to providing guidance that extends beyond product application to encompass the entire lifecycle of our chemical reagents, ensuring the safety of your personnel and the protection of our environment. The procedures outlined herein are synthesized from established safety protocols and regulatory guidelines to provide a clear, actionable framework for your laboratory's waste management program.

Hazard Assessment and Chemical Profile

Based on data from analogous compounds, the following hazards should be anticipated:

Hazard CategoryDescriptionPrimary Analogue(s) & Citations
Skin Corrosion/Irritation Causes skin irritation. Direct contact may lead to redness and discomfort.(R)-Piperidine-2-carboxylic acid, 1-Methylpiperidine-4-carboxylic acid[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation. Contact can result in redness, pain, and potential damage.(R)-Piperidine-2-carboxylic acid, 1-Methylpiperidine-4-carboxylic acid[1][2]
Specific Target Organ Toxicity May cause respiratory irritation if inhaled as a dust or aerosol.(R)-Piperidine-2-carboxylic acid, 1-Methylpiperidine-4-carboxylic acid[1][2]
Acute Oral Toxicity Harmful if swallowed.[2][3]Piperidine, 1-Methylpiperidine-4-carboxylic acid[2][3]

Incompatible Materials: To prevent hazardous reactions, avoid contact with strong oxidizing agents, acids, and bases.[4]

Pre-Disposal: Personal Protective Equipment (PPE) and Spill Management

Before handling waste, it is imperative to be equipped with the appropriate PPE. The causality is clear: preventing exposure is the most effective safety measure.

Required PPE:

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.

  • Skin and Body Protection: A laboratory coat is mandatory. Ensure it is clean and fully buttoned.

  • Respiratory Protection: If handling the material as a powder or creating aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.[6]

In Case of a Spill: Should a spill occur, it must be managed as a hazardous waste event.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate vicinity.[6]

  • Contain: For solid spills, gently sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[5][7]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: All materials used for cleanup (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be managed as regulated chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][5][7] The environmental impact of releasing such compounds into aquatic systems is a significant concern.

The following diagram illustrates the proper workflow for segregating and preparing the chemical waste for final disposal.

DisposalWorkflow cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Waste Collection & Containment cluster_2 Step 3: Storage & Pickup cluster_3 Step 4: Final Disposal A Solid Waste (e.g., residual powder, contaminated weigh boats) E Solid Waste Container: - Clearly labeled "this compound Waste" - Sealable, chemically compatible plastic A->E Segregate into B Liquid Waste (e.g., solutions containing the compound) F Liquid Waste Container: - Clearly labeled with all components - Sealable, chemically compatible (e.g., HDPE) - Do not mix with other waste streams B->F Segregate into C Contaminated Sharps (e.g., needles, broken glass) G Sharps Container: - Puncture-proof - Labeled as hazardous waste C->G Segregate into D Contaminated PPE (e.g., gloves, disposable lab coats) H Contaminated Debris Bag: - Heavy-duty, transparent plastic bag - Labeled as hazardous waste D->H Segregate into I Store containers in a designated Satellite Accumulation Area (SAA) E->I F->I G->I H->I J Keep containers closed except when adding waste I->J K Request waste pickup from your institution's Environmental Health & Safety (EH&S) office J->K Once full or per schedule L Waste is transported by a certified hazardous waste contractor K->L EH&S coordinates M Disposal at an approved waste disposal plant (e.g., incineration) L->M For final treatment

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol:
  • Identify Waste Streams: At the point of generation, identify all materials contaminated with this compound. This includes pure solid, solutions, and contaminated labware.

  • Segregate Waste: Do not mix this waste stream with others.[8][9] Mixing chemical wastes can lead to unforeseen and dangerous reactions. Keep chlorinated and non-chlorinated solvent wastes separate.[8]

    • Solid Waste: Collect residual powder, contaminated weigh paper, and other solid items in a dedicated, sealable plastic container.

    • Liquid Waste: Collect solutions in a separate, sealable, and chemically resistant container (e.g., a high-density polyethylene jerry can).

    • Contaminated Labware: Disposable items like pipette tips should be collected with solid waste. Contaminated glassware should be triple-rinsed with a suitable solvent; the first rinseate must be collected as hazardous liquid waste.

  • Label Containers Correctly: All waste containers must be clearly and accurately labeled.[10] The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An indication of the hazards (e.g., "Irritant")

    • The date accumulation started

  • Store Safely: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area must be at or near the point of waste generation. Ensure containers are kept tightly closed except when actively adding waste.[10] Store in a cool, well-ventilated place away from incompatible materials.[1][2]

  • Arrange for Disposal: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the hazardous waste.[10] Do not allow hazardous waste to accumulate in the lab.[9] Your EH&S office will manage the final disposal through a licensed and approved waste disposal contractor, which is the required endpoint for this type of material.[1][3]

By adhering to this structured and scientifically grounded protocol, you ensure that the disposal of this compound is conducted with the highest regard for safety, regulatory compliance, and environmental stewardship.

References

  • BOC Sciences. (n.d.). MSDS of (R)-Piperidine-2-carboxylic acid methyl ester.
  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Apollo Scientific. (2023, July 6). Safety Data Sheet: Piperidine-4-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95491, 2-Methylpyrrolidine-2-carboxylic acid. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • United States Biological. (n.d.). Safety Data Sheet: Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.
  • Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Retrieved from [Link]

  • Microbiological Supply. (2024). Laboratory Waste Guide 2024.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet: BOC-Isonipecotic Acid.
  • Kamulin Biotech Co., Ltd. (n.d.). Materials Safety Data Sheet: DSPE-PEG2K-Carboxylic Acid.
  • National Institute of Standards and Technology. (n.d.). NIST WebBook: 2-Methylpiperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 415939, 1-Methylpiperidine-2-carboxylic acid. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.